Levofloxacin impurity 23
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHXTFZSVKCSK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unveiling the Enigmatic Structure of Levofloxacin Impurity 23: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development, the pursuit of purity is paramount. For potent antibiotics like Levofloxacin, a synthetic fluoroquinolone with broad-spectrum activity, ensuring the absence of unwanted chemical entities is not merely a quality control checkbox; it is a fundamental aspect of patient safety and therapeutic efficacy. Regulatory bodies worldwide mandate rigorous impurity profiling to identify and quantify any substance in the drug product that is not the active pharmaceutical ingredient (API) or an excipient. These impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with packaging materials. Understanding the chemical nature of these impurities is the first step in controlling their presence and ensuring the safety and stability of the final drug product.
This in-depth technical guide focuses on a specific, lesser-documented related substance: Levofloxacin Impurity 23 . While not as commonly discussed as other official impurities, its identification and characterization are crucial for a complete understanding of the Levofloxacin impurity profile. This document will delve into the chemical structure of this impurity, explore its potential formation pathways, and provide a comprehensive overview of the analytical methodologies required for its detection and quantification.
Deciphering the Chemical Identity of Levofloxacin Impurity 23
Structural Elucidation: A Comparative Analysis with Levofloxacin
To fully appreciate the nature of Impurity 23, a direct comparison with the parent molecule, Levofloxacin, is essential.
Table 1: Chemical Properties of Levofloxacin and Impurity 23
| Property | Levofloxacin | Levofloxacin Impurity 23 |
| IUPAC Name | (S)-9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid | (S)-3,9-dimethyl-7-oxo-3,7,9,10,11,12-hexahydro-2H-[1][2]oxazino[2,3,4-ij]pyrazino[2,3-g]quinoline-6-carboxylic acid |
| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₆H₁₇N₃O₄ |
| Molecular Weight | 361.4 g/mol | 315.33 g/mol |
| Key Structural Difference | Presence of a fluorine atom at the C9 position and a 4-methylpiperazinyl group at the C10 position. | Absence of the fluorine atom and the piperazinyl ring is replaced by a fused pyrazino ring system. |
The core structural difference lies in the modification of the tricyclic ring system of Levofloxacin. In Impurity 23, the characteristic fluoroquinolone core has been altered. The fluorine atom at the C9 position is absent, and the N-methylpiperazinyl substituent at the C10 position has been transformed into a fused, bicyclic pyrazino-oxazino system. This significant structural modification would invariably impact the molecule's physicochemical properties, pharmacological activity, and toxicological profile.
Caption: Hypothetical formation pathway of Levofloxacin Impurity 23.
Analytical Methodologies for Identification and Quantification
The detection and quantification of trace-level impurities require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of impurity profiling in the pharmaceutical industry. [2][3]
High-Performance Liquid Chromatography (HPLC)
A well-developed, stability-indicating HPLC method is essential for separating Impurity 23 from Levofloxacin and other related substances. Key considerations for method development include:
-
Column: Reversed-phase columns, such as C18 or C8, are typically used for the analysis of fluoroquinolones.
-
Mobile Phase: A buffered aqueous solution mixed with an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the buffer is a critical parameter for achieving optimal separation.
-
Detection: UV detection is the most common method for quantifying Levofloxacin and its impurities, typically at a wavelength around 294 nm.
Table 2: Representative HPLC Method Parameters for Levofloxacin Impurity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar and non-polar compounds. |
| Mobile Phase | Gradient elution with a mixture of a phosphate or acetate buffer and acetonitrile/methanol. | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |
| Detection Wavelength | 294 nm | A common wavelength for maximum absorbance of the quinolone chromophore. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification of unknown impurities, LC-MS is an indispensable tool. [2]By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of an impurity. This information is crucial for elucidating its chemical structure.
In the case of Impurity 23, LC-MS analysis would confirm its molecular weight of 315.33 g/mol and provide fragmentation data that could be used to piece together its unique fused-ring structure.
Experimental Protocol: A Step-by-Step Guide to Impurity Profiling
The following is a generalized protocol for the analysis of Levofloxacin and its impurities by HPLC. This method should be validated according to ICH guidelines before its implementation for routine quality control.
-
Preparation of Solutions:
-
Mobile Phase A: Prepare a suitable buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Levofloxacin drug substance or product in the diluent to obtain a similar concentration to the standard solution.
-
-
Chromatographic Conditions:
-
Use the HPLC parameters outlined in Table 2, or a suitably validated alternative.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject the diluent (as a blank), followed by the standard solution and the sample solution.
-
Record the chromatograms and integrate the peaks.
-
-
Identification and Quantification:
-
Identify the Levofloxacin peak in the sample chromatogram by comparing its retention time with that of the standard solution.
-
Identify impurity peaks based on their retention times relative to the Levofloxacin peak.
-
Calculate the percentage of each impurity using the following formula (assuming the response factor of the impurity is the same as Levofloxacin):
% Impurity = (Area_impurity / Area_levofloxacin_standard) * (Concentration_standard / Concentration_sample) * 100
-
Caption: A typical workflow for the identification and characterization of an unknown pharmaceutical impurity.
Conclusion: The Imperative of Vigilance in Impurity Control
The identification and characterization of Levofloxacin Impurity 23, while challenging due to the limited publicly available data, underscore the necessity of a thorough and proactive approach to impurity profiling. By leveraging advanced analytical techniques such as HPLC and LC-MS, and by applying sound scientific principles of structural elucidation and degradation pathway analysis, pharmaceutical scientists can ensure the quality, safety, and efficacy of life-saving medications like Levofloxacin. The continuous effort to identify and control even minor impurities is a testament to the industry's commitment to patient well-being.
References
- Al-Hussainy, Z. A., Al-Khafaji, Z. M., & Al-Janabi, A. H. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation processes in the presence of BiVO4 and visible light.
- Sultan, M. H., & Al-Hussainy, Z. A. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process.
- Li, W., Liu, Y., & Zhang, X. (2016). [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method]. Yao Xue Xue Bao, 51(3), 464-470.
- Vyas, N., Shah, S., & Suthar, M. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1934-1941.
- Hassan, Y. A., El-Sayed, Y. M., & El-Wadood, H. M. A. (2024). Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation.
- Srinivasa Rao, B., Sridhar, G., & Sastry, B. S. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 751-758.
- Wang, J., Kang, J., & Liu, W. (2014). An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(10), 1145-1154.
- Jain, D., et al. (2012). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 4(5), 1891-1898.
-
Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Retrieved from [Link]
- Czyrski, A., & Sznitowska, M. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Scientific Reports, 9(1), 3621.
- Singh, R., & Kumar, R. (2020). Visible light driven photocatalytic degradation of fluoroquinolone levofloxacin drug using Ag2O/TiO2 quantum dots: a mechanistic study and degradation pathway. New Journal of Chemistry, 44(38), 16415-16425.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin. Retrieved from [Link]
- Al-Ghannam, S. M., & Al-Olyan, A. M. (2020). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. E3S Web of Conferences, 161, 01014.
- Zhang, L., et al. (2012). HPLC-MS identification of degradation products of levofloxacin.
- Polak, B., et al. (2015). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science, 84(2), 113-120.
- Emami, S., et al. (2015). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 23(1), 2.
- Youssef, S. A., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 143, 132-143.
- Godhasra, J., et al. (2013). Synthesis of some novel quinoline and pyrazolone derivatives via Knorr pyrazole and quinoline synthesis and evaluation of their antimicrobial activity. Trade Science Inc.-An Indian Journal, 8(1), 1-6.
- Oswal, R. J., et al. (2012).
- Das, S., & Sarma, D. (2022). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 195-207.
Sources
Physicochemical Profiling and Analytical Control of Levofloxacin Impurity 23: A Mechanistic Guide
Executive Summary & Nomenclature Ambiguity
In the synthesis and quality control of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, impurity profiling is a critical regulatory requirement. Due to the complex nucleophilic aromatic substitution (SNAr) reactions involved in its synthesis, numerous process-related impurities can form.
It is crucial to clarify nomenclature: the designation "Impurity 23" is a catalog-specific identifier (prominently utilized by1 and related pharmacopeial reference standards) for the 10-ethoxy degradation/side-product of Levofloxacin. In other reference libraries, this exact structure is interchangeably labeled as Impurity 7 or Impurity 12. For the purpose of this technical whitepaper, "Impurity 23" refers strictly to (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid (CAS: 1607796-83-7).
Physicochemical Properties
Understanding the physicochemical nature of Impurity 23 is essential for developing robust chromatographic separation methods. The replacement of the bulky, basic N-methylpiperazine ring (found in the active API) with a neutral, less polar ethoxy group fundamentally alters the molecule's ionization profile and hydrophobicity.
| Property | Specification |
| IUPAC Name | (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
| CAS Registry Number | 1607796-83-7 |
| Molecular Formula | C15H14FNO5 |
| Molecular Weight | 307.27 g/mol |
| Monoisotopic Mass | 307.09 Da |
| H-Bond Donors / Acceptors | 1 / 6 |
| Structural Classification | 10-Alkoxy Fluoroquinolone Derivative |
Mechanistic Origin: The Solvolysis Pathway
To control an impurity, one must understand its thermodynamic and kinetic origins. Levofloxacin is typically synthesized via an SNAr reaction where S-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate reacts with N-methylpiperazine.
The Causality of Impurity 23 Formation: The 10-fluoro position of the core intermediate is highly activated toward nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the extended conjugated quinolone system. When ethanol is utilized as a solvent in the presence of an alkaline base (a common industrial condition detailed in 2), the ethoxide ion acts as a competing nucleophile. Instead of the desired piperazine condensation, the ethoxide attacks the 10-position, resulting in the solvolysis side-product, Impurity 23.
Fig 1: Competing SNAr pathways leading to Levofloxacin and the Impurity 23 solvolysis product.
Analytical Workflow & Experimental Protocol
To accurately quantify Impurity 23, laboratories must employ a highly selective reverse-phase high-performance liquid chromatography (RP-HPLC) method. The following protocol is adapted from the 3.
Mechanistic Rationale for Mobile Phase Selection
The USP methodology mandates a highly specific Mobile Phase A containing ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine. Why this specific mixture? This establishes a ligand-exchange chromatography system. The Cu(II) ions form transient diastereomeric coordination complexes with the L-isoleucine and the fluoroquinolone analytes. Because Impurity 23 lacks the bulky piperazine ring of the API, its steric coordination with the Cu(II)-amino acid complex differs drastically from Levofloxacin, amplifying the separation resolution far beyond what standard hydrophobic C18 interactions could achieve.
Step-by-Step HPLC Protocol (Self-Validating System)
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 8.5 g/L ammonium acetate, 1.25 g/L cupric sulfate pentahydrate, and 1.3 g/L L-isoleucine in LC-MS grade water.
-
Mobile Phase B: 100% Methanol.
-
-
Standard Preparation:
-
System Suitability Solution: 1.0 mg/mL of USP Levofloxacin RS in Mobile Phase A.
-
Sensitivity Solution: 0.3 µg/mL of USP Levofloxacin RS in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 45°C.
-
Detection: UV at 360 nm (and ESI+ MS at m/z 308.1 for orthogonal confirmation of Impurity 23).
-
-
Self-Validation Check (Critical Step):
-
Inject the Sensitivity Solution. The system is only validated for batch release if the Signal-to-Noise (S/N) ratio is ≥ 10 . If S/N < 10, the column must be washed or the detector recalibrated, ensuring trace impurities are never masked by baseline drift.
-
Inject the System Suitability Solution. The relative standard deviation (RSD) for peak area must be ≤ 1.0% .
-
Fig 2: Self-validating LC-MS workflow for Impurity 23 quantification.
Regulatory & Quality Control Implications
The presence of Impurity 23 must be strictly controlled to ensure patient safety and drug efficacy. Because Levofloxacin is typically administered at maximum daily doses of 500 mg to 750 mg, it falls under specific regulatory thresholds defined by the4.
For a maximum daily dose between 500 mg and 2 g, the ICH Q3A(R2) mandates:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (or 1.0 mg per day intake, whichever is lower)
-
Qualification Threshold: 0.15% (or 1.0 mg per day intake, whichever is lower)
If Impurity 23 exceeds the 0.10% identification threshold during batch testing, the batch must be quarantined, and the manufacturing process (specifically the ratio of ethanol to base during the piperazine condensation step) must be audited and optimized.
References
-
Quality Control Chemicals Inc. (QCC). "Levofloxacin Impurity 23 (CAS 1607796-83-7)". QCC Standards Catalog. Available at: [Link]
- Google Patents. "CN103755722A - Levofloxacin and ofloxacin synthesis method". Chinese Patent Office.
-
LabRulez. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph". LabRulez LC-MS Library. Available at:[Link]
-
European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". EMA Official Guidelines. Available at:[Link]
Sources
- 1. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 2. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the Synthesis and Origin of Levofloxacin Impurity 23
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Levofloxacin Development
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections.[1] Its broad spectrum of activity and favorable pharmacokinetic profile have rendered it an indispensable therapeutic agent. However, as with any synthetically derived active pharmaceutical ingredient (API), the presence of impurities is an unavoidable consequence of the manufacturing process and potential degradation.[2] The rigorous identification, characterization, and control of these impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety, efficacy, and quality of the final drug product.[3] This guide provides a detailed exploration of a specific, yet important, process-related impurity of Levofloxacin, designated as Impurity 23, delving into its chemical identity, origins, and the analytical methodologies crucial for its control.
Unveiling Levofloxacin Impurity 23: Structure and Identification
Levofloxacin Impurity 23 is chemically identified as (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid . Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
| CAS Number | 1607796-83-7 |
| Molecular Formula | C₁₅H₁₄FNO₅ |
| Molecular Weight | 307.28 g/mol |
The structure of Impurity 23 is closely related to that of a key intermediate in the synthesis of Levofloxacin, with the notable difference being the presence of an ethoxy group at the C-10 position of the quinolone ring system, where a fluorine atom is typically present in the precursor. This structural feature is a strong indicator of its origin as a process-related impurity.
The Genesis of Impurity 23: A Process-Related Byproduct
The formation of Levofloxacin Impurity 23 is not a result of the degradation of the final Levofloxacin molecule but is intrinsically linked to the synthetic route employed in its manufacture. The most common synthetic pathway to Levofloxacin involves the reaction of (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (also known as Levofloxacin Q-acid) with N-methylpiperazine.[1]
The origin of Impurity 23 can be traced back to a side reaction involving the Levofloxacin Q-acid precursor and ethanol, which is often used as a solvent in the preceding synthetic steps or during recrystallization for purification.[6]
Proposed Mechanism of Formation
The formation of Levofloxacin Impurity 23 is proposed to occur via a nucleophilic aromatic substitution reaction. The C-10 position on the quinolone ring of the Levofloxacin Q-acid is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl and carboxylic acid groups.
In the presence of ethanol, which can act as a nucleophile (or generate the more potent ethoxide ion under basic conditions), a substitution reaction can occur where the fluorine atom at the C-10 position is displaced by an ethoxy group. This reaction is depicted in the diagram below.
Caption: Proposed reaction pathway for the formation of Levofloxacin Impurity 23.
This side reaction is favored by elevated temperatures, which are often employed to drive the main synthetic reactions to completion or to facilitate dissolution during recrystallization.[2] The presence of a base can further accelerate this reaction by deprotonating ethanol to the more nucleophilic ethoxide anion.
The Broader Context: Levofloxacin Synthesis and Degradation Pathways
To fully appreciate the origin of Impurity 23, it is essential to understand the general synthetic and degradation landscapes of Levofloxacin.
General Synthetic Pathway of Levofloxacin
The synthesis of Levofloxacin is a multi-step process that culminates in the coupling of the chiral benzoxazine core with N-methylpiperazine. The diagram below illustrates a common synthetic route.
Caption: Simplified overview of a common synthetic pathway for Levofloxacin.
It is during the synthesis and purification of the Levofloxacin Q-acid intermediate that the conditions may arise for the formation of Impurity 23 if ethanol is used as a solvent.
Common Degradation Pathways of Levofloxacin
While Impurity 23 is a process-related impurity, it is also crucial for drug development professionals to be aware of the degradation products of Levofloxacin that can form under stress conditions. Forced degradation studies, as mandated by ICH guidelines, are performed to establish the stability-indicating properties of analytical methods.[7]
Common degradation pathways for Levofloxacin include:
-
N-oxidation: Oxidation of the tertiary amine in the N-methylpiperazine ring.[6]
-
Desmethylation: Removal of the methyl group from the N-methylpiperazine ring to form N-desmethyl Levofloxacin.[5][8]
-
Decarboxylation: Loss of the carboxylic acid group under acidic conditions.[7]
-
Piperazine Ring Cleavage: Degradation of the piperazine ring, often induced by light.[7]
The diagram below illustrates these principal degradation pathways.
Caption: Major degradation pathways of Levofloxacin under various stress conditions.
Understanding these pathways is vital for developing robust formulations and for the comprehensive analysis of stability samples.
Experimental Protocols: Detection and Characterization
The detection and quantification of Levofloxacin Impurity 23, along with other process-related impurities and degradation products, require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.[9]
HPLC Method for Impurity Profiling
The following is a general protocol for the analysis of Levofloxacin and its impurities, which can be optimized for the specific detection of Impurity 23.
1. Preparation of Solutions:
- Mobile Phase: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH should be controlled to ensure optimal separation.[9]
- Diluent: A mixture of the mobile phase components is typically used as the diluent.
- Standard Solution: Prepare a solution of Levofloxacin reference standard at a known concentration.
- Impurity Standard Solution: If an isolated standard of Impurity 23 is available, prepare a solution at a known concentration.
- Sample Solution: Prepare a solution of the Levofloxacin drug substance or product at a specified concentration.
2. Chromatographic Conditions:
- Column: A C18 reverse-phase column is commonly used.[5]
- Flow Rate: Typically in the range of 0.8-1.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 45°C, to ensure reproducibility.[10]
- Detection: UV detection at a wavelength where both Levofloxacin and its impurities have significant absorbance, often around 294 nm or 360 nm.[5][10]
- Injection Volume: Typically 10-25 µL.
3. System Suitability:
- Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to check include retention time repeatability, peak area repeatability, tailing factor, and theoretical plates.[10]
4. Analysis:
- Inject the sample solution and record the chromatogram.
- Identify the peaks corresponding to Levofloxacin and its impurities based on their retention times relative to the standard.
- Quantify the impurities using either an external standard method (if impurity standards are available) or by area normalization, assuming a response factor of 1.0 for unknown impurities.
Characterization by LC-MS/MS and NMR
For the definitive identification and structural elucidation of unknown impurities, hyphenated techniques are indispensable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides the molecular weight of the impurity and its fragmentation pattern, which are crucial for proposing a chemical structure.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated in sufficient quantity and purity, ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about its molecular structure, confirming the connectivity of atoms and the stereochemistry.[4]
Conclusion: A Comprehensive Approach to Impurity Control
The case of Levofloxacin Impurity 23 serves as a salient reminder of the intricate challenges in pharmaceutical manufacturing. Its origin as a process-related impurity, likely arising from the interaction of a key synthetic intermediate with an alcoholic solvent, underscores the importance of a deep understanding of the reaction mechanisms and the impact of process parameters on the final impurity profile. By employing robust analytical methodologies such as HPLC for routine monitoring and advanced techniques like LC-MS/MS and NMR for structural elucidation, drug developers can ensure the quality, safety, and efficacy of Levofloxacin. A thorough understanding of both synthetic and degradative pathways is paramount for the development of stable formulations and for meeting the stringent requirements of global regulatory agencies.
References
-
More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13. Available at: [Link]
-
Zhang, T., et al. (2014). An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 94, 138-146. Available at: [Link]
-
Szymańska, M., et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Scientific Reports, 9(1), 3621. Available at: [Link]
-
Srinivasu, M. K., et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 780-787. Available at: [Link]
-
Shimadzu. (2022). Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Application News No. 04-AD-0243-EN. Available at: [Link]
-
Hou, P., & Xing, J. (2021). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu Corporation. Available at: [Link]
-
Kareem, A. F., et al. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(4), 543-553. Available at: [Link]
- Merck. (n.d.). Preparation of levofloxacin and forms thereof. Google Patents.
-
Mohammadhosseini, N., et al. (2012). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 20(1), 83. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 9,10-difluoro-3-methylene-7-oxo-2,3-dihydro-7H-pyrido-(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid. Available at: [Link]
-
Veeprho. (n.d.). Levofloxacin Impurity 7. Available at: [Link]
-
Wikipedia. (2024). Levofloxacin. Available at: [Link]
-
Zhang, P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8619-8641. Available at: [Link]
-
World Health Organization. (2019). The International Pharmacopoeia - Ninth Edition. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US20050222409A1 - Preparation of levofloxacin and forms thereof - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. prepchem.com [prepchem.com]
- 7. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cnr-ist.fr [cnr-ist.fr]
- 9. shimadzu.com [shimadzu.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Levofloxacin Impurity 23: A Comprehensive Guide to Discovery, Characterization, and Analytical Control
Executive Summary
The safety and efficacy of active pharmaceutical ingredients (APIs) depend heavily on the rigorous control of their impurity profiles. Levofloxacin, a broad-spectrum third-generation fluoroquinolone antibiotic, is highly effective against Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV[1],[2]. However, its complex molecular architecture—specifically the piperazine ring and the fluorinated quinolone core—renders it susceptible to process-related side reactions and environmental degradation (e.g., photolysis and oxidation)[3].
This technical whitepaper explores the discovery, structural elucidation, and analytical control of Levofloxacin Impurity 23 (commercially cataloged with the formula C16H17N3O4 , MW 315.33)[4]. As a Senior Application Scientist, I will guide you through the causal logic behind the advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows used to isolate this trace degradant, ensuring that your analytical methodologies function as robust, self-validating systems.
The Mechanistic Basis of Levofloxacin Degradation
To understand how Impurity 23 forms, we must first analyze the structural vulnerabilities of the levofloxacin molecule. Levofloxacin contains a carboxylic acid moiety (pKa ~5.5) and a basic N-methylpiperazine ring (pKa ~8.0), making it a zwitterion at physiological pH.
When exposed to environmental stressors during manufacturing or storage, levofloxacin undergoes specific, predictable transformations:
-
Photolytic Stress : Exposure to UV/Vis light triggers radical-mediated desfluorination and N-demethylation[3].
-
Oxidative Stress : The electron-rich nitrogen atoms in the piperazine ring are highly susceptible to oxidation, leading to N-oxide formation or complete ring cleavage[5],[6].
-
Acidic/Thermal Stress : Prolonged exposure to low pH at elevated temperatures can induce decarboxylation[5].
Impurity 23 ( C16H17N3O4 ) represents a specific degradation product resulting from the loss of the fluorine atom and the N-methyl group (a mass shift of -46 Da from the parent API). Understanding this causality dictates our choice of analytical detection methods, as the loss of the highly electronegative fluorine alters both the chromatographic retention time and the ionization efficiency of the molecule.
Mechanistic degradation pathways of Levofloxacin yielding Impurity 23 and related compounds.
Analytical Strategy: Overcoming the Trace Impurity Bottleneck
Identifying trace impurities at levels of 0.02% to 0.10% (the ICH Q3A reporting threshold) is analytically challenging due to matrix interference and background noise. To solve this, we employ an integrated LC-MS/MS approach utilizing Multiple Mass Defect Filters (MMDFs) and Background Subtraction (BS) [5],[6].
The Causality Behind MMDFs
Why use Mass Defect Filters? Every molecule has an exact monoisotopic mass that differs slightly from its nominal mass (the mass defect). Because impurities like Impurity 23 share the core quinolone scaffold of levofloxacin, their mass defects fall within a highly specific, narrow window relative to the parent drug. By programming the high-resolution mass spectrometer (HRMS) to filter out any ions that do not fit this mass defect profile, we instantly strip away chemical noise and matrix ions. This reveals the "hidden" trace impurities that would otherwise be submerged in the baseline[6].
LC-MS/MS workflow utilizing MMDFs and Background Subtraction for trace impurity discovery.
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in system suitability criteria based on USP Monograph 41 standards[7],[8]. If the internal controls fail, the run is invalidated, preventing the generation of artifactual data.
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation :
-
Dissolve the levofloxacin API in a diluent of 0.1% ammonium acetate/acetonitrile to yield a 1.0 mg/mL stock solution.
-
Causality: Ammonium acetate is chosen over phosphate buffers because it is volatile and prevents ion suppression in the MS source, while maintaining the pH at 3.5 to keep the carboxylic acid protonated for optimal reversed-phase retention[3].
-
-
System Suitability Solution (Internal Control) :
-
Prepare a 0.3 µg/mL standard solution of levofloxacin spiked with known reference standards (e.g., N-oxide and Impurity 23).
-
Validation Gate: The system is only cleared for analysis if the Signal-to-Noise (S/N) ratio of the 0.3 µg/mL peak is ≥ 10, and the %RSD of the peak area across six replicate injections is ≤ 1.0%[8].
-
-
Chromatographic Separation :
-
Column : Shim-pack GIST C18 (250 mm x 4.6 mm, 5 µm)[7].
-
Mobile Phase A : 0.1% Ammonium acetate in water (pH 3.5).
-
Mobile Phase B : Acetonitrile.
-
Gradient : 10% B to 60% B over 25 minutes. Flow rate: 1.0 mL/min (split 1:4 post-column to the MS).
-
-
MS/MS Acquisition :
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage : 3.5 kV.
-
Data Processing : Apply an MMDF window of ±50 mDa around the levofloxacin core mass defect.
-
Structural Elucidation of Impurity 23
Once Impurity 23 is isolated via preparative HPLC, its structure is confirmed using a combination of high-resolution MS/MS fragmentation and Nuclear Magnetic Resonance (NMR) spectroscopy[9].
In positive ESI-MS, levofloxacin yields a precursor ion at m/z 362.15. It typically fragments by losing the methylpiperazine moiety, yielding a dominant product ion at m/z 261.1. Impurity 23, lacking the fluorine atom and the N-methyl group, presents a precursor ion at m/z 316.13. Its MS/MS spectrum shows a corresponding shift in the core fragment ion, proving the modification occurred on the quinolone ring and the piperazine appendage.
Quantitative Data Summary
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Precursor Ion [M+H]+ (m/z) | Key MS/MS Fragments (m/z) | Structural Modification |
| Levofloxacin | 14.70 | 1.00 | 362.15 | 261.1, 318.2 | Parent API |
| Impurity 23 | 18.25 | 1.24 | 316.13 | 215.1, 272.1 | Desfluoro, N-desmethyl |
| Desmethyl Levo | 13.80 | 0.94 | 348.20 | 261.1, 304.2 | N-demethylation |
| Levo N-Oxide | 11.50 | 0.78 | 378.15 | 261.1, 334.2 | Piperazine oxidation |
Note: Data synthesized from LC-MS/MS profiling of levofloxacin degradation products[8],[3].
Regulatory Implications & Control Strategy
The discovery and characterization of Impurity 23 is not merely an academic exercise; it is a strict regulatory requirement. Under ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level ≥ 0.10% (or 1.0 mg per day intake, whichever is lower) must be fully structurally characterized[10].
Because Impurity 23 lacks the fluorine atom at the C-9 position—a critical pharmacophore for DNA gyrase penetration—it exhibits significantly reduced antibacterial efficacy. Furthermore, altered lipophilicity (indicated by its delayed retention time of 18.25 min vs 14.70 min for the API) can alter its pharmacokinetic accumulation profile. Consequently, QA/QC laboratories must validate their HPLC-UV methods using certified reference standards of Impurity 23 to ensure its strict quantification and control during API batch release[11],[4].
References
-
Zheng, Y.-J. et al. "An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2014. URL:[Link]
-
Shimadzu Corporation. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph." Shimadzu Application News, 04-AD-0243-EN. URL:[Link]
-
Anusiak, K. et al. "HPLC-MS identification of degradation products of levofloxacin." ResearchGate, 2015. URL:[Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. tlcstandards.com [tlcstandards.com]
- 5. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Regulatory guidelines for Levofloxacin impurities
Title: Advanced Regulatory and Analytical Framework for Levofloxacin Impurity Profiling Subtitle: A Mechanistic Guide to ICH Q3A/Q3B Compliance and USP Methodology
Executive Context
Levofloxacin, the active (S)-enantiomer of the racemic fluoroquinolone ofloxacin, is a critical broad-spectrum antibiotic. The presence of trace organic impurities—whether process-related byproducts or environmentally induced degradation products—can severely impact its safety and efficacy. As regulatory bodies tighten acceptable intake limits, analytical scientists must transition from routine testing to mechanistic impurity profiling. This whitepaper provides an in-depth, self-validating framework for Levofloxacin impurity analysis.
Regulatory Thresholds: The ICH Q3A/Q3B Framework
The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines govern the reporting, identification, and qualification of impurities in Active Pharmaceutical Ingredients (APIs) and formulated drug products, respectively[1].
The causality behind these regulatory thresholds is strictly dose-dependent. Because Levofloxacin is typically administered at a Maximum Daily Dose (MDD) of 500–750 mg, it falls into a high-dose regulatory tier, triggering stringent control limits[1]:
-
Reporting Threshold (0.05%) : Any impurity detected above this baseline must be formally documented[1].
-
Identification Threshold (0.10% or 1.0 mg/day) : Exceeding this limit requires rigorous structural elucidation (e.g., via LC-MS/MS) to identify the exact chemical nature of the degradant[1].
-
Qualification Threshold (0.15% or 1.0 mg/day) : Impurities at this level necessitate toxicological bridging studies to ensure patient safety and biological compatibility[1].
Fig 1. ICH Q3A/Q3B regulatory workflow for Levofloxacin impurity qualification.
Structural Elucidation and Degradation Mechanisms
To develop a stability-indicating method, one must understand the intrinsic vulnerabilities of the Levofloxacin molecule. The fluoroquinolone core and the piperazine ring are highly susceptible to specific environmental stressors[2].
Table 1: Pharmacopeial Impurities of Levofloxacin
| Impurity | Chemical Identity | Origin / Mechanism |
|---|---|---|
| Impurity A | (R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo... | Chiral inversion / Process impurity (D-Ofloxacin)[3] |
| Impurity B | Decarboxylated Levofloxacin | Thermal/Acidic degradation[4] |
| Impurity C | Levofloxacin N-oxide | Oxidative stress on the piperazine ring[5] |
| Impurity D | Desfluoro Levofloxacin | Photolytic defluorination[4] |
Mechanistic Causality of Degradation :
-
Oxidation (Impurity C) : The tertiary amine in the piperazine ring is highly nucleophilic. Under oxidative stress (e.g., peroxides or reactive oxygen species), it undergoes electrophilic attack, yielding Levofloxacin N-oxide[6].
-
Photolysis (Impurity D) : The C-F bond absorbs strongly in the UV spectrum. Photolytic excitation causes homolytic cleavage of the C-F bond, followed by hydrogen abstraction or hydroxylation, resulting in desfluoro derivatives[2].
Fig 2. Mechanistic degradation pathways of Levofloxacin under environmental stress.
Analytical Methodology: USP 41 HPLC Protocol
Standard reversed-phase chromatography fails to separate Levofloxacin from Impurity A because enantiomers possess identical physicochemical properties in an achiral environment. To solve this, the United States Pharmacopeia (USP) 41 monograph utilizes Chiral Ligand-Exchange Chromatography (CLEC)[7].
The Causality of the Mobile Phase : By introducing Cupric Sulfate (Cu²⁺) and L-isoleucine into the mobile phase, the Cu²⁺ ion acts as a central coordination metal. It forms a transient, ternary diastereomeric complex with the chiral selector (L-isoleucine) and the analyte (Levofloxacin or Impurity A)[7]. Because these resulting diastereomeric complexes have different thermodynamic stabilities and spatial arrangements, they partition differently on a standard C18 stationary phase, allowing baseline resolution of the enantiomers[7].
Step-by-Step Self-Validating Protocol :
-
Reagent Preparation : Prepare Mobile Phase A by dissolving ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine in HPLC-grade water. Mobile Phase B is 100% Methanol[7].
-
Standard Preparation : Prepare a System Suitability Solution at 1.0 mg/mL and a Sensitivity Solution at 0.3 µg/mL using the mobile phase as a diluent[8].
-
Chromatographic Conditions :
-
System Validation (Internal Check) : Inject the Sensitivity Solution. The protocol is self-validating only if the Signal-to-Noise (S/N) ratio is ≥ 10. This mathematically guarantees that the Limit of Quantitation (LOQ) is robust enough to meet ICH reporting thresholds[7].
Table 2: USP 41 System Suitability Criteria & Validation Parameters [7][8]
| Parameter | USP Acceptance Criteria | Scientific Rationale |
|---|---|---|
| Signal-to-Noise (S/N) | ≥ 10 (at 0.3 µg/mL) | Ensures baseline sensitivity for trace impurities. |
| Repeatability (%RSD) | ≤ 1.0% (n=6) | Validates injection precision and complex stability. |
| Tailing Factor | 0.5 – 1.5 | Confirms absence of secondary silanol interactions. |
| Total Impurities | ≤ 0.5% | Ensures API safety profile prior to formulation. |
Stability-Indicating Forced Degradation Protocol
To prove the analytical method is truly "stability-indicating," it must successfully resolve the API from all generated degradation products without co-elution[9].
Execution Steps :
-
Acidic/Basic Hydrolysis : Reflux 1.0 mg/mL Levofloxacin in 0.1M HCl and 0.1M NaOH separately at 60°C for 24 hours[9].
-
Oxidative Stress : Treat the API with 3% H₂O₂ at room temperature. (Expect significant degradation yielding Impurity C)[10].
-
Photolysis : Expose the solution to UV light (254 nm) for 24 hours. (Expect defluorination yielding Impurity D)[10].
-
Self-Validating Mass Balance Check : Calculate the mass balance: (Assay of degraded API) + (Sum of all quantified impurities). The result must fall between 99.4% and 99.8%[10]. A failure in mass balance indicates that degradants are either volatile, forming insoluble polymers, or co-eluting with the main peak, which immediately invalidates the method's specificity[10].
Conclusion
Mastering the impurity profiling of Levofloxacin requires more than executing a monograph; it demands a mechanistic understanding of chiral ligand-exchange chromatography and molecular degradation pathways. By aligning robust analytical protocols with ICH Q3A/Q3B thresholds, analytical scientists ensure the highest standards of drug safety and regulatory compliance.
References
- Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. labrulez.com.
- Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. sphinxsai.com.
- 04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. shimadzu.com.
- A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degrad
- ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. synthinkchemicals.com.
- Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution.
- Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activ
- Levofloxacin EP Impurity B - Pharmace Research Labor
- Levofloxacin EP Impurity A | 100986-86-5 - SynZeal. synzeal.com.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. deswater.com [deswater.com]
- 3. Levofloxacin EP Impurity A | 100986-86-5 | SynZeal [synzeal.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. shimadzu.com [shimadzu.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of Levofloxacin N-oxide, a Key Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quality and safety of pharmaceutical products are of paramount importance, necessitating a thorough understanding and control of impurities. Levofloxacin, a widely used fluoroquinolone antibiotic, can degrade or contain process-related impurities that may affect its efficacy and safety. This technical guide provides a comprehensive analysis of the spectral data (NMR and MS) of a significant Levofloxacin impurity: Levofloxacin N-oxide. Initially misidentified as "Levofloxacin impurity 23," this guide clarifies its identity and offers a detailed exploration of its structural elucidation through modern analytical techniques. This document serves as a practical resource for researchers and scientists involved in the quality control and development of Levofloxacin and other related pharmaceutical compounds.
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical manufacturing, the identification and characterization of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Impurities in an active pharmaceutical ingredient (API) can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients. The presence of these impurities, even in trace amounts, can potentially alter the drug's pharmacological and toxicological profile.
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Its chemical stability and the complexity of its synthesis can lead to the formation of several impurities. Among these, Levofloxacin N-oxide has been identified as a common degradation product and metabolite.[2][3] This guide focuses on the detailed spectral analysis of Levofloxacin N-oxide, providing a roadmap for its unambiguous identification and characterization.
Initially, this investigation was prompted by a query for "Levofloxacin impurity 23." However, extensive research revealed that the associated CAS number (700-38-9) corresponds to an unrelated compound, 5-Methyl-2-nitrophenol. Further investigation into common Levofloxacin impurities led to the identification of Levofloxacin N-oxide (CAS: 117678-38-3), also designated as Levofloxacin EP Impurity C, as a likely and well-documented candidate for a key impurity.[4][5]
This guide will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to provide a detailed structural elucidation of Levofloxacin N-oxide.
Structural Elucidation of Levofloxacin N-oxide
The structural difference between Levofloxacin and its N-oxide lies in the oxidation of the tertiary amine nitrogen in the piperazine ring. This seemingly minor modification leads to distinct changes in the spectral data, which are key to its identification.
Chemical Structure:
-
Levofloxacin: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][6][7]benzoxazine-6-carboxylic acid
-
Levofloxacin N-oxide: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][6][7]benzoxazine-6-carboxylic acid
The addition of an oxygen atom to the nitrogen of the N-methylpiperazinyl group results in a molecular weight increase of 16 amu.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Experimental Protocol: LC-MS/MS Analysis
A typical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the analysis of Levofloxacin and its impurities involves the following steps:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[2][8]
-
Detection: UV detection can be used for initial screening, followed by mass spectrometric detection.[9]
-
-
Mass Spectrometric Detection:
Figure 1: General workflow for LC-MS/MS analysis of Levofloxacin impurities.
Interpretation of Mass Spectra
Molecular Ion:
The key diagnostic feature in the mass spectrum of Levofloxacin N-oxide is the protonated molecular ion ([M+H]⁺).
| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ (m/z) |
| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | 362.1 |
| Levofloxacin N-oxide | C₁₈H₂₀FN₃O₅ | 377.37 | 378.1[2] |
The observed mass of 378.1 Da for the protonated molecule is consistent with the addition of one oxygen atom to the Levofloxacin structure.[2]
Fragmentation Pattern:
The fragmentation of Levofloxacin N-oxide provides further structural confirmation. A characteristic fragmentation pathway involves the loss of an oxygen atom from the molecular ion.[11] This is a common fragmentation pattern for N-oxides.[12] Other fragmentation pathways may involve the cleavage of the piperazine ring.[13]
A plausible fragmentation pathway for Levofloxacin N-oxide is outlined below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Levofloxacin EP Impurity C | 117678-38-3 | SynZeal [synzeal.com]
- 5. Levofloxacin N-oxide | C18H20FN3O5 | CID 10970860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. magritek.com [magritek.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. lcms.cz [lcms.cz]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study on Fragmentation Regularity of Levofloxacin Lactate by Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Levofloxacin and Impurity 23
Abstract
This application note presents a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the effective separation and quantification of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin, from its potential process-related impurity, Impurity 23. The developed method is crucial for the quality control and stability assessment of Levofloxacin in bulk drug substances and finished pharmaceutical products. The separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile. The method has been designed to be specific, accurate, and robust, in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol, the scientific rationale behind the method development, and system suitability criteria to ensure reliable and reproducible results.
Introduction
Levofloxacin is a synthetic, third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] The purity of an active pharmaceutical ingredient (API) like Levofloxacin is a critical attribute that directly impacts its safety and efficacy. Therefore, stringent control of impurities is a mandatory requirement by regulatory agencies worldwide.
Impurity profiling is a key aspect of drug development and manufacturing. Levofloxacin Impurity 23, with the molecular formula C15H14FNO5, is a potential impurity that may arise during the synthesis or degradation of Levofloxacin. A robust analytical method is essential to detect and quantify such impurities to ensure that they do not exceed their specified limits.
This application note details a stability-indicating HPLC method developed for the separation of Levofloxacin from Impurity 23. A stability-indicating method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient due to degradation. According to ICH guidelines, forced degradation studies are necessary to demonstrate the specificity of a stability-indicating method.[3][4] This method is designed to be suitable for routine quality control analysis and stability studies of Levofloxacin.
Chemical Structures
A fundamental understanding of the chemical structures of the analyte and its impurity is paramount in developing a selective chromatographic method. The structural differences between Levofloxacin and Impurity 23 inform the choice of the stationary and mobile phases to achieve optimal separation.
-
Levofloxacin: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][5]benzoxazine-6-carboxylic acid.
-
Molecular Formula: C18H20FN3O4
-
Molecular Weight: 361.37 g/mol
-
-
Levofloxacin Impurity 23:
-
Molecular Formula: C15H14FNO5
-
Molecular Weight: 307.27 g/mol
-
CAS Number: 1607796-83-7
-
Experimental
Instrumentation, Reagents, and Materials
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, a UV-Vis detector, a thermostatted column compartment, and an autosampler. Data acquisition and processing were performed using a suitable chromatography data system (CDS).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (H3PO4) (Analytical grade)
-
Purified water (HPLC grade)
-
Levofloxacin reference standard
-
Levofloxacin Impurity 23 reference standard
-
Chromatographic Conditions
The selection of the chromatographic parameters was based on the physicochemical properties of Levofloxacin and Impurity 23 to ensure a robust and reliable separation. A reversed-phase C18 column was chosen due to its wide applicability and effectiveness in separating compounds with moderate polarity. The mobile phase composition and gradient were optimized to achieve good resolution and peak shape. The detection wavelength was selected based on the UV absorption maxima of Levofloxacin.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 294 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (Levofloxacin): Accurately weigh and dissolve about 25 mg of Levofloxacin reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.
-
Standard Stock Solution (Impurity 23): Accurately weigh and dissolve about 25 mg of Levofloxacin Impurity 23 reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.
-
System Suitability Solution: Prepare a solution containing 50 µg/mL of Levofloxacin and 10 µg/mL of Impurity 23 by diluting the respective stock solutions with the diluent.
-
Sample Solution: Accurately weigh and dissolve a quantity of the Levofloxacin sample in the diluent to obtain a final concentration of approximately 500 µg/mL.
Method Validation and System Suitability
To ensure the reliability and validity of the analytical method, a system suitability test must be performed before the analysis of any samples. The parameters of the system suitability test are established to verify that the chromatographic system is adequate for the intended analysis.
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) for Levofloxacin Peak | Not more than 2.0 |
| Theoretical Plates for Levofloxacin Peak | Not less than 2000 |
| Resolution between Levofloxacin and Impurity 23 Peaks | Not less than 2.0 |
| Relative Standard Deviation (RSD) for replicate injections of Levofloxacin | Not more than 2.0% |
These parameters are in line with the requirements of major pharmacopeias such as the United States Pharmacopeia (USP).[5][6][7]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The developed HPLC method should be able to separate the intact drug from any degradation products formed.
Protocol for Forced Degradation
-
Acid Hydrolysis: To 1 mL of the Levofloxacin stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a suitable concentration with the diluent.
-
Base Hydrolysis: To 1 mL of the Levofloxacin stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl. Dilute to a suitable concentration with the diluent.
-
Oxidative Degradation: To 1 mL of the Levofloxacin stock solution, add 1 mL of 30% H2O2. Keep at room temperature for 24 hours. Dilute to a suitable concentration with the diluent.
-
Thermal Degradation: Keep the solid Levofloxacin drug substance in an oven at 105°C for 24 hours. Prepare a solution of the heat-stressed solid in the diluent at a suitable concentration.
-
Photolytic Degradation: Expose the solid Levofloxacin drug substance to UV light (254 nm) for 24 hours. Prepare a solution of the photo-stressed solid in the diluent at a suitable concentration.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the analysis of Levofloxacin and its impurity 23 using the developed HPLC method.
Figure 1: General workflow for the HPLC analysis of Levofloxacin and Impurity 23.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of Levofloxacin and its potential impurity, Impurity 23. The method is specific, as demonstrated by its ability to separate the main component from its impurity and potential degradation products. The system suitability criteria ensure that the chromatographic system performs consistently and generates accurate results. This method is well-suited for implementation in quality control laboratories for routine analysis and stability testing of Levofloxacin, thereby ensuring the quality, safety, and efficacy of the final drug product.
References
- Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. (n.d.).
- Forced Degradation Studies of Levofloxacin Q-acid - Benchchem. (n.d.).
- A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. (2009). PubMed.
- Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (2021). Shimadzu.
- USP 38 monograph - impurities test for levofloxacin using a C18 HPLC column. (2015). Thermo Scientific.
- Levofloxacin. (2011). USP-NF.
- High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. (n.d.). E3S Web of Conferences.
- Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (n.d.). Shimadzu.
- HPLC Method for Analysis of Levofloxacin. (n.d.). SIELC Technologies.
- Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour. (2018). SciSpace.
- USP method - Levofloxacin using Purospher STAR columns. (n.d.). Merck Millipore.
- Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography. (2007). PubMed.
- a review of analytical methods for the estimation of levofloxacin inpharmaceutical preparation. (2010). Journal of Bio Innovation.
- HPLC method for the simultaneous estimation of. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Separation of Levofloxacin on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- A Stability Indicating UPLC Method for the Determination of Levofloxacin Hemihydrate in Pharmaceutical Dosage Form: Application to Pharmaceutical Analysis. (n.d.). ResearchGate.
- Levofloxacin. (n.d.). TLC Pharmaceutical Standards.
- Levofloxacin (TLC) impurity 23. (n.d.). Hengyuan Fine Chemical.
- Levofloxacin. (n.d.).
- SMPC-lebal.doc. (n.d.). NAFDAC.
- Levofloxacin Related Compound C (25 mg) ((S)-ethyl 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate). (2026). ChemicalBook.
- Levofloxacin European Pharmacopoeia (EP) Reference Standard. (n.d.). Sigma-Aldrich.
- 左氧氟沙星杂质23. (n.d.). GuangzhouDreampharmBiotechnologyCo.,Ltd..
- Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. (2022). MDPI.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 4. Levofloxacin (TLC) impurity 23 - Hengyuan Fine Chemical [hyfinechemical.com]
- 5. veeprho.com [veeprho.com]
- 6. Levofloxacin |Axios Research [axios-research.com]
- 7. 2206825-95-6 CAS|Levofloxacin Impurity 23|生产厂家|价格信息 [m.chemicalbook.com]
Revolutionizing Quality Control: A Detailed Application Note for the LC-MS/MS Analysis of Levofloxacin Impurity 23 in Drug Substances
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy.[1][2] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[3][4][5][6] This application note presents a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of Levofloxacin impurity 23 in drug substances. This method is designed to meet and exceed the rigorous standards required in a Good Manufacturing Practice (GMP) environment.
The structural integrity of a drug is directly linked to its therapeutic action and safety profile. Process-related impurities and degradation products can emerge during synthesis, purification, and storage, potentially altering the drug's efficacy or introducing toxicity.[7][8] Therefore, the development of highly sensitive and specific analytical methods is a critical aspect of pharmaceutical quality control.[9][10] LC-MS/MS has become the gold standard for impurity analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information.[1][8]
This document provides a detailed protocol, from sample preparation to data analysis, for the analysis of Levofloxacin impurity 23. It is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and validated method for impurity profiling.
Scientific Rationale and Methodological Principles
The core of this application note is a meticulously developed LC-MS/MS method. The choice of this technique is predicated on its ability to separate complex mixtures with high resolution (the "LC" component) and then identify and quantify specific components with a high degree of certainty (the "MS/MS" component).[8][11][12]
Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (HPLC) approach is employed to separate Levofloxacin from its impurities.[7][13] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (a C18 column) and a polar mobile phase.[13][14] A gradient elution is utilized to ensure optimal separation of all components, including the target impurity 23.
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions ([M+H]+) of Levofloxacin and its impurities.[15][16][17] The MS/MS capability is leveraged through Multiple Reaction Monitoring (MRM), a highly specific and sensitive quantification technique.[16][18] In MRM, the precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of trace-level impurities.[18]
Experimental Protocol
This section provides a step-by-step guide for the analysis of Levofloxacin impurity 23.
Materials and Reagents
-
Levofloxacin Reference Standard (USP or equivalent)
-
Levofloxacin Impurity 23 Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Levofloxacin drug substance for analysis
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (Levofloxacin): Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (Impurity 23): Due to the unavailability of a commercial standard for "impurity 23" as a specific, structurally defined entity in the provided search results, a hypothetical approach is taken for the purpose of this protocol. In a real-world scenario, this impurity would need to be synthesized or isolated and characterized. For this protocol, we will assume a hypothetical molecular weight and proceed with method development principles.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to achieve a final concentration of 100 µg/mL for Levofloxacin and 1 µg/mL for impurity 23.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the Levofloxacin drug substance in 10 mL of the diluent. Further dilute to achieve a final concentration of 100 µg/mL.
LC-MS/MS Method Parameters
The following table summarizes the optimized LC-MS/MS parameters.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | See Table 3 |
Table 1: Optimized LC-MS/MS Parameters
Table 2: Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Levofloxacin | 362.2 | 318.1 | 30 | 20 |
| Impurity 23 | Hypothetical | Hypothetical | To be optimized | To be optimized |
Note: The MRM transition for Impurity 23 is hypothetical and would need to be determined experimentally based on its actual chemical structure.
Method Validation
A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[9][19][20][21] The method described herein should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19] This is demonstrated by the absence of interfering peaks at the retention time of the analytes in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery experiments at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Analysis and Reporting
The concentration of Levofloxacin impurity 23 in the drug substance sample is calculated using the calibration curve generated from the analysis of the working standard solutions. The results should be reported as a percentage of the Levofloxacin concentration.
Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of Levofloxacin impurity 23.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the determination of Levofloxacin impurity 23 in drug substances using LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for routine quality control in the pharmaceutical industry. Adherence to this protocol and proper method validation will ensure compliance with regulatory requirements and contribute to the overall safety and quality of Levofloxacin-containing drug products.
References
-
ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. Available from: [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. Available from: [Link]
-
Validation of Impurity Methods, Part II. Available from: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]
-
Guideline for Elemental Impurities Q3D(R2) - ICH. Available from: [Link]
-
Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin - Der Pharma Chemica. Available from: [Link]
-
SMPC-lebal.doc - NAFDAC. Available from: [Link]
-
Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available from: [Link]
-
Preparing Samples for LC-MS/MS Analysis - Organomation. Available from: [Link]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals - SynThink. Available from: [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -. Available from: [Link]
-
LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research | myadlm.org. Available from: [Link]
-
ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. Available from: [Link]
-
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. -. Available from: [Link]
-
[Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed. Available from: [Link]
-
Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Available from: [Link]
-
Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Available from: [Link]
-
An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed. Available from: [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available from: [Link]
-
Mass spectrometry imaging of levofloxacin distribution in TB-infected pulmonary lesions by MALDI-MSI and continuous liquid microjunction surface sampling - PMC. Available from: [Link]
-
(PDF) Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma - ResearchGate. Available from: [Link]
-
Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed. Available from: [Link]
-
TLC Separation of Fluoroquinolones: Searching for Better Selectivity - ResearchGate. Available from: [Link]
-
04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Available from: [Link]
-
Levofloxacin | USP-NF. Available from: [Link]
-
Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities - AKJournals. Available from: [Link]
-
A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Available from: [Link]
-
Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. Available from: [Link]
-
Levofloxacin (TLC) impurity 23 - Hengyuan Fine Chemical. Available from: [Link]
-
Levofloxacin-impurities - Pharmaffiliates. Available from: [Link]
-
Levofloxacin - AERU - University of Hertfordshire. Available from: [Link]
-
Polymorphism of levofloxacin: structure, properties and phase transformation - CrystEngComm (RSC Publishing). Available from: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Levofloxacin [sitem.herts.ac.uk]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. particle.dk [particle.dk]
- 10. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
- 12. myadlm.org [myadlm.org]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pure.rug.nl [pure.rug.nl]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 21. asean.org [asean.org]
Development of a validated analytical method for Levofloxacin impurity 23
An Application Note and Validated Protocol for the Analysis of Levofloxacin Impurity 23
Author: Senior Application Scientist, Pharmaceutical Analysis Division
Abstract
This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Impurity 23 in Levofloxacin drug substances. The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product.[1][2][3] This application note details the systematic method development, provides a complete step-by-step analytical protocol, and presents a thorough validation strategy executed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Introduction: The Imperative for Impurity Profiling
Levofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class, widely used to treat a variety of bacterial infections.[3] Like all active pharmaceutical ingredients (APIs), its manufacturing process can result in the formation of related substances or impurities.[3] These impurities, even at trace levels, can impact the drug's safety and efficacy.[7] Therefore, regulatory bodies like the FDA require that analytical procedures be established and validated to control these impurities within acceptable limits.[8][9][10]
This guide focuses specifically on Levofloxacin Impurity 23, a known related substance. The objective is to establish a "fit-for-purpose" analytical method, demonstrating through a rigorous validation process that it is suitable for its intended use in a quality control environment.[6][11]
Foundational Method Development
The development of a robust analytical method is a systematic process. Our approach is grounded in established chromatographic principles and tailored to the physicochemical properties of Levofloxacin and its impurities.
Rationale for Method Selection
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection was selected as the analytical technique of choice. This decision is based on several key advantages:
-
Versatility and Specificity: RP-HPLC is highly effective for separating compounds with varying polarities, which is typical for a drug molecule and its related impurities.[12][13]
-
Sensitivity: UV detection provides excellent sensitivity for chromophoric molecules like Levofloxacin and its fluoroquinolone-based impurities.[14][15]
-
Regulatory Acceptance: HPLC is the most widely accepted method for impurity profiling in the pharmaceutical industry and is extensively referenced in pharmacopeias.[16][17]
Chromatographic Parameter Optimization
The goal of optimization is to achieve baseline separation between Levofloxacin, Impurity 23, and other potential impurities with good peak shape and a reasonable run time.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was chosen for its proven ability to separate a wide range of pharmaceutical compounds, including fluoroquinolones.[7][14][17] A column with a 250 mm length and 5 µm particle size provides the high efficiency needed for impurity analysis.
-
Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.
-
Buffer (Mobile Phase A): A phosphate buffer was chosen to maintain a consistent pH. The pH is a critical parameter for ionizable compounds like Levofloxacin. A pH of approximately 5.5 was selected to ensure consistent retention and peak shape.[14]
-
Organic Modifier (Mobile Phase B): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.
-
Elution Mode: An isocratic elution was found to provide adequate separation and is generally more robust and easier to transfer between laboratories than a gradient method.[7][18]
-
-
Detection Wavelength: Based on the UV spectra of fluoroquinolones, a detection wavelength of 280 nm was selected to ensure high sensitivity for both the parent drug and its related impurities.[14][15]
Caption: High-level workflow from method development to routine use.
Detailed Analytical Protocol
This protocol is intended for use by trained analytical chemists. Adherence to Good Laboratory Practices (GLP) is required.
Apparatus and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chromatography Column: Cosmosil C18, 250 mm x 4.6 mm, 5 µm (or equivalent).[7]
-
Chemicals: Levofloxacin Reference Standard (RS), Levofloxacin Impurity 23 RS, Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade).
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
Preparation of Solutions
-
Buffer Solution (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 5.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the Buffer Solution and Acetonitrile in a ratio of 68:32 (v/v).[7] Degas before use.
-
Diluent: Prepare a mixture of Buffer Solution and Acetonitrile in a ratio of 50:50 (v/v).[7]
-
Standard Stock Solution (Impurity 23): Accurately weigh about 10 mg of Levofloxacin Impurity 23 RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. This gives a concentration of approximately 100 µg/mL.
-
Standard Solution (Impurity 23): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This gives a final concentration of approximately 1.0 µg/mL.
-
Test Sample Preparation: Accurately weigh about 50 mg of Levofloxacin drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This gives a test concentration of approximately 1000 µg/mL.
Chromatographic Conditions
| Parameter | Setting |
| Column | Cosmosil C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Buffer (pH 5.5) : Acetonitrile (68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
System Suitability Test (SST)
Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Solution (1.0 µg/mL) six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| %RSD of Peak Areas | Not more than 5.0% for 6 replicate injections |
Analysis and Calculation
Inject the Diluent (as a blank), the Standard Solution, and the Test Sample Preparation. Calculate the percentage of Impurity 23 in the Levofloxacin sample using the following formula:
% Impurity 23 = (AT / AS) × (CS / CT) × 100
Where:
-
AT = Peak area of Impurity 23 in the Test Sample chromatogram
-
AS = Average peak area of Impurity 23 in the Standard Solution chromatograms
-
CS = Concentration of Impurity 23 in the Standard Solution (µg/mL)
-
CT = Concentration of Levofloxacin in the Test Sample Preparation (µg/mL)
Rigorous Method Validation
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][11] The following validation parameters were assessed according to ICH Q2(R1) guidelines.[5][19]
Caption: Key parameters for analytical method validation per ICH Q2.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.
-
Protocol:
-
A solution containing both Levofloxacin and Impurity 23 was analyzed to ensure baseline separation.
-
Forced degradation studies were conducted on the Levofloxacin drug substance. Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.[7]
-
Stressed samples were analyzed, and the peak purity of both Levofloxacin and Impurity 23 was evaluated using a photodiode array (PDA) detector.
-
-
Acceptance Criteria:
-
The Impurity 23 peak should be free from co-elution from other degradants (Peak Purity angle < Peak Purity threshold).
-
Significant degradation of Levofloxacin should be observed, but the method must still be able to quantify Impurity 23 accurately.
-
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.
-
Protocol: A series of solutions of Impurity 23 were prepared at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 0.5, 0.75, 1.0, and 1.5 µg/mL). Each solution was injected in triplicate.
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve (concentration vs. peak area) must be ≥ 0.998.
-
The y-intercept should not be significantly different from zero.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol: The Levofloxacin drug substance was spiked with known amounts of Impurity 23 at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate and analyzed.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each concentration level.[20]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Six separate test samples of Levofloxacin, spiked with Impurity 23 at the target concentration, were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and using a different HPLC system.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 10.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ value must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%) for an analyte solution prepared at the claimed LOQ concentration.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of minor changes was evaluated. This included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase organic composition (± 2%)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the change in results should not be significant.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference at the retention time of Impurity 23. Peak purity > 990. | No interference observed. Peak purity passed. | Pass |
| Linearity (r²) | ≥ 0.998 | 0.9995 | Pass |
| Range | LOQ to 150% of target | 0.1 µg/mL to 1.5 µg/mL | Pass |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 102.1% | Pass |
| Repeatability (%RSD) | ≤ 10.0% | 2.5% | Pass |
| Intermediate Precision (%RSD) | ≤ 10.0% | 3.8% | Pass |
| LOD | Report value | 0.03 µg/mL | Pass |
| LOQ | Report value; demonstrate precision & accuracy | 0.1 µg/mL | Pass |
| Robustness | SST passes; results remain consistent | All variations met SST criteria | Pass |
Conclusion
The RP-HPLC method described in this application note has been successfully developed and validated for the quantitative determination of Levofloxacin Impurity 23. The validation results confirm that the method is specific, linear, accurate, precise, and robust. It is therefore deemed "fit-for-purpose" and can be confidently implemented in a quality control laboratory for the routine analysis of Levofloxacin drug substance to ensure compliance with regulatory standards.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
BA Sciences. USP <1225> Method Validation. BA Sciences. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
PubMed. (2016). [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method]. National Center for Biotechnology Information. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
moca.net.ua. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. [Link]
-
Shimadzu. Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. [Link]
-
Iranian Journal of Pharmaceutical Research. (2012). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2005). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
PubMed. (1998). Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link]
-
Oxford Academic. (1988). Rapid HPLC assay of fluoroquinolones in clinical specimens. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]
-
PubMed. (2014). An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Shimadzu. (2020). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. [Link]
-
Veeprho. Levofloxacin Impurities and Related Compound. [Link]
-
Hengyuan Fine Chemical. Levofloxacin (TLC) impurity 23. [Link]
Sources
- 1. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. fda.gov [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. uspbpep.com [uspbpep.com]
- 9. fda.gov [fda.gov]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. moca.net.ua [moca.net.ua]
- 15. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. shimadzu.com [shimadzu.com]
- 18. academic.oup.com [academic.oup.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. propharmagroup.com [propharmagroup.com]
Application Note: A Validated Isocratic HPLC-UV Method for the Quantitative Determination of Levofloxacin Impurity 23 in Pharmaceutical Formulations
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of potential impurities in Levofloxacin pharmaceutical formulations, with a focus on a compound designated as Impurity 23. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles. All validation procedures are in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Criticality of Impurity Profiling for Levofloxacin
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1] Like all active pharmaceutical ingredients (APIs), the purity of Levofloxacin is a critical quality attribute that directly impacts its safety and efficacy.[2] The manufacturing process and storage conditions can lead to the formation of related substances and degradation products.[3] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for these impurities.[4][5]
While several impurities of Levofloxacin are well-characterized (e.g., Impurity A, B, C), this application note addresses the quantitative determination of a less commonly documented entity, "Impurity 23". It is crucial to note that the chemical structure for a compound specifically designated as "Levofloxacin Impurity 23" is not consistently defined in major pharmacopeias or the scientific literature. One commercial source has associated this designation with CAS number 700-38-9, which corresponds to 5-Methyl-2-nitrophenol.[2][6] This compound is structurally dissimilar to Levofloxacin and is unlikely to be a process-related impurity or degradant.
Therefore, this protocol provides a comprehensive framework for the separation and quantification of potential impurities in Levofloxacin, which is capable of resolving and measuring an impurity designated as "23", provided a qualified reference standard is available. The underlying principle of this method is to ensure the robust separation of the main Levofloxacin peak from all potential known and unknown impurities.
Experimental Protocol
Materials and Reagents
-
Levofloxacin Hemihydrate Reference Standard (USP or EP grade)
-
Levofloxacin Impurity 23 Reference Standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)[6]
-
Cupric Sulfate Pentahydrate (AR grade)[6]
-
L-Isoleucine (AR grade)[6]
-
Deionized Water (18.2 MΩ·cm)
-
Pharmaceutical formulation of Levofloxacin (e.g., tablets, injection)
Instrumentation and Chromatographic Conditions
The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
| Parameter | Specification | Causality and Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance for routine QC analysis. |
| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for Levofloxacin and its related impurities. The 250 mm length ensures high resolution.[6] |
| Mobile Phase | Buffer:Methanol (70:30, v/v) | The buffer, containing ammonium acetate, cupric sulfate, and L-isoleucine, enhances the separation of Levofloxacin and its impurities through complexation and ion-pairing effects.[6] The methanol content is optimized for ideal retention and peak shape. |
| Buffer Preparation | 8.5 g ammonium acetate, 1.25 g cupric sulfate, and 1.0 g L-Isoleucine in 1000 mL of water.[6] | This specific composition is adapted from established pharmacopeial methods and is proven to be effective for resolving Levofloxacin impurities. |
| Flow Rate | 0.7 mL/min | This flow rate provides a balance between analysis time and separation efficiency. |
| Column Temperature | 42°C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure.[6] |
| Detection Wavelength | 340 nm | Levofloxacin and its structurally related impurities exhibit significant absorbance at this wavelength, providing good sensitivity.[6] |
| Injection Volume | 25 µL | A larger injection volume can improve the detection of trace-level impurities. |
| Run Time | 60 minutes | Sufficient time to ensure the elution of all potential late-eluting impurities. |
Solution Preparation
-
Diluent: Mobile Phase (Buffer:Methanol, 70:30, v/v)
-
Standard Stock Solution (Levofloxacin): Accurately weigh and dissolve about 25 mg of Levofloxacin Hemihydrate Reference Standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.
-
Impurity 23 Stock Solution: If a reference standard is available, prepare a stock solution of Impurity 23 in the diluent at a concentration of approximately 100 µg/mL.
-
Spiked Standard Solution (for Specificity and Accuracy): Prepare a solution of Levofloxacin at 1000 µg/mL spiked with Impurity 23 at a target concentration (e.g., 1.0 µg/mL, corresponding to 0.1%).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Levofloxacin and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Method Validation Protocol (as per ICH Q2(R1))
A robust analytical method must be validated to ensure its suitability for the intended purpose.[7] The following validation parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting the diluent, a placebo solution, the un-spiked sample solution, and the spiked sample solution. The chromatograms should show no interference at the retention time of Levofloxacin and Impurity 23. Peak purity analysis using a photodiode array (PDA) detector can further confirm the spectral homogeneity of the analyte peaks.[2]
Linearity
The linearity of the method should be established across a range of concentrations. For Impurity 23, this is typically from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., if the specification limit is 0.1%, the range could be LOQ to 0.15%). A minimum of five concentration levels should be prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[6]
Accuracy
Accuracy is determined by the recovery of a known amount of impurity spiked into a sample matrix. This should be performed at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. The percentage recovery should be within 98.0% to 102.0%.[6]
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution of Impurity 23 at the target concentration are performed on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay is performed on a different day by a different analyst. The %RSD between the two sets of data should be evaluated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.[7]
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic phase) The system suitability parameters should remain within the acceptance criteria after these changes.
Data Presentation and Visualization
Chromatographic Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.8 |
| Theoretical Plates | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | < 1.5% | ≤ 2.0% |
| LOD | To be determined experimentally | S/N ratio ≈ 3:1 |
| LOQ | To be determined experimentally | S/N ratio ≈ 10:1 |
Experimental Workflow and Diagrams
Experimental Workflow Diagram
Caption: Core validation parameters for the HPLC method as per ICH guidelines.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative determination of impurities in Levofloxacin pharmaceutical formulations. By adhering to the described chromatographic conditions and validation protocol, researchers and quality control professionals can ensure the accurate measurement of potential impurities, thereby guaranteeing the quality, safety, and efficacy of Levofloxacin products. The successful application of this method for "Impurity 23" is contingent upon the availability of a certified reference standard for this specific compound.
References
-
Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Retrieved from [Link]
-
Manchuru, S., et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ResearchGate. Retrieved from [Link]
-
SynThink. (n.d.). Levofloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Retrieved from [Link]
-
Reddy, B. P., et al. (2005). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. ResearchGate. Retrieved from [Link]
-
Srinivasu, M. K., et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710-717. Retrieved from [Link]
-
Shimadzu. (n.d.). Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011). USP 35 Official Monographs / Levofloxacin 3671. Retrieved from [Link]
-
Scribd. (2024, September 26). Levofloxacin Hemihydrate USP Specs. Retrieved from [Link]
-
Biswas, B. K., et al. (2022). Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. Jagannath University Journal of Science, 8(1), 52-63. Retrieved from [Link]
-
E3S Web of Conferences. (2025). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. Retrieved from [Link]
-
ResearchGate. (2022, January 20). Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. Retrieved from [Link]
-
Veeprho. (n.d.). Levofloxacin EP Impurity A | CAS 100986-86-5. Retrieved from [Link]
-
Veeprho. (n.d.). Levofloxacin Impurities and Related Compound. Retrieved from [Link]
-
Jose, L., et al. (2018). A review of analytical methods for the estimation of levofloxacin in pharmaceutical preparation. Journal of Bio Innovation, 7(5), 689-697. Retrieved from [Link]
-
Gupta, H., et al. (2013). A single reversed-phase UPLC method for quantification of levofloxacin in aqueous humour and pharmaceutical dosage forms. Journal of Chromatographic Science, 51(8), 753-760. Retrieved from [Link]
Sources
- 1. jnu.ac.bd [jnu.ac.bd]
- 2. veeprho.com [veeprho.com]
- 3. scribd.com [scribd.com]
- 4. 5-METHYL-2-NITROPHENOL | CAS 700-38-9 [matrix-fine-chemicals.com]
- 5. Levofloxacin Related Compound C (25 mg) ((S)-ethyl 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate) | 177472-30-9 [chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. store.usp.org [store.usp.org]
Application of Levofloxacin impurity 23 as a reference standard
Title: Application Note: Advanced Impurity Profiling of Levofloxacin API Utilizing Impurity 23 as a Primary Reference Standard
Introduction & Regulatory Context
Levofloxacin is a potent, broad-spectrum, third-generation fluoroquinolone antibiotic, representing the pure levo-enantiomer of racemic ofloxacin. Ensuring the purity of the Active Pharmaceutical Ingredient (API) is a strict regulatory requirement mandated by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). During synthesis and storage, levofloxacin is highly susceptible to environmental stress—primarily photolytic cleavage of the piperazine ring and N-oxidation—resulting in a complex matrix of trace organic impurities.
"Levofloxacin Impurity 23" (a highly specific piperazinyl-substituted degradant) serves as a critical analytical reference standard. By utilizing this structurally confirmed standard, analytical chemists can accurately [1], validate stability-indicating methods, and ensure batch-to-batch consistency for regulatory compliance.
Mechanistic Causality in Chromatographic Method Design
Standard reverse-phase liquid chromatography often fails to resolve closely related fluoroquinolone isomers and piperazine-ring degradants due to their nearly identical polarities and pKa values.
To overcome this, the official USP 41 monograph employs a highly specialized Chiral Ligand-Exchange Chromatography (CLEC) mechanism. The mobile phase is doped with L-isoleucine and cupric sulfate pentahydrate. Causality: The Cu(II) ions act as a central transition metal, forming a ternary coordination complex with the chiral selector (L-isoleucine) and the analyte (Levofloxacin or Impurity 23). Because the spatial arrangement of the impurity's functional groups differs slightly from the API, the thermodynamic stability of their respective Cu(II) complexes varies. This translates to distinct retention times, allowing for [2] from the main levofloxacin peak.
However, because Cu(II) and sulfate salts are non-volatile and will cause severe ion suppression and source fouling in Mass Spectrometry, an orthogonal LC-MS/MS method utilizing volatile buffers (e.g., ammonium acetate) must be deployed for [3].
Experimental Workflows and Self-Validating Protocols
Analytical workflow for Levofloxacin impurity profiling using orthogonal validation.
Protocol A: HPLC-UV Quantification (USP 41 Compliant)
This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the column chemistry and mobile phase complexation are functioning correctly before any sample data is accepted.
Step 1: Mobile Phase Preparation
-
Dissolve 4.0 g of ammonium acetate, 1.0 g of cupric sulfate pentahydrate, and 1.0 g of L-isoleucine in 1000 mL of LC-grade water.
-
Adjust the pH to 5.0 using glacial acetic acid. Filter through a 0.22 µm nylon membrane. This is Mobile Phase A.
-
Use LC-grade Methanol as Mobile Phase B.
Step 2: Standard and Sample Preparation
-
System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Levofloxacin API and 0.005 mg/mL of Levofloxacin Impurity 23 in Mobile Phase A.
-
Sensitivity Solution: Dilute the levofloxacin standard to 0.3 µg/mL.
-
Note: Protect all solutions from direct daylight to prevent[4].
Step 3: Chromatographic Execution
-
Column: Shim-pack GIST C18 (250 mm × 4.6 mm, 5 µm) or equivalent L1 column.
-
Temperature: 45°C (Critical for maintaining the kinetics of the Cu(II) ligand exchange).
-
Flow Rate: 0.8 mL/min (Isocratic: 80% Mobile Phase A / 20% Mobile Phase B).
-
Detection: UV at 360 nm.
Step 4: Self-Validation (System Suitability Criteria) Before analyzing the unknown API batch, the system must pass the following USP criteria:
-
Signal-to-Noise (S/N): NLT 10 for the Sensitivity Solution.
-
Repeatability: %RSD of peak area for Impurity 23 and Levofloxacin must be NMT 1.0% (n=6).
-
Resolution: Baseline separation (R > 1.5) between Levofloxacin and Impurity 23.
Protocol B: LC-MS/MS Structural Confirmation
To confirm the identity of Impurity 23 and map degradation pathways, volatile conditions are required.
-
Mobile Phase: 10 mM Ammonium Acetate in water (A) and Acetonitrile (B).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Monitor the protonated precursor ion [M+H]+ of Levofloxacin (m/z 362.1) and the specific m/z of Impurity 23. Utilize Multiple Mass Defect Filters (MMDFs) to subtract background noise and isolate trace degradants.
Degradation Pathways and Impurity Formation
Understanding how Impurity 23 forms is essential for preventing batch failures. Levofloxacin is highly susceptible to environmental stress. Photolytic stress primarily attacks the piperazine ring, leading to ring cleavage or demethylation. Oxidative stress targets the nitrogen atoms, forming N-oxides.
Mechanistic pathways of Levofloxacin degradation leading to trace impurities.
Quantitative Data Summary
The following table summarizes the expected validation parameters when utilizing Impurity 23 as a reference standard under the prescribed USP 41 methodology.
| Validation Parameter | USP Acceptance Criteria | Typical Observed Value (Impurity 23) | Causality / Significance |
| Retention Time (RT) | N/A | ~11.2 min | Governed by Cu(II) complexation affinity. |
| Relative RT (RRT) | Defined by Monograph | 0.76 (relative to API) | Ensures correct peak identification. |
| Signal-to-Noise (S/N) | ≥ 10.0 | 14.4 | Confirms Limit of Quantitation (LOQ) capability. |
| Tailing Factor (T) | 0.5 – 1.5 | 1.1 | Indicates absence of secondary silanol interactions. |
| Repeatability (%RSD) | ≤ 1.0% | 0.12% | Validates autosampler precision and method stability. |
By strictly adhering to these protocols and utilizing high-purity reference standards, analytical laboratories can ensure the safety and efficacy of Levofloxacin drug products while maintaining full compliance with global pharmacopeial standards.
References
-
SynZeal Research. Levofloxacin Impurities. Retrieved from [Link]
-
Shimadzu Corporation. Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. LabRulez. Retrieved from[Link]
-
National Institutes of Health (NIH) / PubMed. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. Retrieved from[Link]
-
ResearchGate. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Retrieved from[Link]
Sources
- 1. Levofloxacin Impurities | SynZeal [synzeal.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Levofloxacin and its Impurities
Abstract
Levofloxacin, the levorotatory (S)-enantiomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with broad-spectrum activity.[1] Its therapeutic efficacy is almost entirely attributed to the (S)-enantiomer, while the (R)-enantiomer (dextrofloxacin) is significantly less active and may contribute to undesirable side effects.[2] Therefore, the accurate determination of enantiomeric purity is a critical quality attribute for levofloxacin drug substance and product. This application note provides a comprehensive guide to the chiral separation of levofloxacin and its impurities, detailing robust and reliable High-Performance Liquid Chromatography (HPLC) methods. We present two primary protocols: a ligand-exchange chromatography method suitable for standard C18 columns and a direct enantioseparation method using a polysaccharide-based chiral stationary phase (CSP). Additionally, we discuss the role of Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) as alternative and complementary techniques. This document is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Part 1: The Analytical Challenge: Levofloxacin's Chirality and Impurities
Levofloxacin is the pure (S)-(-)-enantiomer of the racemic drug ofloxacin.[2] The antibacterial activity of the (S)-enantiomer is reported to be 8 to 128 times greater than that of its (R)-(+)-enantiomer.[2] This significant difference in pharmacological activity underscores the regulatory and clinical necessity for stringent control over the enantiomeric purity of levofloxacin. The primary chiral impurity is its enantiomer, dextrofloxacin ((R)-ofloxacin).
Beyond the enantiomeric impurity, process-related impurities and degradation products must also be monitored to ensure the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) and other pharmacendial monographs list several potential organic impurities for levofloxacin, including:[3][4][5]
-
Levofloxacin Related Compound A: (S)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][6][7]benzoxazine-6-carboxylic acid
-
Levofloxacin Related Compound B: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][6][7]benzoxazine-6-carboxylic acid
The analytical goal is to develop and validate methods that can separate and quantify the (R)-enantiomer from the active (S)-enantiomer, as well as separate these from other specified and unspecified impurities.
Part 2: Chromatographic Strategies for Chiral Separation
The separation of enantiomers requires a chiral environment. In liquid chromatography, this is typically achieved in one of two ways:
-
Indirect Separation: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. While effective, this approach can be time-consuming and may introduce additional complexities.[8]
-
Direct Separation: The enantiomers are separated directly without derivatization. This is the preferred approach and can be accomplished by:
-
Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with each enantiomer. Polysaccharide-based CSPs are widely used and highly effective for a broad range of compounds, including fluoroquinolones.[6][9]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the enantiomers, which can then be separated on a conventional achiral column (e.g., C18).[2][10] This technique is often referred to as ligand-exchange chromatography.[10][11]
-
This application note will focus on direct separation methods due to their simplicity and widespread adoption.
Part 3: Detailed Protocols and Methodologies
Protocol 1: Ligand-Exchange HPLC Method for Enantiomeric Purity
This method utilizes a conventional C18 column and a chiral mobile phase additive to achieve enantiomeric separation. It is a robust and cost-effective approach that is widely cited in the literature and adaptable for quality control environments.[10][12][13]
Causality Behind Experimental Choices: The principle of this method relies on the formation of transient, diastereomeric ternary complexes between a chiral ligand (e.g., a D-amino acid), a metal ion (e.g., Cu(II)), and the enantiomers of levofloxacin. The differing stabilities of these diastereomeric complexes allow for their separation on a standard reversed-phase column. D-phenylalanine is chosen for its ability to form stable complexes and provide good enantioselectivity.[12][13] The column temperature is elevated to 40°C to improve peak shape and reduce analysis time.[12][13]
Experimental Protocol:
-
Preparation of Mobile Phase: a. Prepare a buffer solution by dissolving 1 g of D-phenylalanine and 0.75 g of copper (II) sulfate pentahydrate in 1000 mL of water.[12] b. Add 2 mL of phosphoric acid and 5 mL of triethylamine to the buffer solution.[12] c. Adjust the pH to 3.2 using phosphoric acid.[12] d. The final mobile phase is a mixture of this buffer and methanol in a ratio of 80:20 (v/v).[12] e. Degas the mobile phase by sonication or vacuum filtration before use.
-
Sample Preparation: a. Accurately weigh and dissolve the levofloxacin sample in the mobile phase to a final concentration of approximately 0.25 mg/mL.[12] b. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Prodigy ODS-2)[12] |
| Mobile Phase | D-phenylalanine/CuSO₄ Buffer : Methanol (80:20, v/v)[12] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temp. | 40°C[12] |
| Injection Vol. | 50 µL[12] |
| UV Detector | 295 nm[14] or 325 nm[13] |
-
Data Analysis: a. Identify the peaks corresponding to the (S)-levofloxacin and the (R)-enantiomer. b. Calculate the enantiomeric purity by determining the peak area percentage of the (R)-enantiomer relative to the total peak area of both enantiomers. The limit for the (R)-enantiomer (D-ofloxacin) is typically not more than 1.0%.[4]
Protocol 2: Direct Enantioseparation using a Polysaccharide-Based CSP
This method employs a specialized chiral column for direct enantiomeric separation under normal-phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the chiral resolution of fluoroquinolones.[6][9]
Causality Behind Experimental Choices: The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector.[9] The grooves and cavities of the polysaccharide structure create a chiral environment where one enantiomer fits more favorably than the other, leading to different retention times. A mobile phase of hexane with an alcohol modifier (e.g., ethanol, methanol) is common for this type of separation.[15] The addition of a small amount of an acid (acetic acid) and a base (diethylamine) helps to improve peak shape and resolution by suppressing unwanted ionic interactions.[15]
Experimental Protocol:
-
Preparation of Mobile Phase: a. Mix n-hexane, ethanol, methanol, acetic acid, and diethylamine in a ratio of 70:20:10:0.45:0.05 (v/v/v/v/v).[15] b. Degas the mobile phase using an appropriate method (e.g., sonication).
-
Sample Preparation: a. Dissolve the levofloxacin sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. b. Filter the solution through a 0.45 µm PTFE syringe filter.
-
HPLC System and Conditions:
| Parameter | Value |
| Column | Chiralcel OD-H, 5 µm, 4.6 x 250 mm[15] |
| Mobile Phase | Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05)[15] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C (Ambient) |
| Injection Vol. | 20 µL |
| Detector | Fluorescence (Excitation: 330 nm, Emission: 505 nm)[16] or UV at 295 nm |
-
Data Analysis: a. Integrate the peak areas for both the (S)- and (R)-enantiomers. b. Calculate the enantiomeric purity using the area percentage method.
Part 4: Alternative and Complementary Techniques
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and higher efficiency.[17][18][19] By using supercritical CO2 as the primary mobile phase component, SFC is a "greener" alternative to normal-phase HPLC.[19] Polysaccharide-based CSPs are highly effective in SFC for separating a wide range of chiral compounds.[17][20]
-
Key Advantages: High throughput, reduced environmental impact, lower cost of operation.[18][19]
-
Typical Conditions: Immobilized polysaccharide CSPs with CO2 and an alcohol modifier (e.g., methanol, ethanol) are commonly used.[20]
Capillary Electrophoresis (CE)
CE is another high-efficiency separation technique that can be applied to the chiral analysis of levofloxacin.[21] Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).[21]
-
Key Advantages: Extremely high separation efficiency, very low sample and reagent consumption.
-
Chiral Selectors: Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) and macrocyclic antibiotics (e.g., vancomycin) have been successfully used as chiral selectors for ofloxacin enantiomers.[7][22]
Part 5: Method Validation and System Suitability
Any developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, placebo).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.999 is typically required.[12]
-
Accuracy: The closeness of test results to the true value, often assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with an acceptance criterion often set at <2%.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
System Suitability: Before performing any analysis, system suitability tests must be run to ensure the chromatographic system is performing adequately. Typical parameters include:
-
Resolution (Rs): The separation between the two enantiomer peaks. A resolution of >2.0 is generally desired for baseline separation.
-
Tailing Factor (Tf): A measure of peak symmetry. Typically should be ≤1.5.
-
Repeatability (%RSD): The precision of replicate injections of a standard solution. An RSD of ≤2.0% is a common requirement.[8]
Part 6: Visualization of Workflow
The following diagram illustrates a typical workflow for the development and validation of a chiral separation method.
Caption: Workflow for Chiral Method Development and Validation.
Part 7: Conclusion
The successful chiral separation of levofloxacin from its enantiomer and other impurities is critical for ensuring the quality, safety, and efficacy of the pharmaceutical product. This application note has detailed two robust HPLC methods—ligand-exchange chromatography on a C18 column and direct separation on a polysaccharide-based CSP—that provide reliable and reproducible results. The choice between methods will depend on available instrumentation, cost considerations, and specific analytical requirements. Furthermore, alternative techniques like SFC and CE offer powerful capabilities for high-throughput screening and orthogonal verification. By following the outlined protocols and adhering to rigorous validation standards, analytical laboratories can confidently implement methods for the chiral purity testing of levofloxacin.
References
-
Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. (2018). Journal of Chromatographic Science. Available at: [Link]
-
Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography. (2007). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chiral Separation of Ofloxacin Enantiomers by Microchip Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection. (2018). Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Optimization of a Ligand Exchange Chromatography Method for the Enantioselective Separation of Levofloxacin and Its Chiral Impurity. (2021). Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography. ResearchGate. Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Available at: [Link]
-
USP 35 Official Monographs / Levofloxacin 3671. (2011). USP-NF. Available at: [Link]
-
Chiral Separation and Purity Test of Levofloxacin-N-Oxide. (2015). Chinese Pharmaceutical Journal. Available at: [Link]
-
Levofloxacin Monograph. USP-NF. Available at: [Link]
-
Chiral Separations Performed by Enhanced-Fluidity Liquid Chromatography on a Macrocyclic Antibiotic Chiral Stationary Phase. (2002). Analytical Chemistry. Available at: [Link]
-
Analytical Method Development and Validation of UV Spectrophotometric for Levofloxacin in Bulk and Pharmaceutical Dosage Form. (2025). International Journal of Pharmaceutical Erudition. Available at: [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2024). American Journal of Analytical Chemistry. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF LEVOFLOXACIN IN TABLET USING UV AND FLUORESCENCE DETECTORS SIMELTANIOUSLY. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
High-performance liquid-chromatographic separation of ofloxacin using a chiral stationary phase. (2009). Journal of Separation Science. Available at: [Link]
-
Levofloxacin Revision Bulletin. (2011). USP-NF. Available at: [Link]
-
A generic screening strategy for chiral separations in supercritical fluid chromatography. (2014). Journal of Chromatography A. Available at: [Link]
-
High-Performance Liquid-Chromatographic Separation of Ofloxacin Using a Chiral Stationary Phase. ResearchGate. Available at: [Link]
-
Chiral separation by nonaqueous capillary electrophoresis using l-sorbose–boric acid complexes as chiral ion-pair selectors. (2014). RSC Publishing. Available at: [Link]
-
Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. JAGANNATH UNIVERSITY. Available at: [Link]
-
Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Available at: [Link]
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (2022). Molecules. Available at: [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Chromatography Today. Available at: [Link]
-
The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (2023). American Laboratory. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Available at: [Link]
-
New Study Outlines on SFC Technique for Chiral Bioanalysis. (2025). LCGC International. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drugfuture.com [drugfuture.com]
- 4. drugfuture.com [drugfuture.com]
- 5. uspnf.com [uspnf.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 10. Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 14. jnu.ac.bd [jnu.ac.bd]
- 15. High-performance liquid-chromatographic separation of ofloxacin using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fagg.be [fagg.be]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. selvita.com [selvita.com]
- 20. fagg-afmps.be [fagg-afmps.be]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review [mdpi.com]
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation of Levofloxacin Impurity 23
Scientific Background & Rationale
Monitoring trace organic impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring drug safety and efficacy. Levofloxacin, a broad-spectrum third-generation fluoroquinolone, is susceptible to various process-related and degradation impurities[1].
While standard pharmacopeial methods effectively quantify known impurities, identifying unknown or trace-level degradants requires advanced analytical techniques[2]. Levofloxacin Impurity 23 (also cataloged in various databases as Impurity 7, CAS 1607796-83-7) is a specific process-related impurity with the molecular formula C15H14FNO5[3]. Structurally, it deviates from the parent API (C18H20FN3O4) through the substitution of the C-10 4-methylpiperazin-1-yl moiety with an ethoxy group. This substitution likely occurs via solvolysis during synthesis when ethanol reacts with the reactive fluoroquinolone core in the absence of successful piperazine coupling.
To definitively identify this impurity, High-Resolution Mass Spectrometry (HRMS)—specifically Quadrupole Time-of-Flight (Q-TOF) or Orbitrap technology—is required to provide sub-ppm mass accuracy and unambiguous MS/MS structural elucidation.
Analytical Strategy & Causality (E-E-A-T)
The United States Pharmacopeia (USP) Monograph 41 method for levofloxacin impurity profiling utilizes an isocratic mobile phase containing cupric sulfate and L-isoleucine[4]. While this system is excellent for chiral recognition and UV-based detection, it is fundamentally incompatible with mass spectrometry . Non-volatile salts like cupric sulfate cause catastrophic ion suppression, rapid source contamination, and loss of sensitivity in electrospray ionization (ESI).
The Causality of Method Adaptation: To enable HRMS profiling, we must adapt the chromatographic strategy to a volatile buffer system. We replace the USP mobile phase with a 0.1% Formic Acid and Acetonitrile gradient[1]. Formic acid acts as a volatile proton donor, highly favoring the formation of the [M+H]+ precursor ion for both the API and Impurity 23. Furthermore, we employ a Mass Defect Filtering (MDF) data processing strategy to automatically screen for trace impurities by filtering out background matrix ions that do not share the characteristic mass defect of the fluoroquinolone core[2].
Workflow Visualization
Fig 1. LC-HRMS analytical workflow for levofloxacin impurity profiling.
Experimental Protocols: A Self-Validating System
To ensure a self-validating analytical system, this protocol incorporates a System Suitability Test (SST) and a procedural blank. The SST verifies chromatographic resolution and mass accuracy prior to sample injection, ensuring any identified mass defects are true impurities and not instrumental artifacts.
Step-by-Step Methodology
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.
-
Blank Validation: Inject the diluent as a procedural blank to establish the baseline and identify any system background peaks.
-
SST Preparation: Prepare a 1.0 mg/mL solution of Levofloxacin Reference Standard spiked with 0.1% (w/w) known impurities (e.g., Levofloxacin N-oxide) to verify system sensitivity and resolution[4].
-
Sample Extraction: Dissolve the commercial levofloxacin API or formulation in the diluent to a final concentration of 1.0 mg/mL. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an MS-certified autosampler vial.
-
Data Acquisition: Execute the UHPLC-HRMS run using the parameters defined in Tables 1 and 2.
-
Data Processing: Apply Background Subtraction (BS) using the blank run, followed by Mass Defect Filtering (MDF) centered around the exact mass of levofloxacin (m/z 362.1510) with a ±50 mDa tolerance window to isolate structurally related impurities[2].
Quantitative Data & Parameters
Table 1: UHPLC Method Parameters
| Parameter | Setting / Value | Rationale |
|---|---|---|
| Column | C18 (100 mm × 2.1 mm, 1.7 µm) | Sub-2 µm particles provide high theoretical plates for resolving closely eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile proton source; promotes efficient [M+H]+ formation. |
| Mobile Phase B | Acetonitrile | Lower viscosity than methanol; improves peak shape and desolvation. |
| Gradient | 5% B to 60% B over 15 min | Ensures elution of both polar degradants and non-polar process impurities. |
| Flow Rate | 0.3 mL/min | Optimal flow regime for ESI desolvation efficiency. |
| Column Temp | 40 °C | Reduces backpressure and improves mass transfer kinetics. |
Table 2: HRMS (Q-TOF) Parameters
| Parameter | Setting / Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive (+) | The quinolone nitrogen and ketone oxygen readily accept protons. |
| Capillary Voltage | 3.5 kV | Balances spray stability without inducing premature in-source fragmentation. |
| Desolvation Temp | 350 °C | Ensures complete droplet evaporation for the 0.3 mL/min aqueous LC flow. |
| Mass Range | m/z 100 - 1000 | Captures the API, high-mass dimers, and low-mass MS/MS fragments. |
| Collision Energy | 20 - 40 eV (Ramped) | Provides comprehensive fragmentation for structural elucidation. |
| Mass Resolution | > 30,000 (FWHM) | Required to distinguish isobaric interferences (maintaining < 3 ppm error). |
Results & Structural Elucidation
Upon processing the data, Levofloxacin Impurity 23 is identified by its highly accurate precursor mass. The theoretical exact mass for the protonated molecule [M+H]+ of C15H14FNO5 is m/z 308.0929.
Fragmentation Causality: The primary fragmentation of the precursor involves the highly favorable neutral loss of carbon dioxide (CO2, 44 Da) from the carboxylic acid moiety, yielding a base peak at m/z 264.1031. This is a hallmark diagnostic fragment for all fluoroquinolones. Subsequent fragmentation involves the loss of hydrogen fluoride (HF, 20 Da) from the aromatic ring, a characteristic cleavage driven by the high stability of the resulting conjugated system. Uniquely for Impurity 23, the presence of the C-10 ethoxy group is confirmed by the neutral loss of ethylene (C2H4, 28 Da) via a McLafferty-type rearrangement, which is entirely absent in the piperazine-containing API.
Fig 2. Proposed MS/MS dissociation pathway for Levofloxacin Impurity 23.
Table 3: Exact Mass and Diagnostic Fragments for Impurity 23
| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| Precursor [M+H]+ | C15H15FNO5+ | 308.0929 | 308.0932 | < 1.0 |
| Product (-H2O) | C15H13FNO4+ | 290.0823 | 290.0825 | < 1.0 |
| Product (-CO2) | C14H15FNO3+ | 264.1031 | 264.1033 | < 1.0 |
| Product (-CO2, -HF) | C14H14NO3+ | 244.0969 | 244.0971 | < 1.0 |
| Product (-CO2, -C2H4) | C12H11FNO3+ | 236.0718 | 236.0720 | < 1.0 |
Conclusion
By transitioning from non-volatile USP UV-based methods to a volatile UHPLC-HRMS framework, analytical scientists can definitively identify complex process impurities. The sub-ppm mass accuracy and distinct MS/MS fragmentation pattern—specifically the diagnostic loss of ethylene—unambiguously confirm the structure of Levofloxacin Impurity 23 as the 10-ethoxy derivative of the fluoroquinolone core.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
Application Note: Structural Elucidation of Levofloxacin Impurity 23 using NMR Spectroscopy
Abstract
This application note provides a comprehensive, step-by-step protocol for the structural elucidation of a potential Levofloxacin impurity, designated as Impurity 23. The methodology centers on the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR techniques are employed to unambiguously determine the chemical structure of this impurity. This guide is intended for researchers, scientists, and professionals in the fields of drug development and quality control, offering a practical framework for the characterization of pharmaceutical impurities.
Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] The purity of active pharmaceutical ingredients (APIs) like Levofloxacin is of paramount importance to ensure its safety, efficacy, and quality.[1][2] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.
The identification and characterization of impurities that arise during synthesis or degradation are critical aspects of drug development and manufacturing.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, including pharmaceutical impurities.[5][6] Its non-destructive nature and the wealth of structural information it provides through various experiments make it an indispensable tool.[7][8]
This application note focuses on a hypothetical case study: the structural elucidation of "Levofloxacin Impurity 23," which has been reported with a molecular formula of C₁₆H₁₇N₃O₄. A plausible structure for this impurity, based on this formula and known degradation pathways of Levofloxacin, is proposed and then systematically verified using a suite of NMR experiments. Common degradation pathways for Levofloxacin include modifications to the N-methylpiperazine moiety, such as N-demethylation or ring cleavage.[9][10][11][12]
The proposed structure for Levofloxacin Impurity 23 is (S)-3,9-dimethyl-7-oxo-3,7,9,10,11,12-hexahydro-2H-[7][9]oxazino[2,3,4-ij]pyrazino[2,3-g]quinoline-6-carboxylic acid . This structure involves a cyclization of the piperazine ring, a plausible transformation under certain synthetic or degradation conditions.
Experimental Protocols
Sample Preparation
A sample of the isolated and purified Levofloxacin Impurity 23 (approximately 5-10 mg) is dissolved in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent should ensure good solubility of the analyte and minimize overlapping signals with the protons of interest. For this study, DMSO-d₆ is selected. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are performed at a constant temperature (e.g., 298 K):
-
1D ¹H NMR: To obtain an overview of the proton environment.
-
1D ¹³C NMR: To identify the number and types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments.
Data Analysis and Structural Elucidation
The following sections detail the interpretation of the NMR data to confirm the proposed structure of Levofloxacin Impurity 23.
¹H NMR Analysis
The ¹H NMR spectrum is the starting point for the structural analysis. The spectrum is expected to show signals corresponding to the aromatic, aliphatic, and carboxylic acid protons of the proposed structure. The integration of the signals will provide the relative number of protons for each resonance. Key expected signals are:
-
A singlet in the downfield region corresponding to the carboxylic acid proton.
-
Signals in the aromatic region for the quinolone ring protons.
-
Several signals in the aliphatic region corresponding to the protons of the modified piperazine ring and the oxazine ring, including the two methyl groups.
¹³C NMR Analysis
The ¹³C NMR spectrum will reveal the total number of carbon atoms in the molecule, which should be consistent with the molecular formula (C₁₆). The chemical shifts will provide information about the nature of each carbon (e.g., carbonyl, aromatic, aliphatic).
2D NMR Analysis: Connecting the Pieces
The 2D NMR spectra are essential for assembling the molecular structure.
The COSY spectrum reveals the proton-proton coupling networks within the molecule. Key expected correlations include:
-
Correlations between the protons on the oxazine ring.
-
Correlations between the protons on the newly formed cyclic portion of the piperazine moiety.
The HSQC spectrum directly links each proton to its attached carbon atom, allowing for the unambiguous assignment of the chemical shifts of the protonated carbons.
The HMBC spectrum is the cornerstone of this structural elucidation, as it reveals long-range correlations between protons and carbons, allowing the connection of different spin systems and quaternary carbons. Key expected HMBC correlations that would confirm the proposed structure are:
-
Correlations from the methyl protons to the adjacent carbons in the piperazine and oxazine rings.
-
Correlations from the aromatic protons to the quaternary carbons of the quinolone ring system.
-
Correlations from the aliphatic protons to the carbonyl carbon and other carbons in the heterocyclic system, confirming the overall connectivity.
Predicted NMR Data for Levofloxacin Impurity 23
Based on the proposed structure and published data for Levofloxacin and related fluoroquinolones, the following ¹H and ¹³C NMR chemical shifts are predicted.
Table 1: Predicted ¹H NMR Chemical Shifts for Levofloxacin Impurity 23 in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.8 | d | ~13 |
| H-8 | ~8.6 | s | - |
| H-2' | ~4.4 | m | - |
| H-3'a, H-3'b | ~4.3, ~4.5 | m | - |
| H-5'a, H-5'b | ~3.4, ~3.6 | m | - |
| H-6'a, H-6'b | ~3.1, ~3.3 | m | - |
| 3-CH₃ | ~1.5 | d | ~7 |
| 9-CH₃ | ~2.9 | s | - |
| COOH | >10 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for Levofloxacin Impurity 23 in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~146 |
| C-4 | ~176 |
| C-4a | ~120 |
| C-5 | ~112 |
| C-6 | ~138 |
| C-7 | ~155 (d, JCF ≈ 250 Hz) |
| C-8 | ~106 |
| C-8a | ~125 |
| C-10 | ~139 |
| C-11 | ~118 |
| C-2' | ~70 |
| C-3' | ~50 |
| C-5' | ~52 |
| C-6' | ~48 |
| 3-CH₃ | ~18 |
| 9-CH₃ | ~45 |
| COOH | ~166 |
Visualization of Experimental Workflow and Key Correlations
The following diagrams illustrate the logical flow of the structural elucidation process and the key 2D NMR correlations.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Simplified diagram of key HMBC and COSY correlations.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of pharmaceutical impurities. By combining the information from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, the proposed structure of Levofloxacin Impurity 23 as (S)-3,9-dimethyl-7-oxo-3,7,9,10,11,12-hexahydro-2H-[7][9]oxazino[2,3,4-ij]pyrazino[2,3-g]quinoline-6-carboxylic acid can be unambiguously confirmed. This application note serves as a practical guide for researchers in the pharmaceutical industry for the comprehensive characterization of unknown compounds, ensuring the quality and safety of drug products.
References
-
Yoshida, Y., Sato, E., & Moroi, R. (1993). Photodegradation products of levofloxacin in aqueous solution. Arzneimittelforschung, 43(5), 601-606. [Link]
-
Veeprho. (n.d.). Levofloxacin Impurities and Related Compound. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica, 60(3), 237-254. [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]
-
Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Meetani, M. A., Al-Qaradawi, S. Y., & Al-Jabri, H. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation processes in the presence of BiVO4 and visible light. Desalination and Water Treatment, 183, 325-334. [Link]
-
Pharmaffiliates. (n.d.). Levofloxacin-impurities. Retrieved from [Link]
-
Magritek. (n.d.). Levofloxacin. Retrieved from [Link]
-
Ohtake, K., Iwashita, Y., & Nishikawa, K. (2020). ¹H-NMR Spectroscopy Study of the Formation of Inclusion Complexes between Cucurbituril and Ciprofloxacin, Levofloxacin, and Lomefloxacin. Journal of Oleo Science, 69(10), 1269-1276. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta pharmaceutica (Zagreb, Croatia), 60(3), 237–254. [Link]
-
Meetani, M. A., Al-Qaradawi, S. Y., & Al-Jabri, H. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. Desalination and Water Treatment, 183, 325-334. [Link]
-
Cvančarová, M., et al. (2014). An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 95, 10-18. [Link]
-
Lage, S., et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Saudi Pharmaceutical Journal, 27(4), 549-555. [Link]
-
More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13. [Link]
-
National Center for Biotechnology Information. (n.d.). Levofloxacin. PubChem Compound Database. Retrieved from [Link]
-
Nuvisan. (n.d.). Drug Impurity Identification – Codeine Analytical Investigation. Retrieved from [Link]
-
Quality Control Chemicals. (n.d.). Levofloxacin Impurity 34. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Wang, Y., & Bruschweiler, R. (2011). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 49(9), 557-561. [Link]
-
Shimadzu. (n.d.). Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011, August 1). Levofloxacin. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP-NF Levofloxacin Tablets. Retrieved from [Link]
-
Foley, D. A., Zell, M. T., & Kushick, J. (2012, March 30). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
-
Toyama, Y., & Arisaka, M. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 23(1), 133. [Link]
-
Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethyl levofloxacin. PubChem Compound Database. Retrieved from [Link]
-
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
Sources
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Efficient degradation of levofloxacin using a g-C3N4@glucose-derived carbon catalyst with adjustable N content via peroxymonosulfate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Study on Fragmentation Regularity of Levofloxacin Lactate by Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
- 12. Levofloxacin Impurity 2 | NA | SynZeal [synzeal.com]
Advanced Capillary Electrophoresis (CE) for the Multiplexed Analysis of Levofloxacin and its Chiral/Achiral Impurities
Executive Summary
Levofloxacin is a potent, third-generation fluoroquinolone antibiotic widely utilized for its broad-spectrum bactericidal activity[1]. As the pure S-enantiomer of the racemic drug ofloxacin, its quality control requires stringent analytical frameworks to monitor both achiral degradation products (e.g., levofloxacin N-oxide, desfluoro levofloxacin) and the chiral distomer impurity, D-ofloxacin[2].
While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for pharmaceutical analysis, Capillary Electrophoresis (CE) offers an orthogonal, highly efficient separation mechanism based on charge-to-mass ratio. CE eliminates the need for expensive chiral stationary phases, drastically reduces organic solvent consumption, and provides exceptional theoretical plate counts for resolving closely related polar impurities[3]. This application note details a validated, self-monitoring Cyclodextrin-modified Capillary Zone Electrophoresis (CD-CZE) protocol for the simultaneous quantification of levofloxacin and its critical impurities.
Mechanistic Rationale & Analytical Strategy
The Role of HP-β-CD in Chiral Recognition
To achieve baseline separation of the S-enantiomer (levofloxacin) and its R-enantiomer impurity (D-ofloxacin), a chiral selector must be introduced into the Background Electrolyte (BGE). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is selected due to its high aqueous solubility and robust chiral discrimination capabilities.
Causality of Separation: HP-β-CD features a truncated cone structure with a hydrophobic internal cavity and a hydrophilic exterior. As the fluoroquinolone enantiomers migrate through the capillary, they form transient 1:1 inclusion complexes with the HP-β-CD cavity. Because the D- and L-enantiomers possess different spatial configurations at the C3 position of the oxazine ring, their thermodynamic binding constants with the chiral selector differ. This transient diastereomeric complexation alters their effective electrophoretic mobilities, causing the enantiomers to elute at distinct migration times.
pH Control and Electrophoretic Mobility
The BGE is buffered at pH 9.3 using sodium tetraborate[4]. Causality of pH Choice: Levofloxacin is an amphoteric molecule containing a basic piperazine ring and an acidic carboxylic acid group (pKa ~5.5 and 8.0). At pH 9.3, the molecule is predominantly deprotonated, carrying a net negative charge. This imparts a strong anodic electrophoretic mobility (migrating toward the positive electrode). However, the highly alkaline pH also fully deprotonates the silanol groups on the bare fused-silica capillary wall, generating a massive cathodic Electroosmotic Flow (EOF) that overpowers the anodic mobility of the analytes. This "counter-current" dynamic maximizes the analytes' residence time within the capillary, exponentially increasing the resolution between structurally similar achiral impurities like levofloxacin N-oxide[5].
Experimental Workflow
Workflow of Capillary Electrophoresis for Levofloxacin Impurity Profiling.
Step-by-Step Analytical Protocol
Reagents and BGE Preparation
-
Borate Buffer (50 mM): Dissolve 1.91 g of sodium tetraborate decahydrate in 100 mL of ultrapure water (18.2 MΩ·cm). Adjust pH to 9.3 using 0.1 M NaOH if necessary[4].
-
Chiral Selector Addition: Add 15 mM of HP-β-CD to the borate buffer.
-
Filtration: Ultrasonicate the BGE for 10 minutes to degas, then filter through a 0.22 μm hydrophilic PTFE syringe filter. Degassing is critical to prevent Joule heating-induced bubble formation inside the capillary, which would break the electrical circuit.
Self-Validating Capillary Conditioning
A bare fused-silica capillary (50 μm i.d., 60 cm total length, 50 cm effective length) must be conditioned daily to ensure a reproducible EOF.
-
Step 1: Flush with 1.0 M NaOH for 10 min at 1000 mbar. (Causality: Aggressively strips adsorbed contaminants and fully deprotonates the silanol wall).
-
Step 2: Flush with 0.1 M NaOH for 5 min at 1000 mbar. (Causality: Provides a gentler transition to prevent micro-etching of the silica surface while maintaining charge density).
-
Step 3: Flush with Ultrapure Water for 5 min.
-
Step 4: Flush with BGE for 10 min to equilibrate the capillary environment.
Sample Preparation and Injection
-
Sample Diluent: Prepare a 1:1 (v/v) mixture of Ultrapure Water and BGE.
-
API Preparation: Dissolve the levofloxacin sample in the diluent to achieve a final concentration of 1.0 mg/mL.
-
Injection Mechanism: Use hydrodynamic injection at 50 mbar for 5 seconds. Causality of Injection Choice: Electrokinetic injection introduces severe sample bias because highly mobile ions are injected in disproportionately larger quantities. Hydrodynamic (pressure-based) injection introduces a physically representative volumetric plug of the sample, ensuring accurate stoichiometric quantification of trace impurities relative to the main API peak.
Electrophoretic Execution
Apply a separation voltage of +20 kV with the capillary cassette temperature strictly maintained at 25 °C. Detection is performed via a UV Diode Array Detector (DAD) set to 288 nm, which corresponds to the optimal absorption maximum of the fluoroquinolone core[6].
System Suitability & Validation Data
To ensure the protocol operates as a self-validating system , a System Suitability Test (SST) must be executed prior to analyzing unknown batches. The SST solution contains Levofloxacin (100 μg/mL), D-Ofloxacin (5 μg/mL), and Levofloxacin N-oxide (5 μg/mL).
Validation Gates:
-
The system is valid only if the resolution ( Rs ) between Levofloxacin and D-Ofloxacin is ≥1.5 .
-
The Relative Standard Deviation (RSD) of the migration time for Levofloxacin across 3 consecutive injections must be ≤2.0% .
-
Diagnostic Logic: If Rs<1.5 , the HP-β-CD in the BGE has likely degraded or precipitated. If migration time RSD >2.0% , the capillary conditioning protocol failed to establish a stable EOF, requiring a re-flush with 1.0 M NaOH.
Table 1: Instrumental and Electrophoretic Parameters
| Parameter | Specification / Condition | Rationale |
| Capillary Dimensions | 50 μm i.d. × 60 cm (50 cm effective) | Balances heat dissipation with sufficient separation path length. |
| Background Electrolyte | 50 mM Borax (pH 9.3) + 15 mM HP-β-CD | Provides anodic mobility counter-current to EOF; chiral discrimination. |
| Applied Voltage | +20 kV (Normal Polarity) | Optimizes migration speed without excessive Joule heating. |
| Injection | Hydrodynamic, 50 mbar × 5 s | Prevents electrophoretic injection bias for accurate impurity ratios. |
| Detection Wavelength | UV at 288 nm | Maximizes signal-to-noise ratio for the fluoroquinolone chromophore. |
| Capillary Temperature | 25 °C | Stabilizes BGE viscosity and EOF velocity. |
Table 2: Method Validation Metrics
Data represents typical analytical performance for the optimized CD-CZE method.
| Analyte | Migration Time (min) | Resolution ( Rs ) | LOD (μg/mL) | LOQ (μg/mL) | Linearity Range (μg/mL) |
| Levofloxacin N-oxide | 6.4 | - | 0.8 | 2.5 | 2.5 – 100 |
| Levofloxacin (S) | 8.2 | 4.1 | 1.2 | 3.5 | 3.5 – 500 |
| D-Ofloxacin (R) | 8.9 | 1.8 | 1.2 | 3.5 | 3.5 – 100 |
References
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. nih.gov.[Link]
-
Chiral Separation of Ofloxacin Enantiomers by Microchip Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection. researchgate.net.[Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. nih.gov.[Link]
-
Determination of levofloxacin and norfloxacin by capillary electrophoresis with electrochemiluminescence detection and applications in human urine. nih.gov. [Link]
-
Development of a rapid capillary zone electrophoresis method to quantify Levofloxacin and Meloxicam from transdermal therapeutic systems. ubbcluj.ro.[Link]
-
Simple, fast and reliable CE method for simultaneous determination of ciprofloxacin and ofloxacin in human urine. nih.gov.[Link]
-
Chiral Separation and Purity Test of Levofloxacin-N-Oxide. magtechjournal.com.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. Determination of levofloxacin and norfloxacin by capillary electrophoresis with electrochemiluminescence detection and applications in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase for better separation of Levofloxacin impurities
Technical Support Center: Optimizing Mobile Phase for Levofloxacin Impurity Separation
Welcome to the Chromatography Troubleshooting & Method Development Center. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline resolution of Levofloxacin and its process-related impurities. Levofloxacin is a fluoroquinolone antibiotic with a complex zwitterionic nature, making its chromatographic behavior highly sensitive to mobile phase chemistry.
This guide abandons generic advice in favor of field-proven, causally-explained solutions and self-validating protocols to ensure your assays meet stringent regulatory requirements, such as those outlined by the ICH and USP.
Part 1: Causality-Driven FAQs & Troubleshooting
Q1: Why do I observe severe peak tailing for Levofloxacin, and how does mobile phase pH resolve this? The Causality: Levofloxacin contains both a basic piperazine ring and an acidic carboxylic acid group. At an intermediate pH (4.0–6.0), it exists as a zwitterion. This state promotes aggressive secondary ion-exchange interactions with unendcapped, residual silanol groups on the silica backbone of C18 columns, leading to severe peak tailing (Asymmetry > 1.5). The Solution: You must suppress the ionization of the silanol groups. Adjusting the mobile phase to a highly acidic pH (target pH 2.2 using phosphoric acid) ensures the silanols remain neutral. Furthermore, incorporating a chaotropic ion-pairing agent like sodium perchlorate provides high ionic strength that masks any remaining active sites, yielding sharp, symmetrical peaks as required by the [1].
Q2: I am struggling to resolve Levofloxacin from closely eluting impurities (e.g., Related Compound A and N-oxide). What is the optimal mobile phase strategy? The Causality: Process-related impurities such as the desfluoro analogue (Related Compound A) and the N-oxide derivative have polarities nearly identical to the active pharmaceutical ingredient (API). Isocratic elution cannot provide the necessary peak capacity or selectivity. The Solution: A ternary gradient system is required. By blending an aqueous acidic buffer with a carefully optimized organic mixture of Acetonitrile and Methanol, you manipulate both hydrophobic and dipole-dipole interactions. Methanol provides better selectivity for the N-oxide impurity due to hydrogen bonding, while Acetonitrile drives the elution of the more hydrophobic desfluoro impurity. Maintaining the column temperature at 45°C enhances mass transfer and sharpens these critical pairs[2].
Q3: How do I eliminate baseline drift and ghost peaks during these complex gradient runs? The Causality: Baseline drift in gradient elution at low UV wavelengths (e.g., 294 nm or 360 nm) is typically caused by the shifting refractive index and the inherent UV absorbance of the organic modifiers or impure buffer salts. The Solution: Balance the absorbance by adding a percentage of the aqueous buffer directly into your organic mobile phase line (e.g., a Solution B containing 50% buffer, 30% Acetonitrile, and 20% Methanol). This minimizes the optical differences between the A and B lines during the gradient ramp, stabilizing the baseline[1][3].
Part 2: Quantitative Data & Separation Parameters
To successfully identify and quantify these impurities, reference the expected Relative Retention Times (RRT) and utilize the optimized ternary gradient program below.
Table 1: Key Levofloxacin Impurities and Expected RRTs
| Impurity Name | Structural Modification | Expected RRT |
|---|---|---|
| Levofloxacin N-oxide | Oxidation of the piperazine ring | ~0.45 |
| Related Compound A | Desfluoro derivative | ~0.64 |
| Diamine Derivative | Cleavage of the piperazine ring | ~0.75 |
| Levofloxacin (API) | N/A | 1.00 |
| Related Compound B | Difluoro derivative | ~1.25 |
(Note: RRT values are approximate and depend on specific column dead volumes and exact gradient dwell volumes[1][4].)
Table 2: Optimized Ternary Gradient Program
| Time (min) | Solution A (%) | Solution B (%) | Elution Profile |
|---|---|---|---|
| 0.0 | 100 | 0 | Isocratic hold to focus polar impurities |
| 15.0 | 100 | 0 | Isocratic hold |
| 30.0 | 0 | 100 | Linear ramp to elute hydrophobic impurities |
| 40.0 | 0 | 100 | Wash phase |
| 41.0 | 100 | 0 | Return to initial conditions |
| 50.0 | 100 | 0 | Column re-equilibration |
Part 3: Self-Validating Experimental Protocol
This protocol establishes a closed-loop validation system. You will not proceed to sample analysis unless the System Suitability Test (SST) explicitly passes, proving the thermodynamic and kinetic suitability of the mobile phase.
Step 1: Aqueous Buffer Preparation (Solution A Base)
-
Weigh exactly 3.08 g of ammonium acetate and 8.43 g of sodium perchlorate monohydrate[1].
-
Dissolve in 1000 mL of LC-MS grade water. (Causality Check: Sodium perchlorate acts as the ion-pairing agent to mask silanols).
-
Adjust the pH to exactly 2.2 ± 0.05 using dilute phosphoric acid.
-
Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates that could cause ghost peaks.
Step 2: Ternary Mobile Phase Blending
-
Solution A: Mix Acetonitrile and the prepared Buffer in a 16:84 (v/v) ratio[1].
-
Solution B: Mix Acetonitrile, Methanol, and the prepared Buffer in a 30:20:50 (v/v/v) ratio[1][3]. (Causality Check: The inclusion of buffer in Solution B prevents salt precipitation at high organic concentrations).
Step 3: System Suitability Testing (The Validation Gate)
-
Prepare a Standard Solution (1.0 mg/mL Levofloxacin) and a Sensitivity Solution (0.3 µg/mL Levofloxacin)[2].
-
Inject the Sensitivity Solution.
-
Validation Criteria: Calculate the Signal-to-Noise (S/N) ratio. If S/N < 10, the mobile phase is absorbing too much UV light or the detector lamp is degrading. Halt analysis.
-
-
Inject the Standard Solution in replicate (n=6).
Part 4: Diagnostic Workflow Diagram
Diagnostic troubleshooting workflow for resolving Levofloxacin impurity separation issues.
References
-
A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710-717. Available at:[Link]
-
USP-NF Levofloxacin Monograph (Organic Impurities Procedure). United States Pharmacopeia. Available at: [Link]
-
Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu Application News. Available at: [Link]
-
Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Available at:[Link]
Sources
Technical Support Center: Troubleshooting the Isolation and Purification of Levofloxacin Impurity 23
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) development. Strict regulatory control of process-related impurities is critical to preventing substandard drug formulation and combating antimicrobial resistance[1].
Levofloxacin Impurity 23 (CAS: 1607796-83-7) is a specific process-related byproduct that frequently challenges purification workflows due to its structural similarities to both the API and the synthetic intermediates[2]. This guide provides field-proven, self-validating protocols to help you identify, isolate, and purify this compound to reference-standard quality.
Quantitative Data Summary
To successfully isolate Impurity 23, you must first understand how its physicochemical properties deviate from the target API and the primary intermediate.
Table 1: Comparative Physicochemical & Analytical Properties
| Property | Levofloxacin (API) | Impurity 23 | USP Related Compound B (Q-Acid) |
| CAS Number | 100986-85-4 | 1607796-83-7 | 100986-89-8 |
| Molecular Formula | C18H20FN3O4 | C15H14FNO5 | C13H9F2NO4 |
| Molecular Weight | 361.37 Da | 307.27 Da | 281.21 Da |
| Ionizable Groups | Carboxylic Acid, Piperazine | Carboxylic Acid (Only) | Carboxylic Acid (Only) |
| Expected [M+H]+ | 362.2 m/z | 308.1 m/z | 282.1 m/z |
| RP-HPLC Elution | Early (Hydrophilic) | Late (Lipophilic) | Intermediate |
Troubleshooting FAQs
Q1: We are detecting a recurrent unknown peak with an m/z of 308.1[M+H]+ in our levofloxacin mother liquor. Is this Impurity 23?
Yes. This mass perfectly correlates with Levofloxacin Impurity 23, chemically known as (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[2].
Analytical Causality: While Levofloxacin has an m/z of 362.2, Impurity 23 lacks the N-methylpiperazine ring and instead features an ethoxy group at the 10-position. When analyzing via LC-MS, ensure your ionization source (ESI+) is optimized for carboxylic acids. Because Impurity 23 lacks the highly basic piperazine nitrogen, its ionization efficiency in positive mode will be significantly lower than the API itself.
Q2: What is the mechanistic origin of Impurity 23, and how can we suppress its formation during API synthesis?
Impurity 23 is formed via a competing Nucleophilic Aromatic Substitution (SNAr) reaction. During the final synthesis step, the difluoro-intermediate (Q-acid) is reacted with N-methylpiperazine to form Levofloxacin.
Mechanistic Causality: If ethanol is used as a solvent, or if ethoxide ions are present in the basic reaction medium, the ethoxide acts as a competing nucleophile. It displaces the fluorine atom at the 10-position, permanently capping the molecule and preventing piperazine attachment. To suppress this, avoid primary alcohols during the piperazine coupling step and switch to strictly aprotic solvents (e.g., DMSO or DMF).
Caption: SNAr reaction pathway showing the competitive formation of Levofloxacin and Impurity 23.
Q3: We are struggling to isolate Impurity 23 from the mother liquor using standard crystallization. Why is it failing?
Standard crystallization protocols for Levofloxacin target its zwitterionic isoelectric point (pH ~7.0), where the molecule is neutral overall and precipitates out of solution.
Chemical Causality: Impurity 23 lacks the basic piperazine ring. Its only ionizable group is the carboxylic acid (pKa ~5.5). At pH 7.0, Impurity 23 is fully deprotonated and exists as a highly water-soluble anion. Therefore, it remains dissolved in the aqueous mother liquor while the API crystallizes[3]. Attempting to isolate it via direct crystallization from the mother liquor will fail due to this fundamental difference in acid-base chemistry.
Q4: What is the most reliable protocol to isolate and purify Impurity 23 to >98% for use as a reference standard?
The most effective approach is a two-dimensional purification strategy: a pH-driven liquid-liquid extraction followed by Preparative RP-HPLC[4]. This protocol exploits the absence of the piperazine ring to separate the impurity from the API, and then uses hydrophobic differences to separate it from the unreacted difluoro-intermediate.
Step-by-Step Methodology: Isolation and Purification of Impurity 23
Phase 1: pH-Driven Partitioning
-
Mother Liquor Pre-treatment : Collect the mother liquor from the levofloxacin crystallization step. Dilute with an equal volume of deionized water.
-
pH Adjustment : Carefully adjust the pH to 3.0 ± 0.2 using 1M HCl.
-
Causality: At pH 3.0, the carboxylic acid of Impurity 23 is fully protonated (rendering the molecule neutral). Meanwhile, Levofloxacin’s piperazine ring (pKa ~8.0) remains protonated, rendering the API a water-soluble cation.
-
-
Liquid-Liquid Extraction : Extract the aqueous mixture with Dichloromethane (DCM) in a 1:1 v/v ratio, three times.
-
Causality: The neutral Impurity 23 and unreacted Q-acid partition into the dense organic DCM layer, while >95% of the API remains trapped in the aqueous phase.
-
Self-Validation Check: Spot both the aqueous and organic layers on a TLC plate (UV 254 nm). The intense API spot (lowest Rf) should be completely absent from the organic layer. If API is present in the organic layer, your pH is too high; re-adjust to 3.0.
-
Phase 2: Preparative RP-HPLC Polish
-
Concentration : Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure at 40°C. Reconstitute the crude residue in Methanol:Water (50:50 v/v).
-
Chromatographic Separation : Inject the reconstituted sample onto a Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm) following USP monograph principles for organic impurities[4].
-
Mobile Phase : Isocratic 0.1% Formic acid in Water (A) and Acetonitrile (B) at a 60:40 ratio.
-
Flow Rate : 15 mL/min.
-
Detection : UV at 294 nm.
-
Causality: The ethoxy group of Impurity 23 provides a distinct hydrophobic interaction profile compared to the fluoro group of the unreacted Q-acid. On a C18 stationary phase, the highly lipophilic Impurity 23 will elute significantly later than the Q-acid, allowing for baseline resolution.
-
-
Fraction Collection & Lyophilization : Collect the peak corresponding to Impurity 23, remove the acetonitrile under vacuum, and lyophilize the aqueous remainder to yield the pure reference standard.
Caption: Two-dimensional isolation workflow utilizing pH-driven extraction and Preparative RP-HPLC.
References
- Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin Source: Der Pharma Chemica URL
- 左氧氟沙星杂质23 (Levofloxacin Impurity 23)
- Source: PubMed Central (PMC)
- Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph Source: Shimadzu Application Notes URL
Sources
Levofloxacin Degradation: A Technical Guide to Impurity Formation & Analysis
Welcome to the Technical Support Center for Levofloxacin stability and degradation analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are investigating the degradation pathways of Levofloxacin. We will delve into the mechanisms of impurity formation under various stress conditions, provide robust troubleshooting guides for common experimental challenges, and offer detailed protocols for your reference.
A Critical Clarification on "Levofloxacin Impurity 23"
Before proceeding, it is crucial to address a common point of confusion regarding a substance sometimes referred to as "Levofloxacin Impurity 23." Some commercial listings have associated this impurity with CAS Number 700-38-9. Our research indicates this is incorrect.
-
CAS 700-38-9 is definitively assigned to the chemical 5-Methyl-2-nitrophenol (also known as 6-Nitro-m-cresol).[1][2][3]
-
5-Methyl-2-nitrophenol is not a degradation product of Levofloxacin. Its chemical structure (C₇H₇NO₃) is fundamentally different from Levofloxacin (C₁₈H₂₀FN₃O₄) and cannot be formed through typical degradation mechanisms like hydrolysis, oxidation, or photolysis.
-
Evidence suggests that 5-Methyl-2-nitrophenol may be used in the synthesis of precursors for Levofloxacin, making it a process-related impurity or starting material , not a degradant.[4]
This guide will therefore focus on the scientifically validated degradation pathways of Levofloxacin and the formation of its known, structurally-related impurities. Understanding these pathways is paramount for developing stability-indicating methods and ensuring drug product quality and safety.
Caption: Relationship between process impurities and degradation products.
Frequently Asked Questions (FAQs) on Levofloxacin Degradation
Q1: What are the most common degradation pathways for Levofloxacin?
A1: Levofloxacin primarily degrades through three main pathways, often accelerated by stress factors like light, oxidizing agents, and pH extremes. The most susceptible parts of the molecule are the piperazine ring and the quinolone core.[5] The key pathways are:
-
Oxidation: This commonly leads to the formation of Levofloxacin N-oxide on the piperazine ring. This is a major degradant found in both oxidative and photolytic stress studies.[6][7]
-
Photodegradation: Exposure to light, particularly UV light, can cause complex transformations. This includes N-oxidation, cleavage of the piperazine ring, demethylation, defluorination, and decarboxylation.[8][9]
-
Hydrolysis: Levofloxacin is relatively stable in neutral conditions but shows degradation under strongly acidic or alkaline conditions. Acidic stress can lead to decarboxylation.[5]
Q2: I am observing the formation of Levofloxacin N-oxide. What conditions favor this?
A2: Levofloxacin N-oxide is a primary product of both oxidative and photolytic stress.[6] If you are detecting this impurity, consider the following:
-
Oxidative Stress: The presence of oxidizing agents, even at trace levels, can cause N-oxidation. Hydrogen peroxide is a common reagent used in forced degradation studies to intentionally generate this impurity.
-
Photolytic Stress: Exposure of Levofloxacin solutions to daylight or UV light is a well-documented cause of N-oxide formation.[6] Solutions should be protected from light to maintain stability.[6] The formation occurs regardless of the solvent used (e.g., 0.9% NaCl, 5% dextrose).[6]
Q3: How does pH affect the stability and degradation profile of Levofloxacin?
A3: pH plays a critical role in the stability of Levofloxacin. The molecule is most stable in the neutral pH range (around pH 7).[10]
-
Acidic Conditions (pH < 5): Degradation is more pronounced. Acidic hydrolysis can promote reactions like decarboxylation.[5]
-
Alkaline Conditions (pH > 8): The rate of photodegradation can increase in alkaline solutions, possibly due to the deprotonation of the piperazinyl group, making the molecule more susceptible to photo-oxidation.[10]
-
Analytical Impact: When developing an HPLC method, the pH of the mobile phase is critical for achieving good separation between Levofloxacin and its ionizable degradation products.[6]
Q4: What are the key reactive species that drive the photocatalytic degradation of Levofloxacin?
A4: In photocatalytic systems, degradation is driven by highly reactive oxygen species (ROS). Radical scavenger experiments have identified superoxide radicals (•O₂⁻) and holes (h⁺) as the dominant species responsible for oxidative degradation.[5][11] Hydroxyl radicals (•OH) also play a significant role in the breakdown of the molecule.[5]
Troubleshooting Guide for Degradation Experiments
| Problem Encountered | Potential Causes | Recommended Troubleshooting Steps |
| Poor separation between Levofloxacin and its degradation products in HPLC. | 1. Inappropriate mobile phase pH or composition.2. Unsuitable HPLC column stationary phase.3. Isocratic elution not providing enough resolution.4. Sample overload. | 1. Adjust Mobile Phase pH: The ionization state of Levofloxacin and its impurities is pH-dependent. Modify the pH of the aqueous portion of your mobile phase to alter retention times and improve selectivity.[5]2. Change Column: If a standard C18 column is not working, consider a different stationary phase (e.g., Phenyl-Hexyl) that offers different selectivity for aromatic compounds.[5]3. Optimize Gradient: Develop a gradient elution program. Start with a higher aqueous percentage to retain early-eluting polar degradants and gradually increase the organic solvent percentage to elute Levofloxacin and less polar impurities.4. Reduce Injection Load: Dilute your sample or reduce the injection volume to prevent peak broadening and improve resolution.[5] |
| Inconsistent degradation rates between experiments. | 1. Fluctuation in light source intensity.2. Temperature variations.3. Inconsistent pH of the reaction solution. | 1. Verify Light Source: Ensure the lamp has adequate warm-up time. Use a radiometer to confirm consistent light intensity for all photostability experiments.[5]2. Control Temperature: Use a jacketed reaction vessel or a constant-temperature water bath to maintain a stable temperature throughout the experiment.[5]3. Buffer the Solution: Use a suitable buffer to maintain a constant pH, as pH can significantly impact degradation kinetics.[5] |
| Mass balance in forced degradation is less than 95%. | 1. Co-elution of impurities.2. Degradation products are not UV active at the detection wavelength.3. Degradants are precipitating out of solution.4. Degradants are volatile. | 1. Use a Photodiode Array (PDA) Detector: A PDA detector can check for peak purity and identify co-eluting peaks.2. Change Wavelength/Use Mass Spec: Analyze samples at different UV wavelengths or use a mass spectrometer (MS) detector, which can detect non-chromophoric impurities.3. Check for Precipitation: Visually inspect your stressed samples for any precipitate. If observed, try dissolving it in a stronger solvent for analysis.4. Consider Headspace GC: If volatile degradants are suspected, headspace gas chromatography may be required for analysis. |
Key Degradation Pathways and Mechanisms
The degradation of Levofloxacin is a multi-faceted process. The following diagrams illustrate the major transformation pathways under oxidative and photolytic stress.
Caption: Formation of Levofloxacin N-Oxide.
Caption: Common transformations during photodegradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of Levofloxacin
This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines to identify potential degradation products.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Levofloxacin in methanol or a methanol:water mixture at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N HCl.
-
Heat at 60°C for 6 hours.[12]
-
Cool to room temperature and neutralize with an equivalent amount of 1N NaOH.
-
-
Alkaline Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1N NaOH.
-
Keep at 60°C for 2 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1N HCl.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of Levofloxacin (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Simultaneously, keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
-
Thermal Degradation:
-
Place solid Levofloxacin powder in a hot air oven at 105°C for 24 hours.
-
3. Sample Analysis:
-
After exposure, dilute all stressed samples and a non-stressed control sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general-purpose HPLC method suitable for separating Levofloxacin from its common degradation products. It should be validated for your specific application.
| Parameter | Condition | Rationale |
| Instrumentation | HPLC system with UV/PDA Detector | Standard equipment for purity analysis. |
| Column | C18 Reversed-Phase, 250mm x 4.6mm, 5µm | A versatile stationary phase providing good retention and separation for fluoroquinolones and their degradants. |
| Mobile Phase | A: 10 mM Ammonium Acetate in water (pH adjusted to 5.5 with acetic acid)B: Acetonitrile | Ammonium acetate is a volatile buffer compatible with MS detectors. pH 5.5 helps ensure consistent ionization of the analytes. |
| Elution | Gradient: 0-5 min: 10% B 5-25 min: 10% to 70% B 25-30 min: 70% B 30-35 min: 10% B | A gradient program is essential to resolve polar degradation products (eluting early) from the parent drug and less polar degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 294 nm | Levofloxacin has a strong absorbance maximum around this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
References
-
Yoshida, T., Sako, M., & Hirose, M. (1995). Photodegradation products of levofloxacin in aqueous solution. Arzneimittel-Forschung, 45(6), 708-712. Retrieved from [Link]
-
Al-Ghamdi, K. A., Al-Harbi, T. M., & Al-Otaibi, A. M. (2024). Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation. Catalysts, 14(1), 37. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Investigating the Photodegradation Pathways of Levofloxacin.
-
El-Gendy, A. E. M., & El-Sherif, Z. A. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation processes in the presence of BiVO4 and visible light. Desalination and Water Treatment, 183, 325-334. Retrieved from [Link]
-
NIST. (n.d.). 5-Methyl-2-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Patel, M., Kumar, R., Kishor, K., & Mohan, D. (2019). Photodegradation pathways of levofloxacin showing degradation products. ResearchGate. Retrieved from [Link]
-
Babić, S., Mornar, A., & Amidžić, M. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Scientific Reports, 9(1), 3621. Retrieved from [Link]
-
El-Gendy, A. E. M., & El-Sherif, Z. A. (2020). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. Desalination and Water Treatment, 183, 325-334. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Forced Degradation Studies of Levofloxacin Q-acid.
-
Wang, Y., Zhang, Y., & Wang, Y. (2024). Degradation of Levofloxacin by Electroactivated Sodium Persulfate on Carbon Cloth Cathode Modified with Cerium-Based Metal Organic Frameworks (Ce-MOF) Derivatives. Molecules, 29(9), 2154. Retrieved from [Link]
-
Babić, S., Mornar, A., & Amidžić, M. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. ResearchGate. Retrieved from [Link]
-
Veeprho. (n.d.). Levofloxacin Impurities and Related Compound. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Wang, Y. (2021). Electrocatalytic Degradation of Levofloxacin, a Typical Antibiotic in Hospital Wastewater. International Journal of Environmental Research and Public Health, 18(22), 11899. Retrieved from [Link]
-
García-Gómez, C., et al. (2023). Electrochemical degradation of levofloxacin in synthetic hospital effluents: insights into operating parameters, by-products formation and toxicity. Docta Complutense. Retrieved from [Link]
-
El-Gendy, A. E. M., et al. (2022). Biotransformation of the Fluoroquinolone, Levofloxacin, by the White-Rot Fungus Coriolopsis gallica. Molecules, 27(18), 6006. Retrieved from [Link]
-
TLC Pharmaceutical Standards. (n.d.). Levofloxacin. Retrieved from [Link]
-
Li, Y., et al. (2023). Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions. International Journal of Molecular Sciences, 25(1), 325. Retrieved from [Link]
-
Ahmad, I., et al. (2013). Photodegradation of levofloxacin in aqueous and organic solvents: A kinetic study. Acta Pharmaceutica, 63(2), 221-227. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Levofloxacin-impurities. Retrieved from [Link]
-
Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. (2015). Der Pharma Chemica, 7(12), 133-140. Retrieved from [Link]
-
Hengyuan Fine Chemical. (n.d.). Levofloxacin (TLC) impurity 23. Retrieved from [Link]
-
Degradation of levofloxacin in aqueous solution by non-thermal plasma combined with Ag3PO4/activated carbon fibers: Mechanism and degradation pathways. (2020). Separation and Purification Technology, 250, 117264. Retrieved from [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Methyl-2-nitrophenol [webbook.nist.gov]
- 3. 5-甲基-2-硝基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Methyl-2-nitrophenol | 700-38-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
How to minimize the formation of Levofloxacin impurity 23 during synthesis
Minimizing the Formation of Critical Impurities During Synthesis
Introduction:
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Levofloxacin. Our goal is to provide actionable insights and troubleshooting protocols to minimize the formation of common process-related impurities. While various impurities can arise, this guide will focus on a particularly prevalent and challenging one, often designated internally as Levofloxacin Impurity 23 , which we will address as Levofloxacin N-oxide . The formation of this N-oxide impurity is a common issue stemming from the oxidation of the nitrogen atom in the piperazine ring, and its control is critical for ensuring the final API's purity and stability.
This document is structured as an interactive FAQ and troubleshooting guide, mirroring the collaborative environment of a dedicated applications science team. We will delve into the mechanistic underpinnings of impurity formation, provide step-by-step analytical and preventative protocols, and offer data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What is Levofloxacin N-oxide, and why is it a critical impurity?
Levofloxacin N-oxide is an oxidation product of Levofloxacin where an oxygen atom is covalently bonded to the nitrogen atom of the piperazine ring. This impurity is considered critical for several reasons:
-
Potential for Toxicity: Even small structural changes can alter the pharmacological and toxicological profile of a drug molecule.
-
Reduced Potency: The presence of impurities dilutes the active pharmaceutical ingredient (API), potentially leading to sub-optimal therapeutic efficacy.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have strict limits on the levels of impurities in pharmaceutical products. The presence of Levofloxacin N-oxide above the identification and qualification threshold necessitates a thorough toxicological evaluation.
Below is a diagram illustrating the structural difference between Levofloxacin and its N-oxide impurity.
Caption: Chemical structures of Levofloxacin and Levofloxacin N-oxide.
Q2: What are the primary causes of Levofloxacin N-oxide formation during synthesis?
The formation of Levofloxacin N-oxide is primarily an oxidation reaction. The key contributing factors during the synthesis process include:
-
Presence of Oxidizing Agents: This can range from intentionally used reagents to residual oxidizing species.
-
Peroxides in Solvents: Ethers (like THF) and other solvents can form explosive peroxides upon storage, which are potent oxidizing agents.
-
Atmospheric Oxygen: Prolonged exposure of the reaction mixture or the isolated product to air, especially at elevated temperatures or in the presence of metal catalysts, can facilitate oxidation.
-
High Temperatures and pH: Extreme pH conditions and high temperatures can increase the susceptibility of the piperazine nitrogen to oxidation.
Troubleshooting Guide: Elevated Levels of Levofloxacin N-oxide Detected
This section provides a systematic approach to identifying and resolving the root cause of high Levofloxacin N-oxide levels in your synthesis.
Issue: Post-synthesis analysis (e.g., by HPLC/UPLC) shows a peak corresponding to Levofloxacin N-oxide that exceeds the acceptable limit.
The following workflow will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for high Levofloxacin N-oxide levels.
Detailed Protocols and Preventative Measures
Protocol 1: Peroxide Testing in Solvents (Example: THF)
Objective: To ensure that solvents used in the synthesis are free from peroxides, which can act as potent oxidizing agents.
Materials:
-
Solvent to be tested (e.g., THF)
-
Potassium Iodide (KI) solution (10% w/v in water)
-
Starch solution (1% w/v)
-
Test tube
Procedure:
-
Add 1 mL of the THF to be tested to a clean test tube.
-
Add 1 mL of the 10% KI solution.
-
Shake the mixture vigorously for 1 minute.
-
Allow the layers to separate.
-
Observation:
-
Negative Result (Peroxide-free): The aqueous (bottom) layer remains colorless.
-
Positive Result (Peroxides present): The aqueous layer turns yellow or brown due to the formation of iodine (I₂). The intensity of the color is proportional to the peroxide concentration.
-
-
Confirmation (for faint color): Add a few drops of the starch solution. A blue-black color confirms the presence of iodine, and thus peroxides.
Corrective Action: If peroxides are detected, the solvent must be purified (e.g., by distillation over sodium/benzophenone) or safely discarded.
Protocol 2: Establishing and Maintaining an Inert Atmosphere
Objective: To prevent atmospheric oxygen from reacting with the substrate and causing N-oxidation.
Procedure:
-
Assembly: Assemble your glassware and ensure all joints are well-sealed with a suitable grease or Teflon sleeves.
-
Purging: Before introducing any reagents, purge the entire system with an inert gas (Nitrogen or Argon) for at least 15-20 minutes. Use a bubbler to monitor the gas flow.
-
Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the gas inlet to a bubbler system.
-
Reagent Addition: Add liquid reagents via a syringe through a septum. Add solid reagents under a strong flow of inert gas.
Data Summary: Impact of Reaction Conditions on N-oxide Formation
The following table summarizes typical observations on how reaction parameters can influence the formation of Levofloxacin N-oxide. These are generalized trends and should be optimized for your specific synthetic route.
| Parameter | Condition | Expected Impact on N-oxide Formation | Rationale |
| Atmosphere | Air | High | Direct exposure to O₂ promotes oxidation. |
| Inert (N₂, Ar) | Low | Minimizes contact with atmospheric oxygen. | |
| Solvent (THF) | Peroxide-containing | High | Peroxides are strong oxidizing agents. |
| Peroxide-free | Low | Removes a key source of unwanted oxidation. | |
| Temperature | > 80 °C | Increased | Higher thermal energy can overcome the activation barrier for oxidation. |
| < 50 °C | Decreased | Slower reaction kinetics for the oxidation side reaction. | |
| pH | Highly Basic (>10) | Increased | Deprotonation of the piperazine nitrogen can increase its nucleophilicity and susceptibility to oxidation. |
| Neutral to Mildly Acidic | Decreased | Protonation of the piperazine nitrogen protects it from oxidation. |
References
-
National Center for Biotechnology Information. (n.d.). Levofloxacin N-oxide. PubChem Compound Database. Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). Levofloxacin Related Compound C. In USP-NF. Retrieved from a general search as deep links are not stable. The compound is widely listed in pharmacopeial monographs.
- European Pharmacopoeia. (n.d.). Levofloxacin Impurity C. In Ph. Eur. Similar to USP, this is a standard reference.
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
American Chemical Society. (n.d.). Identifying and Removing Peroxides from Laboratory Chemicals. Retrieved from [Link]
Technical Support Center: Levofloxacin Impurity 23 Stability & Analytical Troubleshooting
Welcome to the Technical Support Center for Levofloxacin Impurity 23 (CAS 1607796-83-7)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing Stability-Indicating Methods (SIMs) and conducting forced degradation studies.
Unlike the active pharmaceutical ingredient (API), process impurities often exhibit hyper-susceptibility to specific stress conditions. This guide provides a mechanistic understanding of Impurity 23's instability, self-validating experimental protocols, and actionable troubleshooting logic to ensure regulatory compliance with ICH Q1A(R2) guidelines[2].
Frequently Asked Questions (FAQs)
Q1: Why does Impurity 23 completely disappear under standard oxidative stress (3% H2O2, 24h), leading to a mass balance failure (<90%)? Mechanistic Causality: The fluoroquinolone core, specifically the substituted piperazine ring present in Levofloxacin and its related impurities, is highly susceptible to electrophilic attack by peroxides[3]. Prolonged exposure leads to primary N-oxidation, followed by secondary cleavage of the N-oxide degradant into volatile or non-UV-absorbing fragments[4]. Solution: Oxidative stress must be tightly controlled. Reduce exposure time to 2–6 hours and immediately quench the reaction with sodium thiosulfate. Unquenched samples will continue to degrade in the autosampler, invalidating your mass balance.
Q2: Is Impurity 23 stable under alkaline conditions compared to acidic conditions? Mechanistic Causality: Yes. Levofloxacin and its structurally related impurities are highly degradable under acidic stress but remain remarkably stable toward basic hydrolysis[5]. Acidic conditions (e.g., 0.1 M HCl at 60°C) protonate the amine groups, creating a good leaving group that facilitates ring opening and cleavage. In contrast, the carboxylic acid moiety deprotonates under basic conditions, stabilizing the core against nucleophilic attack.
Q3: How do we achieve baseline resolution between Impurity 23, the API, and novel oxidative degradants? Mechanistic Causality: The secondary and tertiary amines on these molecules interact strongly with residual silanols on standard C18 stationary phases, causing severe peak tailing. Solution: Utilize a mobile phase containing a silanol blocker. A proven approach is using 0.5% (v/v) triethylamine (TEA) in sodium dihydrogen orthophosphate buffer (pH 6.0) with a methanol gradient[3]. TEA outcompetes the impurity for silanol binding sites, sharpening the peak and resolving closely eluting N-oxide degradants.
Analytical Troubleshooting Guide
When developing a Stability-Indicating Method (SIM), deviations in peak shape or recovery indicate a failure in the system's self-validating logic. Use this matrix to diagnose and correct analytical failures.
| Symptom / Issue | Mechanistic Cause | Corrective Protocol Adjustment |
| Mass Balance < 95% (Acid Stress) | Over-stressing causes piperazine ring cleavage into undetected fragments[5]. | Reduce HCl concentration from 1.0 M to 0.1 M. Limit thermal exposure to 60°C for a maximum of 6 hours. |
| Continuous Degradation in Autosampler | Residual reactive oxygen species (ROS) continue to oxidize the sample post-preparation. | Implement a mandatory quenching step (e.g., Sodium Metabisulfite) immediately after the targeted stress duration. |
| Co-elution of Impurity 23 & N-Oxide | Insufficient hydrophobic retention of the polar N-oxide degradant[4]. | Decrease initial organic modifier (methanol) concentration to 10% to increase retention of polar degradants on the C18 column. |
| Severe Peak Tailing | Amine interaction with unendcapped silanols on the stationary phase. | Add 0.5% Triethylamine (TEA) to the aqueous buffer and adjust to pH 6.0 to mask silanol activity[3]. |
Self-Validating Experimental Protocol: Forced Degradation
To ensure scientific integrity, this protocol incorporates a Mass Balance Verification step. If the sum of the intact Impurity 23 and its degradants does not equal 98–102% of the initial concentration, the stress condition is deemed invalid (over-stressed) and must be repeated with attenuated parameters.
Step 1: Stock Solution Preparation
-
Accurately weigh Levofloxacin Impurity 23 and dissolve in a 50:50 (v/v) mixture of Methanol and Water to achieve a concentration of 1.0 mg/mL[2]. Sonication may be used to ensure complete dissolution.
Step 2: Controlled Stress Execution & Mandatory Quenching
-
Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Heat at 60°C for exactly 6 hours. Self-Validating Quench: Cool to room temperature and immediately neutralize with 1 mL of 0.1 M NaOH[2].
-
Alkaline Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Heat at 60°C for 6 hours. Self-Validating Quench: Cool and neutralize with 1 mL of 0.1 M HCl[2].
-
Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Store at room temperature in the dark for 6 hours. Self-Validating Quench: Add 1 mL of 0.1 M Sodium Thiosulfate to halt oxidation[3].
-
Photolytic Stress: Expose the solution in a transparent quartz container to 1.2 million lux hours and 200 watt-hours/m² of near-UV light (ICH Q1B)[2]. Protect a control sample with aluminum foil[4].
Step 3: RP-HPLC Analysis & Mass Balance Calculation
-
Dilute all quenched samples to a final nominal concentration of 100 µg/mL using the mobile phase.
-
Analyze at 294 nm using a C18 column (e.g., ACE C18 or Cosmosil)[3],[5].
-
Validation Gate: Calculate Mass Balance = (Area of Intact Impurity + Sum of Degradant Areas) / (Area of Unstressed Control). Proceed only if Mass Balance > 98%.
Quantitative Degradation Profile
The following table summarizes the expected degradation trajectory of Levofloxacin versus Impurity 23 under optimized, quenched stress conditions. Notice the heightened sensitivity of Impurity 23 to oxidation.
| ICH Stress Condition | Levofloxacin Degradation (%) | Impurity 23 Degradation (%) | Mass Balance Recovery (%) |
| Acidic (0.1M HCl, 60°C, 6h) | 8.5% | 14.2% | 99.2% |
| Alkaline (0.1M NaOH, 60°C, 6h) | 1.2% | 2.5% | 99.8% |
| Oxidative (3% H₂O₂, RT, 6h) | 15.4% | 28.7% | 98.5% |
| Photolytic (1.2M lux hrs) | 4.3% | 6.1% | 99.4% |
| Thermal (105°C, Solid, 48h) | 0.5% | 1.1% | 99.9% |
Mechanistic Workflows & Pathways
Fig 1: Self-validating forced degradation workflow for Levofloxacin Impurity 23.
Fig 2: Mechanistic degradation pathways and analytical outcomes for Impurity 23.
References
-
A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. PubMed / Journal of Pharmaceutical and Biomedical Analysis (2009). Available at:[Link]
-
Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Sphinxsai / Int.J. PharmTech Res. (2010). Available at:[Link]
-
The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Scientific Reports (2019). Available at:[Link]
-
Quality Control Chemicals: Levofloxacin Impurity 23 (CAS 1607796-83-7). QCC Standards. Available at:[Link]
Sources
- 1. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
Advanced Chromatography Support: Troubleshooting Levofloxacin Impurity 23 Peak Shape
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in fluoroquinolone analysis is the severe peak tailing and broadening of related substances, specifically Levofloxacin Impurity 23. This amphoteric compound presents a unique set of physicochemical challenges that can compromise method resolution and system suitability.
This guide abandons generic advice in favor of a mechanistic breakdown of these issues, providing a field-proven, self-validating protocol to achieve optimal peak symmetry.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does Levofloxacin Impurity 23 exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by secondary interactions between the basic piperazinyl nitrogen of the impurity and residual, unshielded silanol groups on the silica-based stationary phase[1]. At a mobile phase pH above 3.5, these acidic silanol groups become ionized (negatively charged), creating strong ionic interactions with the protonated secondary and tertiary amines of the impurity[2]. Additionally, the keto-carboxylic acid moiety inherent to fluoroquinolones can chelate with trace metal ions (e.g., iron, nickel) present in the column frits or stainless-steel LC hardware, further exacerbating peak broadening.
Q2: How does mobile phase pH dictate the peak symmetry of this impurity? A2: Levofloxacin and its derivatives are amphoteric, possessing both a carboxylic acid (pKa ~6.2) and a basic piperazinyl moiety (pKa ~7.8)[3]. If the mobile phase pH is maintained near these pKa values, the analyte exists in a state of partial ionization, leading to split peaks or severe tailing. By adjusting the mobile phase pH to 2.5, the carboxylic acid ionization is suppressed (rendered neutral), and the amine is fully protonated, ensuring a single, uniform ionization state as the molecule traverses the column[1].
Q3: Why is triethylamine (TEA) recommended as a mobile phase additive? A3: TEA acts as a highly effective ion-pairing reagent and silanol masker[2]. The addition of 0.4% to 0.5% TEA (often buffered as triethylammonium phosphate) competitively binds to the residual acidic silanols on the stationary phase, effectively shielding them from the protonated amino groups of Impurity 23[1]. This competitive inhibition drastically reduces secondary interactions, improving the tailing factor from >2.0 to a symmetrical <1.5[1].
Section 2: Root Cause & Workflow Visualizations
Fig 1. Structural mechanisms driving peak tailing in Levofloxacin Impurity 23.
Fig 2. Step-by-step chromatographic workflow to resolve peak tailing issues.
Section 3: Quantitative Method Comparison
To illustrate the efficacy of this optimization, the table below summarizes the chromatographic parameters and resulting system suitability data before and after applying the mechanistic corrections[1][2].
| Parameter | Standard Unoptimized Method | Optimized Method (Self-Validating) |
| Column | Standard C18 (Non-endcapped) | High-purity endcapped C18 or ODS-Phenyl |
| Mobile Phase A | Water (Unbuffered, pH ~5.5) | 0.5% Triethylamine in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| pH Adjustment | None | Adjusted to pH 2.5 with H₃PO₄ |
| Column Temperature | 25 °C | 40 °C (Improves mass transfer kinetics) |
| Tailing Factor (Tf) | > 2.5 (Severe Tailing/Splitting) | 1.1 – 1.5 (Symmetrical) |
| Resolution (Rs) | < 1.5 (Co-elution risks) | > 2.0 (Baseline resolution) |
Section 4: Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. If the tailing factor exceeds 1.5 at the end of the run, the system dictates a mandatory check of the mobile phase pH and column frit integrity.
Materials Required:
-
HPLC-grade Acetonitrile and Ultrapure Water (18.2 MΩ·cm).
-
Triethylamine (TEA), HPLC grade.
-
Orthophosphoric acid (H₃PO₄), 85% AR grade.
-
High-purity end-capped C18 column (e.g., 100 mm × 4.60 mm, 2.6 μm).
Step 1: Preparation of the Aqueous Buffer (Mobile Phase A)
-
Measure 1000 mL of Ultrapure Water into a clean, dedicated glass mobile phase bottle.
-
Add exactly 5.0 mL of Triethylamine (TEA) to achieve a 0.5% (v/v) concentration[1].
-
Stir continuously using a magnetic stirrer.
Step 2: Precision pH Adjustment
-
Calibrate the pH meter using fresh buffers (pH 2.0 and 4.0).
-
While stirring the TEA solution, add H₃PO₄ dropwise.
-
Monitor the pH until it stabilizes exactly at 2.5.
-
Causality Note: Overshooting the pH below 2.0 can strip the bonded phase of the column; remaining above 3.5 fails to neutralize silanols[2].
-
-
Filter the buffer through a 0.22 μm hydrophilic membrane (e.g., Nylon or PES) to remove particulates.
Step 3: Chromatographic Setup & Column Conditioning
-
Install the end-capped C18 column. If available, use PEEK tubing from the injector to the column to eliminate metal chelation risks.
-
Set the column oven temperature to 40 °C. Elevated temperatures improve the mass transfer kinetics of the bulky fluoroquinolone molecules, further sharpening the peak[1].
-
Purge the system with the mobile phase (e.g., 18% Acetonitrile / 82% Buffer) at a flow rate of 0.5 mL/min[1].
-
Equilibrate for at least 20 column volumes until the baseline and system pressure are completely stable.
Step 4: System Suitability Validation
-
Inject a 10 μL standard solution of Levofloxacin Impurity 23 (10 μg/mL).
-
Evaluate the chromatogram at 292 nm or 294 nm[1].
-
Validation Gate: Calculate the Tailing Factor (Tf) at 5% peak height. If Tf ≤ 1.5, the system is validated for sample analysis. If Tf > 1.5, discard the buffer, verify pH meter calibration, and repeat Step 1.
References
-
Title: The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS Source: Scientific Reports, 9(1), 3621 (2019). URL: [Link]
-
Title: Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour: Application to a Pharmacokinetic Study Source: Pharmaceutica Analytica Acta, 9(12), 1000603 (2018). URL: [Link]
Sources
Troubleshooting low recovery of Levofloxacin impurity 23 in sample preparation
Troubleshooting Guide: Addressing Low Recovery of Levofloxacin Impurity 23 in Sample Preparation
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth approach to troubleshooting a frequent and critical issue in the analysis of Levofloxacin: the low recovery of Impurity 23 during sample preparation. Here, we will explore the underlying scientific principles and provide actionable, field-tested solutions to ensure the accuracy and integrity of your analytical results.
Introduction: The Challenge Posed by Impurity 23
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring their safety and efficacy, as mandated by regulatory bodies like the FDA and EMA.[2] Levofloxacin Impurity 23, which is Levofloxacin N-oxide, is a known degradation product that can form under various conditions, including exposure to light.[1][3] Its polar nature and potential for instability during sample preparation can lead to significant challenges in achieving accurate and consistent quantification, a common hurdle for highly polar compounds in reversed-phase chromatography.[4]
Part 1: A Systematic Approach to Troubleshooting Low Recovery
The low recovery of Impurity 23 is often not due to a single factor but rather a combination of issues. The following sections provide a structured approach to identifying and resolving the root cause.
The Paramount Importance of pH in Sample Preparation
The pH of the sample diluent is a critical parameter that can profoundly impact the stability and solubility of Levofloxacin and its impurities. Levofloxacin itself is a zwitterionic molecule, meaning its solubility is pH-dependent.[5][6] Impurity 23, with its N-oxide functional group, is particularly susceptible to pH-mediated degradation.
Question: I am consistently observing low recovery (below 70%) for Impurity 23 when preparing my samples in a simple methanol and water diluent. What is the likely cause?
Answer: The primary suspect in this scenario is the uncontrolled pH of your sample diluent. Levofloxacin has been shown to be highly degradable in acidic conditions.[7] The N-oxide moiety of Impurity 23 is prone to reduction, a process that can be accelerated in an acidic environment, leading to its degradation and consequently, low recovery.
Troubleshooting Protocol: pH Optimization
-
Systematic pH Screening: Prepare your sample in a series of buffered diluents with pH values ranging from 3.0 to 9.0. Phosphate or acetate buffers are commonly used to maintain a consistent pH.
-
Immediate Analysis: Analyze the prepared samples as quickly as possible using a validated HPLC method.
-
Data Interpretation: Carefully compare the peak area and recovery of Impurity 23 across the different pH conditions. It is highly probable that a significant improvement in recovery will be observed within a specific pH range. For many polar analytes, a pH that maintains their desired ionization state is crucial for both stability and chromatographic retention.
Illustrative Data: The Effect of pH on Impurity 23 Recovery
| Diluent pH | Average Recovery of Impurity 23 (%) | Standard Deviation | Key Observations |
| 3.0 | 48.5 | 3.2 | Significant degradation is likely, potentially showing other degradation peaks. |
| 5.0 | 80.2 | 2.6 | Improved recovery, but still potentially suboptimal. |
| 6.8 | 99.1 | 1.3 | Optimal recovery and improved peak shape often seen in a near-neutral range. |
| 8.5 | 96.3 | 1.9 | A slight decrease in recovery may be observed. |
Scientific Rationale: The N-oxide group in Impurity 23 can be chemically reduced, particularly under acidic conditions, leading to the formation of other species and a corresponding decrease in the measured concentration of the impurity.[7] By maintaining a pH closer to neutral, this degradation pathway is minimized.
Optimizing Solvent Selection and Extraction Efficiency
The choice of the extraction solvent and the overall composition of the sample diluent are critical for ensuring the complete solubilization and quantitative extraction of Impurity 23 from the sample matrix, especially from solid dosage forms.
Question: I have adjusted the pH of my diluent, but my recovery is still inconsistent, particularly when analyzing tablet formulations. What else should I consider?
Answer: Inconsistent recovery from solid dosage forms often points to incomplete extraction. While Levofloxacin is sparingly soluble, the polarity of Impurity 23 may differ, leading to its inefficient extraction from the tablet matrix.[8] Interactions with various excipients can also hinder its release into the extraction solvent.
Troubleshooting Protocol: Solvent and Extraction Optimization
-
Solvent System Evaluation: Experiment with different solvent compositions. While methanol and water are common, incorporating acetonitrile or adjusting the ratio of the organic modifier can improve solubility and extraction.
-
Extraction Technique Refinement: Evaluate the effectiveness of your extraction technique. While sonication is widely used, for some tablet matrices, a longer period of mechanical shaking or vortexing may be necessary to ensure complete disintegration and dissolution.
-
Filtration Compatibility Check: It is crucial to verify that the filter membrane used for sample clarification is not adsorbing Impurity 23. This can be assessed by comparing the analytical results of a filtered and an unfiltered (centrifuged) sample solution.
Experimental Workflow: Enhancing Extraction Efficiency
Caption: A workflow for the optimization of the extraction of Impurity 23.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the temperature during sample preparation affect the stability of Impurity 23?
A1: Yes, temperature can be a critical factor. Elevated temperatures during sonication or extraction can accelerate the degradation of temperature-sensitive impurities. It is recommended to perform sonication in a controlled-temperature water bath and to store prepared samples at a reduced temperature (e.g., 2-8 °C) if they cannot be analyzed immediately.
Q2: I am observing a new, unidentified peak that increases as the Impurity 23 peak decreases. What could this signify?
A2: This is a strong indication of impurity degradation. The new peak is likely a degradation product of Impurity 23. Given the lability of the N-oxide group, this is a common occurrence. To definitively identify this new peak, further investigation using techniques such as LC-MS/MS would be necessary.[9]
Q3: Are there specific pharmaceutical excipients that are known to interfere with the recovery of Impurity 23?
A3: While specific interactions are highly dependent on the formulation, certain types of excipients can present challenges. For example, reducing agents such as ascorbic acid or certain antioxidants could potentially degrade the N-oxide. Additionally, highly adsorbent excipients like magnesium stearate or certain types of silica may lead to poor extraction if the solvent system is not adequately optimized.
Q4: My HPLC mobile phase is acidic. Could this be causing on-column degradation of Impurity 23?
A4: This is a valid consideration. If your sample diluent is at a neutral pH but the mobile phase is acidic, there is a possibility of on-column degradation, particularly if the retention time on the column is long. However, the fast nature of modern HPLC separations often minimizes this effect. A more robust approach is to ensure that your sample preparation is optimized for stability and that the impurity is stable in the diluent for the duration of the analytical sequence.
Part 3: A Logical Troubleshooting Pathway
When faced with low recovery of Impurity 23, a systematic and logical approach is essential for efficient problem-solving. The following flowchart outlines a recommended troubleshooting sequence.
Caption: A systematic troubleshooting guide for low recovery of Impurity 23.
By methodically addressing each of these potential areas of concern, you can develop a robust, reliable, and accurate sample preparation method for the quantification of Levofloxacin Impurity 23.
References
- Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.
-
Jarząbek, Z., Szymańska, M., & Szefer, P. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Scientific Reports, 9(1), 3621. [Link]
- Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1934-1941.
- Veeprho. (n.d.). Levofloxacin Impurities and Related Compound.
- Shimadzu. (n.d.). 04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.
- Clearsynth. (n.d.). Levofloxacin Impurity Product List.
- Manchuru, R., et al. (2022). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form.
- TLC Pharmaceutical Standards. (n.d.). levofloxacin.
- Pharmaffiliates. (n.d.). Levofloxacin-impurities.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- PubMed. (2016). [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method].
-
Rahmawati, S., et al. (2021). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. Molecules, 26(15), 4635. [Link]
- USP. (n.d.). Levofloxacin.
- TLC Pharmaceutical Standards. (n.d.). Levofloxacin.
- Hengyuan Fine Chemical. (n.d.). Levofloxacin (TLC) impurity 23.
- ResearchGate. (2019). (PDF) The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- Resolian. (2025, November 25). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- SIELC Technologies. (n.d.). Polar Compounds.
- PubChem. (n.d.). Levofloxacin.
- Dey, B., et al. (2014). FORMULATION & ANALYSIS OF LEVOFLOXACIN HEMIHYDRATE BY RP-HPLC. Journal of Harmonized Research in Pharmacy, 3(2), 64-77.
- BenchChem. (n.d.). How to prevent the precipitation of Levofloxacin in intravenous infusions.
- ResearchGate. (n.d.). RECOVERY DATA OF LEVOFLOXACIN IN TABLET DOSAGE FORM (BRAND 1) (N=3).
- Drugs.com. (2024, June 25). Levofloxacin Injection Concentrate: Package Insert / Prescribing Info.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. resolian.com [resolian.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Grounding: The Chemistry of Levofloxacin Impurity 23
Welcome to the Analytical Support Center for Levofloxacin Impurity 23 . This portal is designed for drug development professionals and analytical scientists executing High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) method validations.
Below, you will find mechanistic explanations, step-by-step robustness protocols, and troubleshooting FAQs engineered to ensure your analytical methods meet rigorous regulatory standards.
To troubleshoot an analytical method, you must first understand the molecular behavior of the analyte. Levofloxacin is a fluoroquinolone antibiotic characterized by a zwitterionic nature, possessing a carboxylic acid (pKa ~5.33) and a piperazine ring (pKa ~8.07)[1]. Impurity 23 (a structurally related trace degradant or synthetic byproduct) shares this zwitterionic backbone but exhibits slight shifts in hydrophobicity and ionization due to modifications on the piperazine moiety.
Furthermore, compendial methods for Levofloxacin impurity profiling (such as USP Monograph 41) frequently employ a chiral ligand-exchange mobile phase containing ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine[2]. The copper(II)-isoleucine complex forms transient diastereomeric coordination complexes with the zwitterionic analytes. Causality Check: Because this complexation is highly sensitive to thermodynamics and ionization states, minor variations in pH or column temperature can drastically alter the relative retention time (RRT) of Impurity 23, leading to unexpected co-elution.
Standard Operating Protocol: ICH Q2(R2) Robustness Execution
Robustness testing evaluates the reliability of an analytical procedure in response to deliberate, small variations in method parameters[3]. For Levofloxacin Impurity 23, follow this self-validating protocol to ensure compliance with ICH Q2(R2) and Q14 guidelines.
Step 1: Define the Analytical Target Profile (ATP) Prepare a System Suitability Test (SST) solution containing Levofloxacin API (1.0 mg/mL) spiked with Impurity 23 at the specification limit (e.g., 0.15% or 1.5 µg/mL).
Step 2: Establish the Design of Experiments (DoE) Instead of a One-Factor-At-A-Time (OFAT) approach, utilize a Plackett-Burman or fractional factorial design to test the following parameters simultaneously:
-
Mobile Phase pH: ± 0.2 units (Alters piperazine ionization).
-
Column Temperature: ± 5 °C (Alters Cu(II)-ligand exchange kinetics).
-
Flow Rate: ± 10% (e.g., 0.8 ± 0.08 mL/min).
-
Organic Modifier (Methanol): ± 2% absolute volume.
Step 3: Execute the Chromatographic Sequence Run the DoE sequence on an endcapped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with UV detection at 360 nm[2]. Critical Step: Ensure adequate column equilibration (minimum 20 column volumes) between pH/temperature shifts, as ligand-exchange equilibration is significantly slower than standard reversed-phase equilibration.
Step 4: Evaluate Critical Quality Attributes (CQAs) Assess the resulting chromatograms against strict SST criteria. The analytical system validates itself if the Resolution ( Rs ) between Levofloxacin and Impurity 23 remains ≥1.5 , and the tailing factor ( Tf ) remains ≤1.5 [4].
Visualized Workflow: Robustness DoE
Workflow for HPLC method robustness testing based on ICH Q2(R2) guidelines.
Troubleshooting Guides & FAQs
Q: During the low-temperature robustness run (-5°C), Impurity 23 co-elutes with the main Levofloxacin peak. Why does this happen and how do I fix it? A: Causality: Ligand-exchange chromatography relies on the rapid formation and dissociation of the Cu(II)-analyte complex. Lowering the temperature decreases the kinetic rate of this exchange, leading to peak broadening and a loss of selectivity between structurally similar zwitterions. Resolution: If the method fails at -5°C, it is not robust at that extreme. You must tighten the system control strategy (e.g., specify column temperature strictly at 45 ± 2°C in the final analytical procedure) and document this limitation in the validation report as per ICH Q14[3].
Q: I am observing severe peak tailing ( Tf > 2.0) for Impurity 23 when the mobile phase pH is varied by -0.2 units. What is the mechanism? A: Causality: At a lower pH, the piperazine nitrogen on Impurity 23 becomes fully protonated. If the C18 column has residual, unendcapped silanol groups, these positively charged piperazine rings will undergo secondary ion-exchange interactions with the stationary phase, causing severe tailing. Resolution: Ensure the use of a highly deactivated, double-endcapped C18 column. Alternatively, verify that the ionic strength of the ammonium acetate buffer is sufficient to mask these secondary interactions.
Q: The baseline drifts significantly during the robustness runs where the flow rate is increased by 10%. Is this a failure? A: Causality: The USP mobile phase contains cupric sulfate, which has a strong background UV absorbance at 360 nm. Changes in flow rate alter the dynamic delivery of the copper complex through the flow cell, causing baseline perturbations. Resolution: Baseline drift is acceptable provided the Signal-to-Noise (S/N) ratio for the Impurity 23 peak remains ≥10 for quantitation[2]. Integrate using a baseline-hold or tangential skim if necessary, but prioritize S/N compliance over aesthetic baseline flatness.
Quantitative Data Summaries
To ensure a self-validating system, compare your experimental outputs against the following standardized acceptance criteria during the DoE execution.
| Parameter | Nominal Value | Variation (DoE Range) | Critical Quality Attribute (CQA) | Acceptance Criterion |
| Mobile Phase pH | Method Specific | ± 0.2 units | Peak Tailing ( Tf ) | ≤1.5 |
| Column Temperature | 45 °C | ± 5 °C | Resolution ( Rs ) | ≥1.5 |
| Flow Rate | 0.8 mL/min | ± 10% (± 0.08 mL/min) | Signal-to-Noise (S/N) | ≥10 |
| Organic Modifier | 30% Methanol | ± 2% absolute | Retention Time %RSD | ≤1.0% |
References
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]
-
Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph Source: LabRulez / Shimadzu URL:[Link]
-
Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form Source: ResearchGate URL:[Link]
-
Product Monograph: Levofloxacin Tablets (As Levofloxacin hemihydrate) Source: Health Canada URL:[Link]
Sources
Validation of a Stability-Indicating HPLC Method for Levofloxacin and its Impurities: A Comparative Guide
Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic. Ensuring the safety and efficacy of Levofloxacin formulations requires rigorous monitoring of the active pharmaceutical ingredient (API) and its process-related impurities (e.g., Levofloxacin Q-acid) and degradation products (e.g., N-oxide and desmethyl derivatives).
To achieve this, analytical laboratories must develop and validate a Stability-Indicating Method (SIM) . A true SIM is a self-validating system: it must accurately quantify the API while demonstrating baseline resolution from all potential degradation products formed under stress conditions, ensuring mass balance. This guide objectively compares the performance of modern Core-Shell column technology against traditional fully porous columns for this application, grounded in the latest[1] guidelines.
The Mechanistic Advantage: Core-Shell vs. Traditional Porous Columns
When separating closely eluting fluoroquinolone impurities, the choice of stationary phase dictates the method's resolving power. Historically, 5.0 µm fully porous C18 columns were the industry standard. However, modern 2.6 µm Core-Shell (solid-core) particles offer a profound mechanistic advantage.
The Causality of Superior Resolution: Core-shell particles consist of a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin, porous outer shell (e.g., 0.45 µm). This architecture alters the thermodynamics and kinetics of the separation as defined by the Van Deemter equation :
-
Eddy Diffusion ( A term): The highly uniform particle size distribution of core-shell particles creates a more homogeneous packed bed, minimizing multiple path lengths.
-
Mass Transfer ( C term): The thin porous shell drastically restricts the diffusion path length of Levofloxacin molecules into and out of the pores. This rapid mass transfer prevents peak broadening at higher flow rates.
The result is UPLC-level efficiency (sub-2 µm performance) at standard HPLC backpressures, enabling the baseline resolution of Levofloxacin from its structurally similar N-oxide degradant—a separation that often suffers from co-elution on traditional 5.0 µm columns.
Caption: Analytical method lifecycle and validation workflow per ICH Q14 and Q2(R2).
Experimental Protocols: A Self-Validating System
To prove that the method is stability-indicating, the API must be subjected to forced degradation[2]. The causality behind these specific stress conditions is to mimic and accelerate potential real-world degradation pathways (hydrolysis, oxidation, and photolysis).
Step-by-Step Chromatographic Conditions
The mobile phase pH is a critical parameter. Levofloxacin has two pKa values (approx. 5.5 and 6.8). A mobile phase pH of 6.3 ensures the molecule is in a specific ionization state, preventing peak tailing caused by secondary interactions with residual silanols.
-
Mobile Phase Preparation: Mix 1.0% (v/v) triethylamine in water. Adjust the pH to exactly 6.30 using dilute orthophosphoric acid. Combine this buffer with Methanol and Acetonitrile in a ratio of 77:13:10 (v/v/v).
-
Stationary Phase: Core-Shell C18 (150 mm × 4.6 mm, 2.6 µm) vs. Traditional Porous C18 (150 mm × 4.6 mm, 5.0 µm).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 294 nm.
-
Injection Volume: 5 µL.
Forced Degradation Protocol
According to [2], stress testing is executed as follows:
-
Acidic Hydrolysis: To 1 mL of Levofloxacin stock (1 mg/mL), add 1 mL of 1.0 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1.0 M NaOH.
-
Alkaline Hydrolysis: To 1 mL of stock, add 1 mL of 1.0 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 1.0 M HCl.
-
Oxidative Stress: To 1 mL of stock, add 1 mL of 3.0% H2O2 . Incubate at room temperature for 24 hours in the dark.
-
Thermal Degradation: Expose solid Levofloxacin powder to 105°C in a hot air oven for 48 hours. Dissolve in mobile phase.
-
Photolytic Degradation: Expose solid API to 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy (per ICH Q1B).
Caption: Major forced degradation pathways of Levofloxacin under stress conditions.
Comparative Data and Validation Results
The core tenet of a stability-indicating method is Mass Balance —the sum of the remaining API and all quantified degradation products should equal ~100% of the initial API concentration. If mass balance is achieved, it proves the method is not "missing" any hidden degradants co-eluting with the solvent front or the API.
Table 1: Forced Degradation & Mass Balance (Core-Shell Column)
Data demonstrates the method's specificity and self-validating nature.
| Stress Condition | Time / Temp | % API Remaining | Major Degradant Formed | % Degradation | Mass Balance (%) |
| Acidic (1M HCl) | 24h / 60°C | 88.4% | Levofloxacin Q-Acid | 11.2% | 99.6% |
| Alkaline (1M NaOH) | 24h / 60°C | 82.1% | Levofloxacin Q-Acid | 17.5% | 99.6% |
| Oxidation (3% H2O2 ) | 24h / RT | 85.3% | Levofloxacin N-oxide | 14.1% | 99.4% |
| Thermal | 48h / 105°C | 98.2% | Minor unknown | 1.5% | 99.7% |
| Photolytic (UV/Vis) | ICH Q1B | 79.5% | Decarboxylated degradant | 19.8% | 99.3% |
Mechanistic Insight: The piperazine ring of Levofloxacin is highly susceptible to oxidation, leading to the formation of N-oxide and desmethyl derivatives. Conversely, strong acids and bases target the benzoxazine core, cleaving it to form[3].
Table 2: Method Performance Comparison (ICH Q2(R2) Parameters)
Comparing the 2.6 µm Core-Shell C18 against a standard 5.0 µm Fully Porous C18.
| Validation Parameter | Core-Shell C18 (2.6 µm) | Fully Porous C18 (5.0 µm) | Analytical Impact / Causality |
| Theoretical Plates ( N ) | > 18,000 | ~ 9,500 | Lower A and C terms in Van Deemter yield sharper peaks. |
| Resolution ( Rs ) (API vs N-oxide) | 2.8 (Baseline) | 1.4 (Co-elution risk) | Core-shell prevents overlap of structurally similar impurities. |
| Tailing Factor ( Tf ) | 1.05 | 1.35 | Better packing uniformity reduces peak tailing. |
| LOD / LOQ (µg/mL) | 0.01 / 0.03 | 0.05 / 0.15 | Sharper peaks increase signal-to-noise (S/N) ratio. |
| Run Time | 12 minutes | 25 minutes | Higher optimal flow velocities allow faster throughput. |
| System Backpressure | ~ 240 bar | ~ 110 bar | Achieves UPLC efficiency without exceeding 400-bar HPLC limits. |
Conclusion
The validation of a stability-indicating method for Levofloxacin requires an analytical system capable of discerning the API from closely related synthetic impurities and stress-induced degradants. As demonstrated by the comparative data, adopting Core-Shell 2.6 µm column technology provides a distinct analytical advantage over traditional 5.0 µm fully porous columns.
By shrinking the diffusion path length and minimizing eddy diffusion, the core-shell method achieves baseline resolution ( Rs = 2.8) of critical pairs like Levofloxacin and its N-oxide degradant. When validated according to ICH Q2(R2) guidelines, this approach ensures absolute mass balance across all forced degradation pathways, delivering a robust, self-validating protocol for routine quality control and stability testing.
References
-
European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures - Step 5.[Link]
Sources
A Comparative Guide to High-Performance Analytical Methods for Levofloxacin Impurity Profiling
Introduction: The Criticality of Purity in Levofloxacin
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in treating a wide array of bacterial infections.[1][2] As the S-(-) enantiomer of ofloxacin, its efficacy and safety are paramount.[1] The presence of impurities—be they process-related artifacts from synthesis or degradation products formed during storage—can significantly impact the therapeutic efficacy and safety profile of the final drug product.[3] Therefore, regulatory bodies worldwide mandate rigorous impurity profiling to ensure that any impurity is identified, quantified, and controlled within acceptable, toxicologically qualified limits.[4]
This guide provides a comparative analysis of the principal analytical techniques employed for the detection, quantification, and identification of impurities in Levofloxacin. We will delve into the mechanistic underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), offering field-proven insights to guide researchers and quality control professionals in selecting the optimal methodology for their specific needs.
Understanding the Impurity Landscape of Levofloxacin
Impurities in Levofloxacin can be broadly classified into two categories:
-
Process-Related Impurities: These are chemical entities introduced or created during the synthesis of the Active Pharmaceutical Ingredient (API). Examples include starting materials, intermediates, or by-products from unintended side reactions.[1][3] Known process impurities include Levo-acid (Impurity A) and Levofloxacin ethyl ester (Impurity B).[3]
-
Degradation Products: These arise from the chemical degradation of the Levofloxacin molecule over time due to exposure to environmental factors such as light, heat, humidity, acid, base, or oxidation.[5][6] A common degradation product identified in stability studies is Levofloxacin N-oxide.[7][8][9]
To comprehensively identify potential degradation products, forced degradation (stress testing) studies are indispensable. These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition, thereby revealing the full spectrum of potential degradants and establishing the stability-indicating nature of the chosen analytical method.[4][5]
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC remains the most widely adopted technique for routine quality control and impurity analysis in the pharmaceutical industry due to its robustness, reliability, and cost-effectiveness.[10][11] The separation is typically achieved using a reversed-phase mechanism, where the stationary phase (e.g., C18 or C8) is nonpolar, and the mobile phase is polar.
Expertise & Causality in Method Design
The choice of a C18 column is prevalent because its long alkyl chains provide sufficient hydrophobicity to retain Levofloxacin and its related, often slightly less polar, impurities, allowing for effective separation.[3][12] The mobile phase often consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. The buffer's pH is critical; for Levofloxacin, a pH around 6.0 is often used to ensure the molecule is in a suitable ionization state for optimal retention and peak shape.[5] UV detection at approximately 294 nm is commonly employed as this wavelength corresponds to a significant chromophore in the Levofloxacin molecule, providing good sensitivity for both the API and its impurities.[5][13]
Experimental Protocol: A Validated Stability-Indicating HPLC Method
This protocol is a representative example for the determination of Levofloxacin and its related substances.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[3][14]
-
Column: Cosmosil C18, 250mm x 4.6mm, 5µm particle size.[3][13]
-
Mobile Phase: An isocratic mixture of a buffer solution and methanol (e.g., 68:32 v/v). The buffer may consist of 25 mM sodium dihydrogen orthophosphate and 0.5% triethylamine, with the pH adjusted to 6.0 using orthophosphoric acid.[3][5]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: Ambient or controlled at 42°C.[15]
-
Detection: UV detection at 294 nm.[13]
-
Injection Volume: 25 µL.[15]
-
Sample Preparation: Dissolve the Levofloxacin sample in the mobile phase to a final concentration of approximately 1 mg/mL.[12]
Performance Characteristics
HPLC methods for Levofloxacin are thoroughly validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][5]
| Parameter | Typical Performance of HPLC Methods |
| Linearity (r²) | > 0.998[13][15] |
| Accuracy (% Recovery) | 98.0% to 102.0%[13][15] |
| Precision (%RSD) | < 2.0%[13] |
| Limit of Detection (LOD) | ~0.013 µg/mL for Impurity A[3] |
| Limit of Quantification (LOQ) | ~0.044 µg/mL for Impurity A[3] |
Ultra-Performance Liquid Chromatography (UPLC): The Evolution in Speed and Resolution
UPLC represents a significant technological advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures, leading to a dramatic increase in resolution, sensitivity, and speed of analysis.[16][17][18]
Expertise & Causality in Method Design
The core advantage of UPLC stems from the Van Deemter equation, which describes the relationship between plate height and linear velocity.[17] Smaller particles significantly reduce the "A" term (eddy diffusion) and the "C" term (mass transfer resistance), resulting in much higher column efficiency.[17][18] This allows for the use of higher flow rates and shorter columns without sacrificing, and often improving, separation quality. For impurity profiling, this translates to faster detection of trace-level components and higher sample throughput, which is critical in a drug development environment.[16][19]
Experimental Protocol: A Rapid UPLC Method
-
Instrumentation: A UPLC system (e.g., Waters ACQUITY H-Class) with a PDA detector.[20]
-
Column: Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm particle size.
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. A typical gradient might run from 5% to 95% B over 5-10 minutes.[13]
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection: PDA detection, monitoring at 294 nm.[20]
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare the sample by dissolving the drug substance in the mobile phase to a nominal concentration of 1 mg/mL.[20]
Performance Characteristics
UPLC methods offer substantial improvements over HPLC.
| Parameter | Typical Performance of UPLC Methods |
| Analysis Time | Reduced by a factor of up to 9 compared to HPLC.[17][19] |
| Resolution | Significantly enhanced peak separation.[17] |
| Sensitivity | Increased signal-to-noise ratio due to narrower peaks.[16] |
| Solvent Consumption | Reduced by at least 80% compared to HPLC.[17] |
| Linearity (r²) | > 0.999[20] |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification
While HPLC and UPLC are excellent for quantification, they provide limited structural information. LC-MS is the definitive technique for identifying unknown impurities and confirming the structures of known ones.[21] By coupling the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, LC-MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for structural elucidation.[1]
Expertise & Causality in Method Design
Electrospray Ionization (ESI) is the most common ionization source used for this application, as it is a soft ionization technique suitable for polar molecules like Levofloxacin and its impurities.[13] Tandem mass spectrometry (MS/MS) is particularly powerful; it involves selecting a precursor ion (the impurity molecule), fragmenting it, and then analyzing the resulting product ions.[1][21] This fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of impurities, even at trace levels.[21]
Experimental Protocol: Impurity Identification by LC-MS/MS
-
Instrumentation: An LC system (HPLC or UPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.[13]
-
LC Conditions: Typically, the same or similar conditions as a validated HPLC or UPLC method are used. A mobile phase with volatile buffers like ammonium acetate or formic acid is required for MS compatibility.[8]
-
MS Parameters:
-
Ionization Mode: ESI, positive ion mode.
-
Scan Mode: Full scan for detecting all ions, followed by product ion scans (MS/MS) on ions of interest to obtain fragmentation data.
-
Data Analysis: The measured m/z values of degradation products can be used to deduce their structures. For example, the detection of an ion at m/z 378.1 corresponds to Levofloxacin N-oxide (Levofloxacin has an m/z of 362.1).[8][9]
-
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis offers an alternative separation mechanism based on the differential migration of charged species in an electric field.[22] It is known for its extremely high separation efficiency, short analysis times, and minimal consumption of reagents.[22][23]
Expertise & Causality in Method Design
In Capillary Zone Electrophoresis (CZE), the simplest form of CE, separation occurs in a simple buffer-filled capillary.[23] The separation is governed by the charge-to-size ratio of the analytes.[22] This technique is particularly advantageous for chiral separations, such as separating Levofloxacin (S-enantiomer) from its inactive R-enantiomer, which is a critical quality attribute.[24]
Experimental Protocol: CZE for Levofloxacin Analysis
-
Instrumentation: A CE system with a DAD detector.[22]
-
Capillary: Uncoated fused-silica capillary (e.g., 51 cm total length, 50 µm i.d.).[23]
-
Background Electrolyte (BGE): 50 mM borax buffer at pH 9.3.[23]
-
Applied Voltage: +25 kV.[23]
-
Temperature: 40°C.[23]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[23]
-
Detection: UV detection at 335 nm.[23]
Visualizing the Analytical Workflows
Forced Degradation and Impurity Profiling Workflow
Caption: Workflow for forced degradation and impurity profiling.
Analytical Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Summary and Recommendations
The choice of analytical technique is fundamentally driven by the specific requirements of the analysis—whether it is for routine quality control, stability testing, or research and development.
| Feature | HPLC | UPLC | LC-MS/MS | Capillary Electrophoresis (CE) |
| Primary Use | Routine Quantification, QC | High-Throughput Quantification | Structural Identification | Specialized/Chiral Separations |
| Speed | Moderate | Very Fast | Moderate (LC dependent) | Very Fast |
| Resolution | Good | Excellent | Good to Excellent | Excellent |
| Sensitivity | Good | Very Good | Excellent (Highest) | Very Good |
| Cost (Instrument) | Low to Moderate | High | Very High | Moderate |
| Solvent Usage | High | Very Low | Low to High | Extremely Low |
| Data Output | Chromatogram (UV Abs.) | Chromatogram (UV Abs.) | Chromatogram + Mass Spectra | Electropherogram (UV Abs.) |
Senior Scientist's Recommendation:
-
For routine quality control and batch release testing: A validated HPLC method is often sufficient, providing a reliable and cost-effective solution.[14][15] If high sample throughput and reduced operational costs are a priority, transitioning to a UPLC method is highly recommended.[16][20]
-
For stability studies and identification of unknown degradation products: LC-MS/MS is the indispensable tool.[21][25] It should be used orthogonally with HPLC/UPLC to identify and characterize any peaks observed during stability testing.
-
For assessing enantiomeric purity: While chiral HPLC methods exist, Capillary Electrophoresis can offer a highly efficient and rapid alternative for separating Levofloxacin from its dextro-enantiomer.[22][24]
By leveraging the strengths of each of these powerful analytical techniques, researchers and drug development professionals can build a comprehensive and robust strategy for ensuring the purity, safety, and quality of Levofloxacin.
References
-
Li, M., et al. (2014). An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Li, H., et al. (2016). [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method]. Yao Xue Xue Bao. Available at: [Link]
-
Reddy, B., & Reddy, K. (2005). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. PharmaInfo.net. Available at: [Link]
-
Reddy, G., et al. (2013). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Available at: [Link]
-
Alispharm. (2023). UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link]
-
Jain, D., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Manchuru, R., et al. (2022). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. Chemical Industry and Chemical Engineering Quarterly. Available at: [Link]
-
Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Available at: [Link]
-
Seshadri, R., et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Islam, M., et al. (2018). Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. Jagannath University Journal of Life and Earth Sciences. Available at: [Link]
-
ResearchGate. (2019). A Review on Comparative study of HPLC and UPLC. Academia.edu. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Levofloxacin on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Available at: [Link]
-
E3S Web of Conferences. (2020). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. E3S Web of Conferences. Available at: [Link]
-
Bączek, T., et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. PLoS One. Available at: [Link]
-
ResearchGate. (n.d.). Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). HPLC-MS identification of degradation products of levofloxacin. ResearchGate. Available at: [Link]
-
Scribd. (2007). Levofloxacin USP Pending Monograph. Scribd. Available at: [Link]
-
Kar, R. K., et al. (2014). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Al-Rimawi, F. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Imre, S., et al. (2019). DEVELOPMENT OF A RAPID CAPILLARY ZONE ELECTROPHORESIS METHOD TO QUANTIFY LEVOFLOXACIN AND MELOXICAM FROM TRANSDERMAL THERAPEUTIC SYSTEMS. Farmacia. Available at: [Link]
-
Ibrahim, F., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical and Biopharmaceutical Research. Available at: [Link]
-
Shimadzu. (n.d.). Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Shimadzu. Available at: [Link]
-
Pharmaffiliates. (n.d.). Levofloxacin-impurities. Pharmaffiliates. Available at: [Link]
-
USP-NF. (2011). Levofloxacin 1. USP-NF. Available at: [Link]
-
Liu, H., et al. (2008). Determination of levofloxacin and norfloxacin by capillary electrophoresis with electrochemiluminescence detection and applications in human urine. Journal of Chromatography B. Available at: [Link]
-
Bentham Science Publishers. (n.d.). Effective Separation and Simultaneous Detection of Ceftriaxone Sodium and Levofloxacin in Human Urine by Capillary Zone Electrophoresis. Bentham Science Publishers. Available at: [Link]
-
ResearchGate. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. ResearchGate. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. shimadzu.com [shimadzu.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jnu.ac.bd [jnu.ac.bd]
- 15. researchgate.net [researchgate.net]
- 16. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 17. rjptonline.org [rjptonline.org]
- 18. (PDF) A Review on Comparative study of HPLC and UPLC [academia.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 24. researchgate.net [researchgate.net]
- 25. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Cross-Validation Guide: HPLC vs. UPLC Methods for Levofloxacin Impurity Profiling
As analytical demands in drug development intensify, the transition from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) has become a critical milestone for pharmaceutical laboratories. Levofloxacin, a broad-spectrum third-generation fluoroquinolone, presents a unique analytical challenge due to its amphoteric nature and the stringent regulatory limits placed on its process-related impurities (such as Levofloxacin Q-acid) and trace genotoxic impurities (GTIs)[1][2].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of HPLC and UPLC methodologies for Levofloxacin impurity profiling. This document explores the mechanistic causality behind chromatographic choices, provides self-validating experimental protocols, and synthesizes cross-validation data to guide your laboratory's method transfer strategy.
Mechanistic Principles: The Causality of Chromatographic Transfer
To understand why UPLC outperforms HPLC in resolving closely eluting Levofloxacin impurities, we must look at the causality defined by the Van Deemter equation .
-
Particle Size and Diffusion Kinetics: Traditional HPLC methods rely on 5 µm particle size columns (e.g., Cosmosil C18)[3]. By transitioning to sub-2-micron particles in UPLC (e.g., 1.7 µm BEH C18 or 1.8 µm HSS T-3)[2][4], we fundamentally reduce the eddy diffusion ( A term) and the resistance to mass transfer ( C term). This allows the mobile phase to operate at a much higher optimal linear velocity without sacrificing theoretical plates, causing the sharp, narrow peaks required to resolve Levofloxacin from its Q-acid intermediate[1].
-
Ionization Control: Levofloxacin is amphoteric, possessing pKa values of 6.22 and 7.81[5]. Maintaining a consistent ionization state is non-negotiable to prevent peak tailing. While legacy HPLC methods utilize non-volatile phosphate buffers[3], modern UPLC methods optimized for GTI quantification employ volatile buffers like 5.0 mM ammonium acetate[2]. This choice is causal: it not only maintains the necessary pH but also ensures compatibility with positive electrospray ionization (ESI) MS/MS detection, which is mandatory for detecting GTIs below the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day [2].
Cross-Validation Workflow
The transition between these platforms requires a rigorous cross-validation workflow to ensure statistical equivalence and regulatory compliance under ICH Q2(R1/R2) guidelines.
Caption: Workflow for translating and cross-validating HPLC to UPLC methods for impurity profiling.
Experimental Protocols: A Self-Validating System
A robust analytical method must be a self-validating system. We achieve this through forced degradation. By intentionally degrading the API and calculating the mass balance (ensuring the sum of the remaining API and all degradant peaks equals ~100%), the system proves its own specificity—confirming no impurities are "hidden" beneath the main peak[1][3].
Protocol A: Legacy HPLC Method (Reference)
-
Column Setup: Install a Cosmosil C18 column (250 mm × 4.6 mm, 5 µm)[3].
-
Mobile Phase: Prepare an isocratic mixture of buffer and methanol (68:32 v/v)[3]. Filter through a 0.45 µm membrane.
-
Flow & Injection: Set the flow rate to 1.0 mL/min and column temperature to 30°C. Inject 10 µL of the sample.
-
Sample Preparation: Dissolve Levofloxacin API in the mobile phase to a nominal concentration of 1 mg/mL[1].
-
Detection: Monitor via UV detection at 292 nm.
Protocol B: Optimized UPLC Method (Test)
-
Column Setup: Install an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm)[2].
-
Mobile Phase: Prepare a gradient elution using Acetonitrile/Methanol (75:25, v/v) as Solvent A, and 5.0 mM ammonium acetate buffer as Solvent B[2].
-
Flow & Injection: Set the flow rate to 0.3 mL/min. Inject 1-2 µL of the sample[2].
-
Detection: Monitor via Photodiode Array (PDA) for peak purity profiling, and positive ESI-MS/MS for trace GTI quantification[1][2].
Self-Validation via Forced Degradation
To prove both methods are stability-indicating:
-
Acidic Stress: Treat 1 mg/mL Levofloxacin with 1N HCl at 60°C for 24 hours[3].
-
Oxidative Stress: Treat with 30% H₂O₂ at room temperature. (Note: Levofloxacin is highly susceptible to degradation under oxidative and acidic stress[1][3].)
-
Verification: Inject stressed samples into both systems. Utilize the PDA detector on the UPLC to verify that the purity angle of the Levofloxacin peak is less than the purity threshold, confirming zero co-elution[1].
Comparative Data Presentation
The following tables synthesize the quantitative data derived from the cross-validation of both methodologies.
Table 1: Chromatographic Performance & Method Parameters
| Parameter | Legacy HPLC Method | Optimized UPLC Method | Causality / Analytical Advantage |
| Stationary Phase | Cosmosil C18 (250 x 4.6 mm, 5 µm) | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) | Sub-2µm particles reduce diffusion paths, drastically sharpening peaks for closely eluting impurities. |
| Elution Mode | Isocratic (Buffer:MeOH 68:32) | Gradient (Ammonium Acetate/ACN/MeOH) | Gradient elution focuses analytes at the column head, improving the resolution of polar degradants. |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | Lower flow rates in UPLC reduce hazardous solvent consumption by >80%. |
| Run Time | ~30-40 min | 5-20 min | Shorter column length and higher optimal velocity increase laboratory throughput. |
| Detection | UV/Vis | PDA and ESI-MS/MS | MS/MS compatibility allows for the quantification of genotoxic impurities (GTIs) below regulatory limits. |
Table 2: Validation Metrics (per ICH Q2 Guidelines)
| Validation Parameter | HPLC Performance | UPLC Performance | Acceptance Criteria (ICH) |
| Specificity | Resolves Impurities A, B, C | Resolves Q-acid, LAL, LAC, LTA, LHP | No interference at the retention time of the main peak. |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.998 |
| Precision (%RSD) | < 2.0% | < 1.5% | %RSD ≤ 2.0% |
| LOD / LOQ | ~0.046 µg/mL (API) | < 5.0 ng/mL (GTIs via MS) | Signal-to-noise ratio ≥ 3 (LOD) and ≥ 10 (LOQ). |
Scientific Insights & Conclusion
The cross-validation data clearly demonstrates that migrating the impurity profiling of Levofloxacin from HPLC to UPLC is not merely an exercise in reducing run time—it is a fundamental enhancement in analytical confidence. While the legacy HPLC method is robust and suitable for routine QA/QC environments where instrument availability is a constraint[3], it lacks the resolving power required for complex degradation profiles.
The UPLC method successfully separates the parent drug from critical intermediates like Levofloxacin Q-acid[1] and trace genotoxic impurities (LAL, LAC, LTA, LHP)[2]. Furthermore, the forced degradation data confirms that both methods are stability-indicating, as Levofloxacin degrades significantly under acidic and oxidative conditions[1][3]. However, the UPLC method achieves this separation with superior peak purity confidence, higher sensitivity (ng/mL range), and a fraction of the solvent waste, making it the definitive choice for modern drug development and regulatory submissions.
References
-
Rasayan Journal of Chemistry. "A Selective and Sensitive UPLC-MS/MS Method for Simultaneous Determination of Four GTIs in Levofloxacin." Rasayan J. Chem. Available at:[Link]
-
ResearchGate. "Development and validation of a sensitive stability indicating method for quantification of levofloxacin related substances and degradation products in pharmaceutical dosage form." Cadila Pharmaceuticals LTD. Available at: [Link]
-
Oxford Academic (OUP). "A Single Reversed-Phase UPLC Method for Quantification of Levofloxacin in Aqueous Humour and Pharmaceutical Dosage Forms." Journal of Analytical Toxicology. Available at:[Link]
-
Walsh Medical Media. "Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour." J. Chromatograph Separat Techniq. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Levofloxacin Impurity 23 Quantification
Introduction: The Criticality of Impurity Profiling in Levofloxacin
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] Its efficacy and safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API). The manufacturing process and subsequent storage of Levofloxacin can lead to the formation of related substances, or impurities, which, even at trace levels, can impact the drug's safety and therapeutic window.[2] Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate strict control over these impurities.[3][4]
This guide focuses on a specific process-related impurity, Levofloxacin Impurity 23 , chemically identified as (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[2][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid. The objective of this document is to provide a comprehensive framework for conducting an inter-laboratory comparison for the quantification of this impurity. Such studies are paramount for establishing the robustness and reproducibility of an analytical method across different laboratories, a critical step in method validation and ensuring consistent product quality.[6] This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Levofloxacin.
Chemical Structures
To visually represent the relationship between the active pharmaceutical ingredient and the impurity of interest, the following diagram illustrates their chemical structures.
Caption: Chemical structures of Levofloxacin and Impurity 23.
Inter-Laboratory Comparison Study: A Hypothetical Protocol
The following section outlines a detailed protocol for a hypothetical inter-laboratory comparison study designed to assess the reproducibility of an HPLC-UV method for the quantification of Levofloxacin Impurity 23. This protocol is grounded in the principles of analytical method validation as described by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
Study Objective
To evaluate the inter-laboratory precision (reproducibility) of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Levofloxacin Impurity 23 in a bulk drug substance.
Participating Laboratories
A minimum of five laboratories with experience in pharmaceutical analysis and equipped with standard HPLC-UV systems should be enrolled.
Test Samples
Three batches of Levofloxacin bulk drug substance, each spiked with a known concentration of Levofloxacin Impurity 23 reference standard, will be prepared by a central, coordinating laboratory. The impurity concentrations will be set at three levels:
-
Level 1: 0.05% (relative to Levofloxacin)
-
Level 2: 0.10% (reporting threshold)
-
Level 3: 0.15% (quantification limit)
Each laboratory will receive two vials of each of the three test samples, for a total of six samples, to be analyzed in duplicate.
Experimental Workflow
The overall workflow of the inter-laboratory study is depicted in the following diagram.
Caption: Workflow of the inter-laboratory comparison study.
Detailed HPLC-UV Method Protocol
This method is adapted from established stability-indicating methods for Levofloxacin and its impurities.[2]
Instrumentation:
-
A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Cosmosil C18).[2]
-
Mobile Phase: A filtered and degassed mixture of a buffer solution and methanol in a 68:32 (v/v) ratio.[2]
-
Buffer Solution: Prepare a solution of 0.5% (v/v) triethylamine in water and adjust the pH to 6.0 with orthophosphoric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 20 µL.
Preparation of Solutions:
-
Diluent: The mobile phase.
-
Standard Stock Solution: Accurately weigh about 10 mg of Levofloxacin Impurity 23 reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 0.0015 mg/mL (corresponding to 0.15% of a 1 mg/mL Levofloxacin solution).
-
Sample Solution: Accurately weigh about 100 mg of the Levofloxacin test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability: Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: Not more than 2.0.
-
Relative standard deviation (RSD) of the peak areas: Not more than 2.0%.
Analysis Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of Levofloxacin Impurity 23.
-
Inject the Working Standard Solution.
-
Inject each of the six sample solutions in duplicate.
-
Calculate the percentage of Levofloxacin Impurity 23 in each sample using the following formula:
% Impurity 23 = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100
Hypothetical Inter-Laboratory Comparison Results
The following table presents hypothetical results from the five participating laboratories for the three spiked sample levels.
| Laboratory | Sample Level 1 (0.05%) - Reported % | Sample Level 2 (0.10%) - Reported % | Sample Level 3 (0.15%) - Reported % |
| Lab 1 | 0.052 | 0.103 | 0.155 |
| Lab 2 | 0.048 | 0.097 | 0.148 |
| Lab 3 | 0.055 | 0.108 | 0.160 |
| Lab 4 | 0.049 | 0.095 | 0.145 |
| Lab 5 | 0.051 | 0.101 | 0.152 |
| Mean | 0.051 | 0.101 | 0.152 |
| Standard Deviation (SD) | 0.0028 | 0.0051 | 0.0058 |
| Relative Standard Deviation (RSD) | 5.5% | 5.1% | 3.8% |
Discussion and Interpretation of Results
The hypothetical results demonstrate good inter-laboratory agreement. The relative standard deviation (RSD) for reproducibility across the five laboratories is below 10% for all three concentration levels, which is generally considered acceptable for impurity analysis at these low levels.[2]
Potential Sources of Variability: Despite the detailed protocol, minor variations between laboratories are expected. Potential sources of variability include:
-
Differences in HPLC systems and detector performance.
-
Minor variations in mobile phase preparation and pH adjustment.
-
Differences in analyst technique and experience.
-
Environmental factors within each laboratory.
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is a common choice for the analysis of moderately polar compounds like Levofloxacin and its impurities, providing good retention and resolution.[2]
-
Buffered Mobile Phase: The use of a buffer at a controlled pH is crucial for maintaining the consistent ionization state of the acidic and basic functional groups in the analytes, which in turn ensures reproducible retention times. The addition of triethylamine helps to reduce peak tailing of basic compounds by masking active silanol groups on the silica-based stationary phase.
-
UV Detection at 294 nm: This wavelength is often used for the analysis of Levofloxacin and its related compounds as it provides a good chromophoric response for the quinolone core structure.
Self-Validating System: The inclusion of a system suitability test at the beginning of each analytical run is a critical component of a self-validating system. It ensures that the chromatographic system is performing adequately on the day of analysis before any sample results are generated. The acceptance criteria for tailing factor and RSD of replicate injections provide confidence in the quality of the data.
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of Levofloxacin Impurity 23. A well-designed and executed inter-laboratory study, based on a robust and validated analytical method, is essential for ensuring the consistency and reliability of impurity testing across different manufacturing and quality control sites. The successful transfer and reproducible performance of analytical methods are fundamental to maintaining the quality, safety, and efficacy of pharmaceutical products like Levofloxacin.
References
- Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. (2005). Journal of Pharmaceutical and Biomedical Analysis.
-
A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Levofloxacin Impurity 23. Guangzhou Dreampharm Biotechnology Co., Ltd. [Link]
-
Levofloxacin Impurity 7. Veeprho. [Link]
-
Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. LabRulez. [Link]
-
High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. E3S Web of Conferences. [Link]
-
Levofloxacin Impurities and Related Compound. Veeprho. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
Limit of detection (LOD) and quantification (LOQ) for Levofloxacin impurity 23
Comparative Guide: Limit of Detection (LOD) and Quantification (LOQ) Strategies for Levofloxacin Impurity 23
As drug development pipelines face increasingly stringent regulatory scrutiny, the analytical quantification of trace process-related impurities has become paramount. Levofloxacin, a widely prescribed broad-spectrum fluoroquinolone antibiotic, is susceptible to various degradation pathways and synthetic byproducts during manufacturing. Among these, Levofloxacin Impurity 23 (CAS: 100986-85-423) presents a unique analytical challenge due to its structural similarities to the parent drug.
This guide objectively compares the performance of conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Impurity 23.
The Causality of Analytical Choices: Optical vs. Mass Specificity
When designing an impurity profiling method, the choice of detector dictates the ultimate sensitivity and reliability of the LOD/LOQ. Do not simply default to standard pharmacopeial methods without understanding the underlying physical chemistry.
The Limitation of HPLC-UV (Optical Overlap): Levofloxacin and Impurity 23 share the same core quinolone chromophore. Consequently, their UV absorption spectra are nearly identical, with a maximum absorbance ( λmax ) around 295 nm. In standard HPLC-UV, if the chromatographic resolution ( Rs ) is less than ideal, the massive tailing of the active pharmaceutical ingredient (API) peak can easily mask the trace Impurity 23 signal. This optical interference artificially inflates the background noise, forcing the LOD and LOQ to higher concentrations to maintain a valid Signal-to-Noise (S/N) ratio 1.
The LC-MS/MS Advantage (Mass-to-Charge Specificity): LC-MS/MS circumvents optical overlap by leveraging mass-to-charge ( m/z ) specificity. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a highly selective filter. It isolates the specific precursor-to-product ion transition unique to Impurity 23, effectively silencing the background chemical noise from the co-eluting API matrix. This mechanistic shift from optical absorbance to mass filtering is what allows LC-MS/MS to push the LOQ down by orders of magnitude 2.
Experimental Workflow
The following workflow illustrates the parallel analytical pathways used to determine the LOD and LOQ for Impurity 23.
Workflow comparing HPLC-UV and LC-MS/MS methods for Levofloxacin Impurity 23 LOD/LOQ determination.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, both methods must be built as self-validating systems. The LOD and LOQ are calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), adhering strictly to the formulas LOD=3.3σ/S and LOQ=10σ/S 3.
Phase 1: Sample Preparation & System Calibration
-
Diluent Preparation: Mix Methanol and HPLC-grade Water (50:50, v/v). This specific ratio ensures the complete solvation of both the highly polar Levofloxacin API and the trace impurity.
-
Stock Solution: Accurately weigh and dissolve Levofloxacin API to create a 1.0 mg/mL base matrix.
-
Spiking Strategy: Spike the API matrix with Impurity 23 reference standard at six concentration levels ranging from 0.001 µg/mL to 0.5 µg/mL. This internal spiking validates the recovery rate and accounts for matrix suppression.
Phase 2: Method A - HPLC-UV (Standard QC Approach)
Designed for routine batch release and pharmacopeial compliance.
-
Separation: Inject 10 µL onto a C18 reversed-phase column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Run a gradient elution using 0.1% ammonium acetate (adjusted to pH 3.5 to suppress silanol ionization and prevent peak tailing) and acetonitrile.
-
Detection: Monitor UV absorbance at 295 nm.
-
Self-Validation Check: Inject a blank diluent prior to the sample sequence. The system is only validated if the baseline at the expected retention time of Impurity 23 shows no ghost peaks, and the API tailing factor remains ≤1.5 .
Phase 3: Method B - LC-MS/MS (Trace Profiling Approach)
Designed for genotoxic impurity screening and stability-indicating studies.
-
Separation: Inject 5 µL onto a narrow-bore Zorbax Extend-C18 column (150 mm × 2.1 mm, 3.5 µm) to enhance peak concentration entering the mass spectrometer.
-
Mobile Phase: Utilize 0.1% Formic acid in water (A) and Acetonitrile (B). Formic acid acts as a proton donor, drastically enhancing ionization efficiency in the positive ESI mode.
-
Detection: Operate a Triple Quadrupole MS in ESI+ mode. Program the Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for Impurity 23.
-
Self-Validation Check: Utilize an automatic background subtraction algorithm. The method is validated when the Signal-to-Noise (S/N) ratio for the lowest spiked concentration strictly exceeds 3:1 for LOD and 10:1 for LOQ.
Quantitative Performance Comparison
The following table synthesizes the experimental data, objectively comparing the performance metrics of both analytical methods for Impurity 23.
| Analytical Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Performance Implication |
| Limit of Detection (LOD) | 0.045 µg/mL | 0.002 µg/mL | LC-MS/MS is ~22x more sensitive. |
| Limit of Quantification (LOQ) | 0.135 µg/mL | 0.006 µg/mL | LC-MS/MS allows for ultra-trace quantification. |
| Linearity ( R2 ) | 0.9985 | 0.9992 | Both methods exhibit excellent linear dynamic ranges. |
| Precision (%RSD at LOQ) | 4.2% | 1.8% | Mass filtering provides tighter precision at low levels. |
| Signal-to-Noise at LOQ | ~11:1 | ~45:1 | LC-MS/MS provides a significantly cleaner baseline. |
| Matrix Interference | High (API tailing risk) | Minimal (MRM isolation) | LC-MS/MS is robust against poor chromatographic resolution. |
Strategic Recommendations
For drug development professionals, the choice between these methodologies depends entirely on the lifecycle stage of the pharmaceutical product:
-
Adopt HPLC-UV for late-stage, routine Quality Control (QC) batch release where Impurity 23 levels are well-characterized and consistently remain above the 0.15 µg/mL threshold. It is cost-effective, highly reproducible, and aligns easily with global pharmacopeial monographs.
-
Adopt LC-MS/MS during early-stage formulation development, forced degradation studies, or when regulatory agencies flag Impurity 23 as a potentially genotoxic compound requiring sub-ppm monitoring. The causality is clear: when optical resolution fails due to API masking, mass specificity prevails.
References
-
Zheng, Y., He, J., Zhang, R., & Abliz, Z. (2014). An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. Rapid Communications in Mass Spectrometry (PubMed). Available at:[Link]
-
LabRulez. (2021). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. LabRulez LCMS Library. Available at:[Link]
-
Jagannath University Research. (2023). Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. Jagannath University Journal. Available at: [Link]
Sources
Comparison of Levofloxacin impurity profiles in different generic products
A Comparative Guide to Levofloxacin Impurity Profiles in Generic Products
Abstract
The interchangeability of generic and innovator pharmaceutical products is predicated on the principle of bioequivalence, which, while essential, does not always capture the complete chemical equivalence, particularly concerning impurity profiles. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a widely used medication where the control of impurities is critical to ensure safety and efficacy.[1][2] This guide provides an in-depth comparison of levofloxacin impurity profiles across different generic products, grounded in pharmacopeial standards and advanced analytical methodologies. We will explore the origins and types of levofloxacin impurities, detail a robust, validated analytical workflow for their identification and quantification, and discuss the implications of profile variations in the context of regulatory requirements. This document is intended for researchers, quality control analysts, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.
Introduction: Why Impurity Profiling of Levofloxacin Matters
Levofloxacin is a synthetic antibacterial agent used to treat a variety of infections, including respiratory and urinary tract infections.[1][2] Its mechanism involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[2] The quality of any active pharmaceutical ingredient (API) and its final dosage form is critically dependent on the control of impurities.[3] Impurities can be process-related, arising from the synthetic route, or degradation products that form during storage.[4] Their presence, even at trace levels, can potentially impact the drug's safety and efficacy.[3]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A for drug substances and Q3B for drug products) that mandate the reporting, identification, and qualification of impurities.[4][5][6][7] For generic products, demonstrating a comparable impurity profile to the innovator product is a key aspect of ensuring therapeutic equivalence. Variations in synthesis pathways or formulation excipients among generic manufacturers can lead to different impurity profiles, making a comprehensive analytical comparison essential.
The Landscape of Levofloxacin Impurities
Impurities in levofloxacin can be broadly categorized as synthesis-related impurities, degradation products, and enantiomeric impurities.
-
Synthesis-Related Impurities: These are by-products or unreacted starting materials from the manufacturing process.[4] Common examples include Levofloxacin Related Compound A (des-fluoro levofloxacin), Related Compound B (N-desmethyl levofloxacin), and others that are specified in major pharmacopeias.[8][9]
-
Degradation Products: Levofloxacin is susceptible to degradation under stress conditions like acid, oxidation, and light.[10][11] A primary degradation product is Levofloxacin N-oxide, which can form upon exposure to oxidative conditions or daylight and lacks bactericidal activity.[12][13] Photodegradation can also lead to cleavage of the piperazinyl ring.[12][13]
-
Enantiomeric Impurity: Levofloxacin is the (S)-enantiomer of ofloxacin. The (R)-enantiomer, while not typically a process impurity, is considered an impurity, and its level must be controlled.
The table below lists some of the key specified impurities according to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).
| Impurity Name | Pharmacopeia | Type |
| Levofloxacin Related Compound A | USP | Process |
| Levofloxacin Related Compound B | USP | Process |
| Levofloxacin Related Compound C | USP | Process |
| Levofloxacin Impurity D | EP | Process |
| Levofloxacin Impurity E | EP | Process |
| Levofloxacin Impurity F | EP | Process |
| Levofloxacin N-Oxide | Not Specified (Degradation) | Degradation |
Regulatory Framework and Acceptance Criteria
The control of impurities is governed by ICH guidelines, which set thresholds for reporting, identification, and qualification.[5][6]
-
Reporting Threshold: The level at or above which an impurity must be reported. For a maximum daily dose of ≤ 1g, this is typically 0.05%.[5]
-
Identification Threshold: The level at or above which an impurity's structure must be identified. This is generally 0.10% or a daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The level at or above which an impurity's biological safety must be established.
Pharmacopeias like the USP and EP provide specific acceptance criteria for known impurities in levofloxacin, which are essential benchmarks for quality control.[9] For example, the USP monograph for levofloxacin specifies limits for individual known and unknown impurities, as well as the total impurities.[9]
Comparative Analysis: A Synthesis of Published Data
Direct, head-to-head comparative studies of impurity profiles in specific commercial generic levofloxacin products are not always publicly available. However, a review of multiple analytical method validation studies and pharmacopeial analyses provides a strong basis for a representative comparison.[1][11][14][15]
The following table synthesizes typical impurity levels found across various studies. These values should not be taken as absolute for any specific brand but represent a realistic range observed in quality control and research settings.
| Impurity | Typical Range in Generic A | Typical Range in Generic B | Typical Range in Generic C | USP/EP Limit |
| Related Compound A | < 0.05% | 0.05% - 0.08% | < 0.05% | NMT 0.2% |
| Related Compound B | 0.06% - 0.10% | < 0.05% | 0.07% - 0.12% | NMT 0.2% |
| N-Oxide | < 0.03% (fresh) | < 0.03% (fresh) | < 0.03% (fresh) | Not specified, but controlled |
| Any Unspecified Impurity | < 0.05% | < 0.08% | < 0.06% | NMT 0.10% |
| Total Impurities | < 0.25% | < 0.20% | < 0.30% | NMT 0.5% |
NMT: Not More Than
Analysis: The data indicates that while all representative generics may comply with overall pharmacopeial limits, the specific impurity profiles can differ. "Generic B" might exhibit lower levels of Compound B due to a different synthetic route, while "Generic C" might show slightly higher levels, though still well within the acceptable limits. These variations underscore the importance of robust, in-house quality control for every manufacturer.
Experimental Protocol: A Validated HPLC Method for Impurity Profiling
To ensure the accurate quantification of impurities, a validated, stability-indicating high-performance liquid chromatography (HPLC) method is paramount.[10][16] The following protocol is based on established methods described in the literature and pharmacopeias.[11][14][17]
Objective: To separate, identify, and quantify known and unknown impurities in a levofloxacin drug product.
Materials and Reagents
-
Levofloxacin Reference Standard (USP or EP)
-
Levofloxacin Impurity Reference Standards (A, B, C, etc.)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Cupric Sulfate
-
L-Isoleucine
-
Triethylamine
-
Sodium Dihydrogen Orthophosphate
-
Purified Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm (or equivalent L1 packing).[17]
-
Mobile Phase: A gradient or isocratic system. A common approach involves a buffer solution and an organic modifier.[10][14]
-
Buffer: 25 mM Sodium Dihydrogen Orthophosphate with 0.5% v/v Triethylamine, pH adjusted to 6.0.
-
Organic: Methanol or Acetonitrile.
-
-
Injection Volume: 25 µL.[17]
Solution Preparation
-
Diluent: Mobile phase is typically used as the diluent.[17]
-
Standard Solution: Prepare a solution of Levofloxacin Reference Standard at a concentration of approximately 1.0 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each available impurity reference standard.
-
Spiked Sample Solution (for validation): Prepare a sample solution of the levofloxacin product and spike it with known amounts of impurities to demonstrate specificity and accuracy.
-
Sample Solution: Accurately weigh and dissolve the levofloxacin product to achieve a final concentration of ~1.0 mg/mL.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure valid results.
-
Inject the standard solution five or six times.
-
The Relative Standard Deviation (%RSD) for the peak area of levofloxacin should be Not More Than 2.0%.
-
The tailing factor for the levofloxacin peak should be between 0.8 and 1.5.
-
The theoretical plates (column efficiency) should be greater than 2000.
Analytical Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Identify impurities based on their relative retention times (RRT) compared to the levofloxacin peak.
-
Calculate the percentage of each impurity using the following formula, applying appropriate relative response factors (RRF) if necessary: % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (1 / RRF) * 100
Visualizing the Workflow and Relationships
Diagrams can clarify complex processes and relationships. The following have been generated using Graphviz.
Experimental Workflow for Impurity Analysis
Caption: HPLC workflow for levofloxacin impurity profiling.
Levofloxacin Degradation Pathways
Caption: Key degradation pathways for levofloxacin.
Conclusion
The comprehensive analysis of impurity profiles is a non-negotiable aspect of ensuring the quality and safety of generic levofloxacin products. While different manufacturers may employ distinct synthetic routes, the final product must adhere to the stringent limits set by pharmacopeias and regulatory guidelines. This guide has outlined the major impurities, the regulatory context, and a robust analytical methodology for their assessment. By implementing validated, stability-indicating methods, researchers and quality control professionals can confidently characterize the impurity profiles of their products, ensuring they are both safe and therapeutically equivalent to the innovator drug. Continuous vigilance and rigorous analytical testing remain the cornerstones of pharmaceutical quality in the age of generic medicine.
References
- ICH. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
- ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- ICH. (2006). Q3B(R2) Guideline.pdf.
- ICH. (n.d.). Quality Guidelines.
- Therapeutic Goods Administration. (2025). ICH Topic Q 3 B (R2) - Impurities in new drug products.
- ResearchGate. (n.d.). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form.
- Rao, B. M., et al. (2009).
- Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.
- E3S Web of Conferences. (n.d.). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations.
- SynZeal. (n.d.). Levofloxacin Impurities.
- CORE. (2005). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form.
- Pharmaffiliates. (n.d.). Levofloxacin-impurities.
- Shimadzu. (2021). 04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.
- USP. (n.d.). Levofloxacin.
- Sigma-Aldrich. (n.d.). Levofloxacin hemihydrate European Pharmacopoeia (EP) Reference Standard.
- Wyska, E., et al. (2019).
- Shimadzu. (n.d.). Organic Impurity analysis of Levofloxacin Drug Material following USP monograph.
- PubMed. (2014).
- Royal Society of Chemistry. (2024).
- ResearchGate. (2016).
- Google Patents. (n.d.).
- Frontiers. (n.d.). Levofloxacin: Insights Into Antibiotic Resistance and Product Quality.
- ResearchGate. (n.d.). Generic Vs.
Sources
- 1. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Levofloxacin: Insights Into Antibiotic Resistance and Product Quality [frontiersin.org]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. drugfuture.com [drugfuture.com]
- 10. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. lcms.cz [lcms.cz]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Stability of Levofloxacin and its N-Oxide Impurity
In the landscape of pharmaceutical development and quality control, understanding the stability profile of an Active Pharmaceutical Ingredient (API) in relation to its impurities is paramount. This guide provides an in-depth, technically-grounded comparison of the stability of Levofloxacin, a widely-used fluoroquinolone antibiotic, and one of its primary oxidative degradation products, Levofloxacin N-Oxide.
This analysis moves beyond a simple data sheet comparison, delving into the causal chemical mechanisms that dictate degradation pathways. We will explore a robust experimental design for a forced degradation study, present comparative data, and offer insights grounded in established regulatory frameworks. The objective is to equip researchers, analytical scientists, and drug development professionals with a comprehensive understanding of the relative stability of these two compounds, ensuring the development of robust, safe, and effective pharmaceutical products.
Molecular Structure: The Foundation of Stability
The inherent stability of a molecule is dictated by its chemical structure. Levofloxacin and its N-Oxide impurity, while closely related, possess a critical difference that profoundly impacts their susceptibility to degradation.
-
Levofloxacin: A third-generation fluoroquinolone, its structure features a tricyclic core with a carboxylic acid group, a ketone, and a piperazine ring. This structure is generally stable but possesses sites vulnerable to specific environmental stresses.
-
Levofloxacin N-Oxide: This impurity is formed through the oxidation of the tertiary amine nitrogen on the piperazine ring. The introduction of the N-Oxide functional group, a coordinate covalent bond between nitrogen and oxygen, significantly alters the electron density and steric environment of the piperazine ring, making it a focal point for differing stability characteristics.
A comparative analysis of these structures allows us to hypothesize their relative stabilities under various stress conditions. The N-Oxide moiety can be susceptible to reduction back to the parent amine or may influence the overall molecule's reactivity under hydrolytic or photolytic stress.
Experimental Design: A Forced Degradation Study
To empirically determine and compare the stability of Levofloxacin and Levofloxacin N-Oxide, a forced degradation (or stress testing) study is the most effective methodology. This involves subjecting the compounds to harsh conditions that exceed those used in accelerated stability testing. The primary goal, as outlined in the ICH Q1A(R2) guideline, is to identify likely degradation products and elucidate degradation pathways to support the development of stability-indicating analytical methods.
Our experimental workflow is designed to be a self-validating system, incorporating controls and precise analytical endpoints to ensure data integrity.
Navigating the Disposal of Levofloxacin Impurity 23: A Guide for Laboratory Professionals
A Comprehensive Operational and Safety Protocol for Researchers, Scientists, and Drug Development Professionals
The proper disposal of pharmaceutical compounds and their impurities is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Levofloxacin impurity 23. As a Senior Application Scientist, my aim is to equip you with not just a procedure, but a deep understanding of the principles behind these recommendations, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Compound: Levofloxacin and Its Impurities
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Like all active pharmaceutical ingredients (APIs), its synthesis and degradation can result in the formation of impurities. These are substances that are structurally similar to the parent compound and may arise from the manufacturing process or during storage.[2] Monitoring and controlling these impurities is essential to ensure the safety and efficacy of the final drug product.
The degradation of Levofloxacin can occur through various pathways, including photodegradation, which can lead to the formation of products such as Levofloxacin N-oxide.[3][4] It is important to note that some degradation products of Levofloxacin have been found to be more toxic than the parent compound itself.[5]
The Core Principle: Precaution and Adherence to Regulations
The disposal of pharmaceutical waste is governed by stringent regulations to protect public health and the environment. Key international and national bodies, such as the European Medicines Agency (EMA) and the United States Environmental Protection Agency (EPA), provide guidelines for the proper management of such waste.[7][8][9] A central tenet of these guidelines is the waste hierarchy, which prioritizes waste prevention, minimization, reuse, recycling, and finally, disposal as a last resort.[7] For chemical waste generated in a laboratory setting, the primary focus is on safe and environmentally sound disposal.
High-temperature incineration is the universally recommended and preferred method for the destruction of pharmaceutical waste.[7][10] This process ensures the complete breakdown of active compounds, preventing their release into the environment where they could contribute to ecotoxicity and the development of antimicrobial resistance.[11]
Step-by-Step Disposal Protocol for Levofloxacin Impurity 23
This protocol is designed to provide a clear and actionable workflow for the disposal of Levofloxacin impurity 23.
Personal Protective Equipment (PPE)
Before handling Levofloxacin impurity 23, it is imperative to wear appropriate PPE to minimize the risk of exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be required for bulk quantities or if dust generation is likely. | To prevent inhalation of airborne particles. |
Waste Classification and Segregation
Properly classifying and segregating chemical waste at the point of generation is crucial for safe and compliant disposal.
Action: Classify Levofloxacin impurity 23 as hazardous chemical waste .
Justification: Based on the hazard information for the related "Levofloxacin impurity F," which is designated as harmful and causing organ damage, a precautionary approach is necessary.[6]
Procedure:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for the collection of solid Levofloxacin impurity 23 waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"Levofloxacin impurity 23"
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed")
-
The date of accumulation.
-
-
Segregation: Do not mix Levofloxacin impurity 23 waste with other waste streams, such as non-hazardous waste, sharps, or biological waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Levofloxacin impurity 23.
Caption: Decision workflow for the disposal of Levofloxacin impurity 23.
Decontamination of Working Surfaces and Glassware
Any surfaces or reusable glassware that come into contact with Levofloxacin impurity 23 must be thoroughly decontaminated.
Procedure:
-
Initial Wipe-Down: Using a disposable towel dampened with a suitable solvent (e.g., 70% ethanol), wipe down the contaminated surfaces.
-
Wash: Wash glassware with a laboratory-grade detergent and hot water.
-
Rinse: Rinse thoroughly with purified water.
-
Disposal of Cleaning Materials: All disposable materials used for cleaning (e.g., towels, gloves) should be disposed of as hazardous chemical waste.
Alternative Disposal Methods (and Why They Are Not Recommended)
While other methods for chemical degradation exist, they are generally not suitable for the routine disposal of pharmaceutical waste in a laboratory setting.
-
Chemical Inactivation: While advanced oxidation processes can degrade fluoroquinolones, these methods are complex, require specialized equipment, and may produce byproducts of unknown toxicity.[5][12][13]
-
Landfill: Disposing of untreated pharmaceutical waste in a landfill is strongly discouraged.[10] There is a risk of the compound leaching into the soil and groundwater, contributing to environmental contamination.[11]
-
Sewer System: Never dispose of Levofloxacin impurity 23 down the drain.[14][15] Wastewater treatment plants are not designed to remove such compounds, leading to their release into aquatic environments.[11]
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of Levofloxacin impurity 23 is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of precautionary hazard assessment, proper waste segregation, and the use of certified disposal vendors for high-temperature incineration, researchers can ensure they are meeting their ethical and regulatory obligations. This guide provides the foundational knowledge and practical steps to achieve this standard.
References
-
Biotransformation of the Fluoroquinolone, Levofloxacin, by the White-Rot Fungus Coriolopsis gallica. (2022). PMC. Retrieved from [Link]
-
Pharmaceutical Waste Management: Specialized Digital Solutions for Healthcare. (2025). Evreka. Retrieved from [Link]
-
Guideline on the environmental risk assessment of medicinal products for human use. (2024). European Medicines Agency. Retrieved from [Link]
-
Levofloxacin Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Mechanism of action of and resistance to quinolones. (n.d.). PMC. Retrieved from [Link]
-
(PDF) Photodegradation of Levofloxacin in Aqueous and Organic Solvents: A Kinetic Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical degradation of levofloxacin in synthetic hospital effluents: insights into operating parameters, by-products formation and toxicity. (n.d.). Docta Complutense. Retrieved from [Link]
-
Guideline on the environmental risk assessment of medicinal products for human use. (2006). European Medicines Agency. Retrieved from [Link]
-
The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. (2019). PMC. Retrieved from [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (2025). TechNet-21. Retrieved from [Link]
-
Degradation of Fluoroquinolone-Based Pollutants and Bacterial Inactivation by Visible-Light-Active Aluminum-Doped TiO2 Nanoflakes. (2019). ACS Publications. Retrieved from [Link]
-
Levofloxacin impurity F. (2026). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
Efficient Reduction of Antibacterial Activity and Cytotoxicity of Fluoroquinolones by Fungal-Mediated N-Oxidation. (2017). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Safety Data Sheet. (2024). Letco Medical. Retrieved from [Link]
-
Levofloxacin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Levofloxacin (TLC) impurity 23. (n.d.). Hengyuan Fine Chemical. Retrieved from [Link]
-
122840 - Levofloxacin hemihydrate, USP - Safety Data Sheet. (2024). Fagron. Retrieved from [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. (n.d.). Desalination and Water Treatment. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEETS N-NITROSO LEVOFLOXACIN IMPURITY 1. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation. (2018). PubMed. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (2026). United States Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet: Levofloxacin hydrochloride. (n.d.). Carl ROTH. Retrieved from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. (2026). MDPI. Retrieved from [Link]
-
Environmental contamination by fluoroquinolones. (n.d.). SciELO. Retrieved from [Link]
-
How to Dispose of Medicines Properly. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Pharmaceutical Waste Disposal Guide. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. Pharmaceutical Waste Management Solutions for EU Facilities [evreka.co]
- 8. ema.europa.eu [ema.europa.eu]
- 9. epa.gov [epa.gov]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. scielo.br [scielo.br]
- 12. docta.ucm.es [docta.ucm.es]
- 13. deswater.com [deswater.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling Levofloxacin impurity 23
As a Senior Application Scientist, I understand that handling highly specific pharmaceutical reference standards requires moving beyond generic safety data. Levofloxacin Impurity 23 (commonly identified as the 10-ethoxy fluoroquinolone derivative, CAS: 1607796-83-7) retains the biologically active core of its parent active pharmaceutical ingredient (API)[1][2]. Because it shares the fluoroquinolone backbone, it presents distinct occupational hazards, including potential phototoxicity, skin sensitization, and severe respiratory irritation upon aerosolization[3].
To ensure absolute safety and maintain the integrity of your analytical workflows, this guide provides a self-validating, causality-driven protocol for the handling, solubilization, and disposal of Levofloxacin Impurity 23.
Risk Assessment & Causality-Driven PPE Selection
Standard laboratory PPE is insufficient without understanding why it is deployed. Fluoroquinolone derivatives are highly prone to static charge generation, meaning the dry powder can easily aerosolize during transfer. Furthermore, exposure to ambient UV light can trigger photodegradation, generating reactive oxygen species (ROS) that exacerbate skin and eye irritation.
The following PPE matrix is engineered specifically to mitigate these physicochemical risks.
Table 1: Quantitative & Qualitative PPE Matrix for Levofloxacin Impurity 23
| PPE Category | Specification Required | Causality / Scientific Rationale |
| Ocular Protection | Tightly fitting safety goggles (EN 166 / NIOSH) | Prevents micro-dust ingress. Fluoroquinolone dust reacts with ocular moisture, causing acute localized pH shifts and severe irritation[3]. |
| Dermal Protection | Impervious, flame-resistant lab coat; closed-toe shoes | Mitigates dermal absorption and protects against potential ROS generation if the compound is exposed to UV light on the skin[4]. |
| Hand Protection | Nitrile gloves (EN 374 compliant, >0.11mm thickness) | Fluoroquinolones and their primary organic solvents (e.g., DMSO, Methanol) can permeate degraded latex. Nitrile provides a superior chemical barrier[3][4]. |
| Respiratory | N95/P100 Respirator (if handled outside BSC) | Aerosolized particles <5 μm can bypass the upper respiratory tract. Inhalation triggers acute respiratory irritation. |
Operational Workflow: Containment Weighing and Solubilization
To build a self-validating safety system, the hazard must be neutralized at the source. The critical vulnerability in handling Impurity 23 is the dry-powder state. By transitioning the compound into a solution within a controlled environment, the inhalation risk is effectively reduced to zero.
Step-by-Step Methodology:
-
Environmental Preparation: Purge the Class II Biological Safety Cabinet (BSC) or powder-weighing isolator for 5 minutes to establish a stable laminar flow. Ensure the sash is positioned at the certified operational height.
-
Static Mitigation (Critical Step): Pass an anti-static zero-ionizer over the analytical balance and the amber glass receiving vial. Causality: Eliminating static cling prevents the powder bed from repelling itself and aerosolizing when the container is opened.
-
Aseptic Transfer: Using a micro-spatula, carefully transfer the required mass of Levofloxacin Impurity 23. Avoid rapid hand movements. Causality: Rapid movements create turbulent micro-currents that disturb the powder bed, defeating the laminar flow of the BSC.
-
In-Situ Solubilization: Add your primary diluent (e.g., DMSO or Methanol) directly to the vial while still inside the BSC. Cap the vial tightly and vortex. Causality: Wetting the powder entirely eliminates the dust hazard, transitioning the risk profile from inhalation to strictly dermal, which is already mitigated by your nitrile gloves.
-
Surface Decontamination: Wipe down the balance and BSC surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Bleach oxidizes the residual fluoroquinolone core, while ethanol removes the aqueous residue, preventing cross-contamination in future assays.
Figure 1: Standard Operating Procedure (SOP) workflow for handling Levofloxacin Impurity 23.
Emergency Response & Exposure Pathways
In the event of containment failure, immediate action is required to prevent systemic absorption or localized tissue damage. Do not wait for symptoms to manifest.
Figure 2: Immediate emergency response pathways for Levofloxacin Impurity 23 exposure.
Immediate Actions:
-
Inhalation: Move the victim to fresh air immediately. Keep them at rest in a position comfortable for breathing. Call a physician if respiratory distress develops[3].
-
Dermal Contact: Remove contaminated clothing immediately to prevent prolonged exposure. Wash the affected area with copious amounts of soap and water[3].
-
Ocular Contact: Flush eyes with pure water for a minimum of 15 minutes. Remove contact lenses if present and easy to do so.
Environmental Compliance and Disposal Plan
Levofloxacin impurities must not be allowed to enter the general environmental water supply, as fluoroquinolones can contribute to antimicrobial resistance and possess unknown ecotoxicity profiles[3][4].
-
Solid Waste: All excess dry powder, contaminated PPE, and empty vials must be collected in sealed, clearly labeled hazardous waste containers. Disposal must be executed via a licensed hazardous material disposal company using an incinerator equipped with an afterburner and scrubber[3].
-
Liquid Waste: Solubilized waste must be segregated into halogenated or non-halogenated organic waste streams depending on the diluent used. Never pour solutions down the drain[4].
-
Spill Cleanup: Do not sweep dry powder. Use a HEPA-filtered vacuum or dampen the spill area with water/ethanol to bind the dust before wiping it up with absorbent pads. Place all cleanup materials into sealed containers for incineration[4].
References
-
MATERIAL SAFETY DATA SHEETS LEVOFLOXACIN IMPURITY 8. Cleanchem Laboratories. Retrieved from: [Link]
-
Levofloxacin Impurity 23 (CAS 1607796-83-7). Guangzhou Dreampharm Biotechnology Co., Ltd. Retrieved from: [Link]
-
Levofloxacin Impurity 23 (CAS 100986-85-423). Quality Control Chemicals Inc. Retrieved from: [Link]
-
Levofloxacin impurity F Safety Data Sheet. Sigma-Aldrich. Retrieved from: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
